Potassium hydride
Description
Properties
IUPAC Name |
potassium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KH, HK | |
| Record name | potassium hydride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_hydride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894770 | |
| Record name | Potassium hydride | |
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Molecular Weight |
40.1063 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder in suspension; [Aldrich MSDS] | |
| Record name | Potassium hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
7693-26-7 | |
| Record name | Potassium hydride (KH) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydride (KH) | |
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| Record name | Potassium hydride | |
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| Record name | Potassium hydride | |
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Foundational & Exploratory
The Discovery and History of Potassium Hydride: A Technical Guide
This guide provides an in-depth overview of the discovery, history, and synthesis of potassium hydride (KH). It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this powerful reagent. The document details the initial discovery by Sir Humphry Davy, outlines the evolution of its synthesis, presents its physicochemical properties in a structured format, and provides detailed experimental protocols.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery of its constituent element, potassium. In 1807, the British chemist Sir Humphry Davy achieved a monumental breakthrough in the field of electrochemistry.[1][2][3] Using a powerful voltaic pile, he successfully electrolyzed molten caustic potash (potassium hydroxide, KOH), isolating the highly reactive potassium metal for the first time.[1][2][3][4]
Shortly after this discovery, in the same year, Davy continued to investigate the properties of this new element.[5][6] He observed that when potassium metal was heated to just below its boiling point in a stream of hydrogen gas, it would vaporize and react to form a new compound.[7][8] This experiment marked the first synthesis of this compound (KH).[5][6][7][8] Davy's work not only introduced a new chemical compound but also laid the foundational principles for the synthesis of other alkali metal hydrides.
Physicochemical Properties
This compound is a white to gray crystalline solid, though it is most commonly supplied commercially as a grayish 30-35% dispersion in mineral oil or paraffin (B1166041) wax to mitigate its hazardous reactivity.[5][7][9] It is a powerful superbase, significantly more basic than sodium hydride, and a potent reducing agent.[7][10] It reacts violently and exothermically with water and other protic solvents to liberate flammable hydrogen gas.[5][10][11]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | KH[5][7] |
| Molar Mass | 40.1062 g/mol [7] |
| Appearance | White to gray crystalline powder[5][7][10] |
| Density | 1.43 g/cm³[5][7][10] |
| Melting Point | Decomposes at ~400-417 °C[5][7][10] |
| Solubility in Water | Reacts violently[5][7][11] |
| Solubility in Organic Solvents | Insoluble in benzene, diethyl ether, carbon disulfide[5][7][12] |
| Solubility in Other Media | Soluble in fused hydroxides (e.g., molten NaOH)[7][8] |
| Standard Enthalpy of Formation (ΔfH⦵298) | -57.82 kJ/mol[10] |
| CAS Number | 7693-26-7[5][7] |
Evolution of Synthesis Methodologies
The synthesis of this compound has evolved from Davy's initial direct combination to more controlled and safer industrial and laboratory methods. The primary challenge in its preparation is managing the high reactivity of potassium metal and the pyrophoric nature of the final product.
Table 2: Comparison of this compound Synthesis Methods
| Method | Description | Temperature | Pressure | Advantages | Disadvantages |
| Davy's Original Method | Reaction of vaporized potassium metal with a stream of hydrogen gas.[7][8] | Just below K boiling point (~759 °C) | Atmospheric | Foundational discovery | High temperature, poor control, hazardous |
| Modern Direct Combination | Direct reaction of molten potassium with hydrogen gas, typically as a dispersion in an inert medium like mineral oil.[5][7] | 200–400 °C[5][7] | Atmospheric to elevated | Scalable, well-established | Requires high temperatures and careful handling of dispersions |
| Catalytic Synthesis | Reaction of molten potassium with hydrogen in an inert fluid, catalyzed by potassium phenanthride.[13] | 96–143 °C[13] | Atmospheric[13] | Lower temperature, faster reaction, high yield | Requires catalyst preparation and removal |
| Paraffin Homogenate (KH(P)) | Washing commercial KH/oil dispersion and homogenizing with molten paraffin wax.[9] | ~50 °C | N/A | Produces a stable, solid, easy-to-handle reagent[9] | Post-synthesis processing step, not a primary synthesis |
Experimental Protocols
The following sections provide detailed methodologies for key synthesis experiments. All procedures involving potassium metal and this compound must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
Davy's Foundational Synthesis (Reconstructed Protocol)
This protocol is based on historical descriptions of Humphry Davy's experiment.[7][8]
-
Apparatus Setup: A heat-resistant glass or ceramic tube is prepared. An inlet is provided for a slow, steady stream of dry hydrogen gas, and an outlet allows for the venting of excess gas.
-
Preparation of Potassium: A sample of pure potassium metal, previously isolated via electrolysis, is placed inside the tube.
-
Inerting: The apparatus is thoroughly purged with an inert gas, such as nitrogen, to remove all traces of air and moisture.
-
Reaction: The inert gas flow is replaced with a flow of dry hydrogen gas. The tube containing the potassium is heated gently.
-
Observation: As the temperature approaches the boiling point of potassium, the metal is observed to vaporize. The potassium vapor reacts with the hydrogen gas to form a white or grayish solid, this compound, which deposits on the cooler parts of the apparatus.
-
Isolation: After the reaction is complete, the apparatus is cooled to room temperature under the hydrogen atmosphere. The this compound product is then collected in an inert environment.
Modern Synthesis: Direct Combination in Mineral Oil
This protocol describes a common method for preparing a this compound dispersion.[5]
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a condenser connected to an oil bubbler.
-
Reagent Charging: Under a positive pressure of argon or nitrogen, the flask is charged with dry mineral oil and clean potassium metal (cut into small pieces).
-
Heating and Dispersion: The mixture is heated to a temperature above the melting point of potassium (63.5 °C) while stirring vigorously to create a fine dispersion of molten potassium in the oil.
-
Hydriding: The inert gas flow is switched to dry hydrogen. The temperature is raised to 300–400 °C.[5] The reaction is monitored by observing hydrogen uptake.
-
Completion and Cooling: Once hydrogen absorption ceases, the reaction is complete. The mixture is slowly cooled to room temperature with gentle stirring to maintain the dispersion.
-
Storage: The resulting grayish slurry of this compound in mineral oil is transferred and stored in a sealed container under an inert atmosphere.
Preparation of this compound in Paraffin (KH(P))
This protocol is adapted from the procedure reported by H. W. Pinnick et al. for creating a safer, solid form of KH for organic synthesis.[9]
-
Washing KH Dispersion: In a nitrogen-atmosphere glovebox, a commercial 35% (w/w) dispersion of this compound in mineral oil is placed in a suitable flask.
-
Solvent Wash: Anhydrous cyclohexane (B81311) is added to the dispersion. The mixture is stirred and then allowed to settle. The supernatant, containing the mineral oil, is carefully removed via cannula or decantation. This washing step is repeated two more times to ensure complete removal of the oil.
-
Drying: The washed this compound is gently dried under a stream of nitrogen or in a vacuum antechamber to remove residual cyclohexane.
-
Homogenization: In a separate vial, paraffin wax is melted on a heating mantle (~50-60 °C).
-
Mixing: The dry this compound powder is added to the molten paraffin wax in a 1:1 weight ratio. The mixture is stirred rapidly with a magnetic stir bar to achieve a homogeneous slurry while maintaining the temperature.
-
Solidification and Storage: The vial is removed from the heat and allowed to cool to room temperature, resulting in a solid, gray block of KH(P). This homogenate is stable for storage and can be easily handled and weighed in the glovebox.[9]
Visualized Historical Workflow
The following diagram illustrates the logical and historical progression from the discovery of elemental potassium to the development of modern, stabilized this compound reagents.
Caption: Historical workflow from the discovery of potassium to modern KH reagents.
References
- 1. Humphry Davy - Wikipedia [en.wikipedia.org]
- 2. Science and Celebrity: Humphry Davy's Rising Star | Science History Institute [sciencehistory.org]
- 3. HISTORY OF SCIENCE: Potassium Discovery by Sir Humphry Davy [historyofsciences.blogspot.com]
- 4. Davy's Elements (1805-1824) | Chemistry | University of Waterloo [uwaterloo.ca]
- 5. grokipedia.com [grokipedia.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. assignmentpoint.com [assignmentpoint.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. webqc.org [webqc.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 13. US4327071A - Method of preparing this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of Potassium Hydride (KH) Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of potassium hydride (KH) powder. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering the use of this highly reactive and potent superbase in their work. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and provides visual representations of important processes and relationships.
Core Physical and Chemical Properties
This compound is an inorganic compound with the chemical formula KH. It is an alkali metal hydride characterized by an ionic bond between the potassium cation (K⁺) and the hydride anion (H⁻). In its pure form, it is a white crystalline solid, though commercial preparations often appear as a gray powder.[1] Due to its extreme reactivity with water and air, it is typically supplied as a 20-35% dispersion in mineral oil or paraffin (B1166041) wax to ensure safer handling and storage.[1][2]
Quantitative Physical Data
The following tables summarize the key physical and thermodynamic properties of this compound powder.
| General Properties | Value | References |
| Chemical Formula | KH | [1] |
| Molar Mass | 40.1062 g/mol | [1] |
| Appearance | White to gray crystalline powder | [1] |
| Density | ~1.43 g/cm³ | [1] |
| Thermodynamic Properties | Value | References |
| Decomposition Temperature | ~400 °C | [1] |
| Heat Capacity (C) | 37.91 J/(mol·K) | [1] |
| Standard Enthalpy of Formation (ΔfH⦵298) | -57.82 kJ/mol | [1] |
| Crystal Structure | Value | References |
| Crystal System | Cubic | [1] |
| Space Group | Fm3m (No. 225) | [1] |
| Structure Type | Rock Salt (NaCl) | [3] |
| Solubility | Behavior | References |
| Water | Reacts violently | [1][4] |
| Organic Solvents (e.g., benzene, diethyl ether) | Insoluble | [1] |
| Fused Hydroxides (e.g., molten NaOH) | Soluble | [1] |
Experimental Protocols for Property Determination
Accurate characterization of this compound's physical properties requires specialized experimental techniques due to its reactive nature. The following sections detail the methodologies for determining its key characteristics.
Crystal Structure Determination via X-ray Diffraction (XRD)
The crystal structure of this compound is determined using powder X-ray diffraction (XRD). Due to its sensitivity to air and moisture, the sample must be handled in an inert atmosphere.
Methodology:
-
Sample Preparation: Inside a glovebox with an inert atmosphere (e.g., argon or nitrogen), a small amount of this compound powder is loaded into a thin-walled glass capillary tube (e.g., 0.5 mm diameter). The capillary is then hermetically sealed to prevent any contact with air.[5]
-
Instrument Setup: A powder diffractometer is used, typically with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å).[5] The instrument is configured for Debye-Scherrer transmission geometry.
-
Data Collection: The sealed capillary containing the sample is mounted on the diffractometer. The X-ray beam is directed at the sample, and the diffraction pattern is collected over a specified 2θ range (e.g., 15-80°).[5]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters and the crystal system. By comparing the experimental pattern with calculated patterns based on known structures, the rock salt (NaCl-type) crystal structure of this compound can be confirmed.[5]
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is placed in an inert crucible (e.g., alumina). This process is conducted in a glovebox to prevent premature reaction.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. The desired temperature program is set, which typically involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Collection: The crucible is placed in the TGA furnace, and the experiment is initiated. The instrument continuously measures the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of the significant weight loss step corresponds to the decomposition of this compound into potassium metal and hydrogen gas. This provides a quantitative measure of its thermal stability.
Bulk Density Measurement
The bulk density of this compound powder is determined by measuring the volume of a known mass of the powder.
Methodology:
-
Sample Preparation: A sufficient quantity of this compound powder is handled in an inert environment.
-
Procedure:
-
A dry, tared graduated cylinder of a specific volume (e.g., 250 mL) is used.[6]
-
A known mass of the powder (e.g., 100 g) is gently introduced into the cylinder without compaction.[6]
-
The powder is carefully leveled without unsettling it, and the apparent volume is read from the cylinder's graduations.[6]
-
The bulk density is calculated by dividing the mass of the powder by the measured volume.[6]
-
For tapped density, the cylinder is mechanically tapped a specified number of times to achieve a more settled packing of the powder before the final volume is measured.[6]
-
Heat Capacity Determination
The heat capacity of air-sensitive powders like this compound can be determined using relaxation calorimetry.
Methodology:
-
Sample Encapsulation: In an inert atmosphere, a small, weighed sample of this compound is placed in a hermetically sealed differential scanning calorimetry (DSC) pan. A layer of Apiezon N grease can be added to improve thermal contact.[7][8]
-
Calorimeter Setup: A relaxation calorimeter, such as that in a Quantum Design Physical Property Measurement System (PPMS), is used.[7][8]
-
Measurement Procedure: The technique involves a four-step measurement process to accurately determine the heat capacity of the sample by subtracting the heat capacity of the pan and grease.[7] This involves measuring the heat capacity of the empty pan with grease and the sealed pan containing the sample.
-
Data Analysis: By analyzing the thermal relaxation curves at various temperatures, the heat capacity of the this compound sample as a function of temperature can be determined with high accuracy.[7]
Enthalpy of Formation Determination
The standard enthalpy of formation of this compound can be determined using solution calorimetry.
Methodology:
-
Calorimeter Setup: A solution calorimeter is used, which measures the heat change during a chemical reaction.
-
Reaction Scheme: The enthalpy of formation is determined indirectly by measuring the enthalpies of reaction of potassium metal and this compound with a suitable solvent (e.g., an acid solution) in the calorimeter.
-
Reaction 1: K(s) + H⁺(aq) → K⁺(aq) + ½ H₂(g) (Enthalpy ΔH₁)
-
Reaction 2: KH(s) + H⁺(aq) → K⁺(aq) + H₂(g) (Enthalpy ΔH₂)
-
-
Data Collection: A known amount of potassium is reacted in the calorimeter, and the heat evolved (ΔH₁) is measured. Subsequently, a known amount of this compound is reacted under the same conditions, and the heat evolved (ΔH₂) is measured.
-
Calculation: According to Hess's law, the enthalpy of formation of this compound (K(s) + ½ H₂(g) → KH(s)) is calculated as the difference between the enthalpies of these two reactions (ΔfH° = ΔH₁ - ΔH₂).
Visualizations: Workflows and Reactions
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Synthesis of this compound from its Elements.
Caption: Reaction of this compound with Water.
Caption: Workflow for the Physical Characterization of KH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. quora.com [quora.com]
- 5. On the preparation and NMR spectroscopic characterization of potassium aluminium tetrahydride KAlH 4 - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01059A [pubs.rsc.org]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Bonding of Potassium Hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and bonding of potassium hydride (KH), a powerful superbase with significant applications in organic synthesis. The document details its ionic nature, crystal lattice structure, and the experimental methodologies used for its characterization.
Introduction
This compound (KH) is an inorganic compound with the chemical formula KH, belonging to the class of alkali metal hydrides.[1][2] It presents as a white to gray crystalline solid and is known for its exceptional basicity, surpassing that of sodium hydride, making it a valuable reagent for deprotonation reactions in organic chemistry.[1][3] Commercial samples are typically supplied as a stable slurry (around 35%) in mineral oil or paraffin (B1166041) wax to facilitate safer handling and dispensing, given its high reactivity.[1][4] The compound is pyrophoric in air and reacts violently with water and acids.[1][5]
Chemical Bonding and Electronic Structure
The chemical bond in this compound is predominantly ionic.[3][6] This is a result of the significant difference in electronegativity between the highly electropositive potassium atom and the hydrogen atom. The bonding involves the complete transfer of the single valence electron from the potassium atom to the hydrogen atom.[3]
This electron transfer results in the formation of a potassium cation (K⁺) and a hydride anion (H⁻).[6][7] The K⁺ ion achieves a stable, noble gas electron configuration resembling that of Argon ([Ar]), while the H⁻ anion attains the stable electron configuration of Helium (1s²).[3] The primary cohesive force within the solid-state structure is the strong electrostatic attraction between these oppositely charged ions.[3] Theoretical calculations and neutron diffraction studies have confirmed the complete ionic character of the compound, with negligible covalent contribution to the bonding.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. webqc.org [webqc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4327071A - Method of preparing this compound - Google Patents [patents.google.com]
- 6. Is this compound an ionic compound class 11 chemistry CBSE [vedantu.com]
- 7. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to Potassium Hydride (CAS 7693-26-7) for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydride (KH), with CAS number 7693-26-7, is a powerful, non-nucleophilic superbase that plays a critical role in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] As an alkali metal hydride, it is a white to gray crystalline powder, though it is most commonly supplied and handled as a dispersion in mineral oil (typically 30-35%) to mitigate its pyrophoric nature.[2][3] Its high reactivity and superior performance in many applications compared to other metal hydrides, such as sodium hydride, make it an indispensable tool for the construction of complex molecular architectures inherent in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications in drug synthesis with detailed experimental protocols, and stringent safety and handling procedures.
Core Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.
Physical Properties
This compound is a saline hydride, consisting of K+ and H- ions.[2] Key physical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7693-26-7 | [2] |
| Molecular Formula | KH | [2] |
| Molecular Weight | 40.11 g/mol | [2] |
| Appearance | White to gray crystalline powder | [2] |
| Form Supplied | ~30-35% dispersion in mineral oil | [2] |
| Melting Point | Decomposes at ~400 °C | [2] |
| Density | 1.43 g/cm³ | [2] |
| Solubility | Insoluble in benzene, diethyl ether, carbon disulfide. Reacts violently with water. | [2] |
Chemical Reactivity
This compound's utility stems from its powerful basicity and its role as a hydride source. It is a stronger base than sodium hydride and is capable of deprotonating a wide range of organic compounds, including alcohols, amines, and carbonyl compounds to generate highly reactive intermediates.[2]
Key Chemical Reactions:
-
Deprotonation: It readily deprotonates alcohols to form alkoxides, amines to form amides, and carbonyl compounds to form enolates.[2]
-
Reaction with Water: this compound reacts violently with water to produce potassium hydroxide (B78521) and hydrogen gas, a reaction that is often vigorous enough to ignite the evolved hydrogen.[2]
-
Pyrophoricity: It can be pyrophoric in air and reacts violently with acids and oxidizing agents.[2]
Applications in Drug Development and Organic Synthesis
This compound is a versatile reagent employed in a multitude of synthetic transformations that are central to the synthesis of pharmaceuticals and other complex organic molecules. Its high reactivity often leads to cleaner reactions and higher yields compared to other bases.
Named Reactions
This compound is a favored base in several named reactions crucial for carbon-carbon and carbon-heteroatom bond formation.
-
Dieckmann Condensation: An intramolecular condensation of diesters to form β-keto esters, which are valuable intermediates for the synthesis of cyclic compounds, including natural products and pharmaceuticals.[6]
-
Wittig Reaction: The reaction of a phosphorus ylide (generated by deprotonating a phosphonium (B103445) salt with a strong base like KH) with an aldehyde or ketone to form an alkene. This reaction is widely used for the stereoselective synthesis of double bonds.[7][8]
Synthesis of Key Pharmaceutical Intermediates
This compound's ability to generate highly reactive intermediates makes it a key reagent in the synthesis of complex pharmaceutical ingredients.
β-Keto Esters: The synthesis of β-keto esters is a fundamental transformation in organic synthesis, as these motifs are present in numerous biologically active molecules and serve as versatile building blocks. This compound is an effective base for the condensation of ketones with carbonates to yield β-keto esters.[9]
Enolate Formation for Asymmetric Synthesis: The generation of specific enolates is a cornerstone of modern asymmetric synthesis. This compound's high basicity allows for the rapid and quantitative formation of potassium enolates from ketones, which can then be used in stereoselective alkylation and aldol (B89426) reactions to construct chiral centers.[10][11]
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful and safe implementation of reactions involving this compound.
Detailed Experimental Protocol: Synthesis of a β-Keto Ester Intermediate
This protocol details the synthesis of a β-keto ester from a ketone and a carbonate, a common step in the synthesis of various pharmaceutical intermediates.
Reaction:
Materials:
-
Ketone (1.0 equiv)
-
Dialkyl carbonate (e.g., diethyl carbonate, 1.5 equiv)
-
This compound (30% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation of this compound: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the required amount of this compound dispersion. Wash the dispersion three times with anhydrous hexane under an inert atmosphere to remove the mineral oil. Carefully remove the hexane washes via cannula. Dry the remaining this compound under a stream of nitrogen.
-
Reaction Setup: Add anhydrous THF to the flask containing the dry this compound to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flame-dried flask, dissolve the ketone and dialkyl carbonate in anhydrous THF. Slowly add this solution to the stirred this compound suspension at 0 °C via a dropping funnel or syringe pump.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution. Caution: Vigorous hydrogen gas evolution will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-keto ester.
Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the use of this compound.
Caption: Experimental workflow for the synthesis of a β-keto ester using this compound.
Caption: Simplified reaction mechanism of the Dieckmann condensation mediated by this compound.
Caption: Safe handling and quenching workflow for this compound.
Safety and Handling
This compound is a highly reactive and hazardous material that requires stringent safety protocols.
Hazards:
-
Pyrophoric: Can ignite spontaneously on contact with air, especially when free of the protective mineral oil.[2]
-
Water-Reactive: Reacts violently with water, releasing flammable hydrogen gas which can auto-ignite.[2]
-
Corrosive: Upon reaction with moisture (e.g., on skin or mucous membranes), it forms potassium hydroxide, which is highly corrosive and can cause severe burns.[12]
-
Explosion Risk: Can form explosive mixtures with air and is incompatible with strong oxidizing agents, acids, alcohols, and dimethyl sulfoxide (B87167).[12]
Safe Handling Procedures:
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[12]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[12]
-
Dispensing: For the mineral oil dispersion, homogenize the mixture before drawing a sample with a syringe. For more accurate measurements, the oil can be washed away with an anhydrous solvent like hexane under an inert atmosphere.[13]
-
Quenching: Unreacted this compound must be quenched carefully. This is typically done by slowly adding a less reactive alcohol (e.g., isopropanol or tert-butanol) to a cooled suspension of the hydride in an inert solvent, followed by the slow addition of ethanol, then methanol, and finally water.[14][15]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. NEVER use water, carbon dioxide, or halogenated extinguishers on a this compound fire.[12]
Conclusion
This compound is a powerful and versatile superbase with significant applications in the synthesis of pharmaceuticals and complex organic molecules. Its superior reactivity in deprotonation and various named reactions makes it an invaluable tool for researchers and drug development professionals. However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safe handling and quenching procedures. By following the guidelines outlined in this technical guide, scientists can safely and effectively harness the synthetic power of this compound to advance their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. Potassium hydroxide/dimethyl sulfoxide promoted intramolecular cyclization for the synthesis of benzimidazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 9. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. sarponggroup.com [sarponggroup.com]
Synthesis of Potassium Hydride from Potassium Metal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of potassium hydride (KH) from potassium metal. This compound is a powerful non-nucleophilic base and reducing agent utilized in a variety of organic syntheses, including deprotonations, alkylations, and cyclizations. This document details the primary methodologies for its preparation, including direct high-temperature synthesis and a catalyzed approach, with a focus on experimental protocols and safety considerations.
Introduction
This compound is an inorganic compound with the chemical formula KH. It is a saline hydride, meaning it is a salt-like compound with the hydride ion (H⁻). Commercially, it is often supplied as a dispersion in mineral oil (typically 30-35% w/w) or paraffin (B1166041) wax to mitigate its hazardous reactivity.[1] The direct synthesis from elemental potassium and hydrogen gas is the most common route for its production.[1] This guide will explore the nuances of this and other synthetic pathways.
Synthetic Methodologies
The synthesis of this compound from potassium metal is primarily achieved through two main routes: a direct high-temperature reaction and a catalyzed reaction that proceeds under milder conditions.
Direct High-Temperature Synthesis
The traditional and most straightforward method for preparing this compound is the direct reaction of molten potassium metal with hydrogen gas at elevated temperatures.[1] The reaction is typically carried out in a dispersion of an inert, high-boiling liquid such as mineral oil or paraffin to control the reaction rate and dissipate the heat generated.[1]
The overall reaction is as follows:
2 K(l) + H₂(g) → 2 KH(s)
This method is often employed for industrial-scale production.[2]
Catalyzed Synthesis
To circumvent the need for high temperatures and pressures, a catalyzed method has been developed. This approach utilizes a catalyst, such as potassium phenanthride, to facilitate the reaction between potassium metal and hydrogen gas at significantly lower temperatures.[3] This method is particularly advantageous for laboratory-scale preparations where specialized high-pressure equipment may not be readily available. The catalyst can be formed in situ by the reaction of phenanthrene (B1679779) with potassium metal.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic methods.
| Parameter | Direct High-Temperature Synthesis | Catalyzed Synthesis (Potassium Phenanthride) |
| Reaction Temperature | 300 - 400 °C[1] | 95 - 200 °C[3] |
| Hydrogen Pressure | High Pressure (e.g., 100 - 150 psi)[3] | Substantially Atmospheric[3] |
| Reaction Time | Not explicitly stated, but generally longer | ~30 minutes at reflux (~143 °C)[3] |
| Yield | Not explicitly stated | Substantially quantitative[3] |
| Dispersion Medium | Heavy oils[3] | Inert aliphatic hydrocarbons (e.g., nonane)[3] |
| Catalyst | None | Potassium Phenanthride[3] |
Experimental Protocols
Detailed Experimental Protocol for Catalyzed Synthesis of this compound
This protocol is adapted from the procedure described in U.S. Patent 4,327,071 A.[3]
Materials:
-
Potassium metal
-
Phenanthrene
-
Anhydrous nonane (B91170) (or other suitable inert aliphatic hydrocarbon)
-
Hydrogen gas
-
Nitrogen gas
-
Reaction flask equipped with a mechanical stirrer, gas inlet, and reflux condenser
Procedure:
-
Inert Atmosphere Preparation: The reaction flask is thoroughly dried and purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
Reagent Addition: Under a continuous nitrogen flush, add the desired amount of potassium metal and phenanthrene to the reaction flask. A catalytic amount of phenanthrene, around 0.1% to 12% of the weight of the potassium metal, is effective.[3]
-
Dispersion Medium Addition: Add anhydrous nonane to the flask to act as the dispersion medium.
-
Dispersion of Potassium: Heat the flask to melt the potassium metal (melting point ~63.5 °C). Once molten, begin vigorous agitation to disperse the potassium into fine droplets in the nonane.
-
Initiation of Hydrogenation: Stop the nitrogen flush and introduce a flow of hydrogen gas into the reaction vessel.
-
Reaction Progression: Slowly increase the temperature. The hydrogenation process typically commences at approximately 96 °C. The absorption of hydrogen will increase as the temperature is raised.
-
Exothermic Reaction: The reaction becomes vigorously exothermic around 122 °C. Careful temperature control is crucial at this stage.
-
Completion of Reaction: The hydrogenation is typically complete within 30 minutes at the reflux temperature of nonane (approximately 143 °C). The completion of the reaction can be monitored by observing the flow rates of the influent and effluent hydrogen gas.
-
Product Isolation: Once the reaction is complete, the mixture is cooled to room temperature under an inert atmosphere. The resulting this compound, a grayish-white solid, is then isolated by filtration.
-
Washing and Drying: The filtered this compound is washed with a volatile solvent, such as hexane, to remove the nonane. The product is then dried under vacuum to yield the final product.
Characterization:
The yield of this compound is reported to be substantially quantitative.[3] The purity of the product can be assessed through hydroanalysis, where reaction with water yields hydrogen gas and potassium hydroxide. The molar ratio of H₂ to KOH should be close to 1:1.[3]
Safety and Handling
This compound is a highly reactive and hazardous material. It is pyrophoric and can ignite spontaneously on contact with air or moisture.[4] The reaction with water is violent and produces flammable hydrogen gas.[1]
Key Safety Precautions:
-
Inert Atmosphere: All handling of this compound and its synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[5]
-
Dispersion Handling: Commercially available dispersions in mineral oil or paraffin are safer to handle than the dry powder.[6] However, even in dispersion, care must be taken to avoid contact with water or humid air.
-
Quenching: Extreme caution must be exercised when quenching reactions containing this compound. Slow and controlled addition of a less reactive alcohol (e.g., isopropanol (B130326) or tert-butanol) is recommended before the addition of water.
-
Fire Safety: In case of fire, do NOT use water, carbon dioxide, or halogenated extinguishers. Use a Class D fire extinguisher or smother the fire with dry sand or soda ash.[7]
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and the experimental setup for the catalyzed synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Caption: Diagram of the experimental setup for catalyzed synthesis.
Conclusion
The synthesis of this compound from potassium metal can be effectively achieved through both direct high-temperature reaction and a catalyzed approach. The choice of method depends on the desired scale of production and the available equipment. The catalyzed synthesis offers a more accessible route for laboratory-scale preparations due to its milder reaction conditions. Regardless of the method employed, strict adherence to safety protocols is paramount due to the hazardous nature of this compound. This guide provides the foundational knowledge for researchers and scientists to safely and efficiently synthesize this important chemical reagent.
References
- 1. grokipedia.com [grokipedia.com]
- 2. US9663364B2 - Method of making alkali metal hydrides - Google Patents [patents.google.com]
- 3. US4327071A - Method of preparing this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Thermodynamic Properties of Potassium Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of potassium hydride (KH), a powerful superbase with significant applications in organic synthesis. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and illustrates the energetic relationships involved in the formation of this ionic compound.
Core Thermodynamic Data of this compound
The thermodynamic stability and reactivity of this compound are quantified by several key parameters. These values are crucial for predicting reaction spontaneity, calculating energy balances, and designing safe and efficient synthetic processes. The standard thermodynamic properties for solid this compound at 298.15 K (25 °C) are summarized below.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation (solid) | ΔH°f | -57.82[1] | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔG°f | -50.92[2] | kJ/mol |
| Standard Molar Entropy (solid) | S° | 50.18[1] | J/(mol·K) |
| Molar Heat Capacity (solid) | Cp | 37.91[2] | J/(mol·K) |
| Decomposition Temperature | Tdecomp | ~400 | °C |
| Density | ρ | 1.43 | g/cm³ |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a highly reactive and air-sensitive compound like this compound requires specialized experimental techniques. The following sections detail the methodologies for measuring its key thermodynamic parameters.
Determination of Standard Enthalpy of Formation (ΔH°f) by Reaction Calorimetry
The standard enthalpy of formation of this compound is determined by measuring the heat released during its vigorous and complete reaction with a reagent, typically water or an acidic solution, in a calorimeter.
Principle: The enthalpy of formation is calculated indirectly using Hess's Law. The enthalpy of the reaction of KH with water (or acid) is measured experimentally. This value is then combined with the known standard enthalpies of formation of the reaction products (e.g., potassium hydroxide (B78521) and hydrogen gas) and reactants (e.g., water) to calculate the enthalpy of formation of KH.
KH(s) + H₂O(l) → KOH(aq) + H₂(g)
Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter (a constant-pressure calorimeter, such as a Dewar-type vessel) is determined by performing a reaction with a known enthalpy change or by using an electrical heater.
-
Sample Preparation: Due to its pyrophoric nature, a precisely weighed sample of this compound (typically as a dispersion in mineral oil, with the mass of the oil accounted for) is loaded into a sealed, inert container (e.g., a glass ampoule) under an argon or nitrogen atmosphere in a glovebox.
-
Calorimetric Measurement:
-
A known volume of deionized water or a dilute acid solution is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.
-
The initial temperature is recorded over a period of time to establish a baseline.
-
The sealed ampoule containing the KH sample is submerged in the liquid and then broken to initiate the reaction.
-
The temperature of the system is recorded at regular intervals throughout the rapid reaction and until a stable final temperature is reached.
-
-
Data Analysis:
-
The temperature change (ΔT) is determined by extrapolating the pre- and post-reaction temperature curves to the time of reaction initiation.
-
The heat absorbed by the calorimeter and its contents (q_sys) is calculated using the calorimeter's heat capacity and the measured ΔT.
-
The enthalpy of the reaction (ΔH_rxn) is determined from q_sys and the number of moles of KH reacted.
-
Finally, the standard enthalpy of formation of KH (ΔH°f,KH) is calculated using Hess's Law: ΔH°f,KH = [ΔH°f,KOH(aq) + ΔH°f,H₂(g)] - ΔH°f,H₂O(l) - ΔH_rxn
-
Determination of Heat Capacity (Cp) and Standard Entropy (S°) by Adiabatic Calorimetry
Adiabatic calorimetry is the preferred method for the precise measurement of heat capacity over a range of temperatures. From these data, the standard entropy can be calculated.
Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured. The heat capacity is the ratio of the heat added to the temperature change. The standard entropy is then determined by integrating the heat capacity divided by temperature from 0 K to 298.15 K, according to the third law of thermodynamics.
Methodology:
-
Sample Preparation: A pure, solid sample of this compound is loaded and sealed into a sample container under a high-purity inert atmosphere to prevent any reaction with air or moisture.
-
Calorimetric Measurement:
-
The sample container is placed in an adiabatic calorimeter, which is cooled to cryogenic temperatures (typically near liquid helium or nitrogen temperatures).
-
The system is maintained under high vacuum to minimize heat exchange by convection. Adiabatic conditions are achieved by surrounding the sample with a shield whose temperature is controlled to precisely match the sample's temperature at all times, preventing heat loss.[3]
-
A series of precise, known amounts of energy (heat pulses) are delivered to the sample via an electrical heater.
-
The temperature of the sample is measured with high precision (using a platinum resistance thermometer, for example) after each heat pulse, once thermal equilibrium is re-established.
-
-
Data Analysis:
-
For each energy input (ΔQ), the corresponding temperature rise (ΔT) is recorded.
-
The heat capacity (Cp) at a given temperature is calculated as Cp = ΔQ / ΔT. This is repeated over the entire temperature range of interest (e.g., from ~5 K to 300 K).
-
The standard molar entropy (S°) at 298.15 K is calculated by numerically integrating the Cp/T vs. T data from 0 K to 298.15 K. An extrapolation to 0 K is performed using the Debye T³ law. S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT
-
Thermodynamic Properties from Pressure-Composition-Temperature (PCT) Isotherms
While less common for a simple, stable hydride like KH, PCT analysis is a powerful tool for characterizing the thermodynamics of reversible metal-hydrogen systems. It involves measuring the equilibrium hydrogen pressure as a function of hydrogen concentration in the solid at constant temperature.
Principle: By measuring the equilibrium plateau pressure for the hydride formation/decomposition at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined using the van 't Hoff equation: ln(Peq) = ΔH°/RT - ΔS°/R . A plot of ln(Peq) versus 1/T yields a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
Methodology:
-
Sample Activation: A sample of potassium metal is placed in a high-pressure reactor (Sieverts-type apparatus). The sample is typically heated under vacuum to clean the surface.
-
Isotherm Measurement:
-
The reactor is held at a constant temperature.
-
A known quantity of hydrogen gas is introduced into the calibrated volume of the apparatus, and the initial pressure is recorded.
-
The valve to the sample reactor is opened, and the pressure drops as hydrogen reacts with the potassium to form KH. The system is allowed to reach equilibrium.
-
The amount of hydrogen absorbed is calculated from the pressure change. This process is repeated in steps to build the pressure-composition isotherm.
-
-
Van 't Hoff Analysis:
-
The entire isotherm measurement process is repeated at several different temperatures.
-
The equilibrium plateau pressure (Peq) is identified from each isotherm.
-
A van 't Hoff plot of ln(Peq) versus 1/T is constructed.
-
The standard enthalpy (ΔH°) and entropy (ΔS°) of formation are determined from the slope and intercept of the linear fit to the data.
-
Visualization of Thermodynamic Relationships
Born-Haber Cycle for this compound
The standard enthalpy of formation of an ionic solid like this compound can be understood as the net energy change of a series of individual thermodynamic steps. The Born-Haber cycle is a thermochemical cycle that relates the enthalpy of formation to the energies of atomization, ionization, bond dissociation, electron affinity, and the lattice energy of the ionic crystal.
Caption: Born-Haber cycle for the formation of solid this compound (KH).
References
Potassium Hydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Powerful Alkali Metal Hydride
Potassium hydride (KH) is a highly reactive, inorganic compound with the chemical formula KH. As a potent alkali metal hydride, it serves as an exceptionally strong, non-nucleophilic base in organic synthesis, finding significant application in pharmaceutical and materials science research. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, reactivity, and safe handling procedures, with a focus on its utility for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is a white to gray crystalline powder, though it is most commonly available commercially as a 20-35% dispersion in mineral oil or paraffin (B1166041) wax to mitigate its pyrophoric nature.[1][2] It possesses a cubic rock salt crystal structure.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | KH | [1][2] |
| Molar Mass | 40.1062 g/mol | [2] |
| Appearance | White to gray crystalline powder | [1][2] |
| Density | 1.43 g/cm³ | [1][2] |
| Decomposition Temperature | ~400-417 °C | [1] |
| Solubility | Insoluble in non-polar organic solvents (e.g., benzene, diethyl ether). Reacts violently with protic solvents (e.g., water, alcohols). | [1][2] |
| CAS Number | 7693-26-7 | [1] |
Thermodynamic Data
The thermodynamic properties of this compound underscore its stability and reactivity. Key thermodynamic data are summarized in Table 2.
Table 2: Thermodynamic Properties of this compound
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔfH⦵298) | -57.82 kJ/mol | [2][3] |
| Heat Capacity (C) | 37.91 J/(mol·K) | [2] |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -50.92 kJ/mol | [3] |
| Standard Entropy (S°) | 49.0 J/(mol·K) | [3] |
Synthesis and Commercial Availability
This compound is typically synthesized through the direct combination of potassium metal and hydrogen gas at elevated temperatures.[1][2]
Industrial Synthesis
The industrial production of this compound involves the reaction of molten potassium with hydrogen gas at temperatures ranging from 200 to 400 °C.[1][2] To manage the highly exothermic nature of the reaction and to facilitate handling of the final product, the synthesis is often carried out in a high-boiling point inert medium, such as mineral oil, resulting in a dispersion.[1]
Caption: Industrial Synthesis of this compound.
Alternative Preparations and Enhanced Reactivity
Alternative methods for preparing this compound aim to improve its handling characteristics and reactivity. One such method involves the homogenization of commercial KH dispersions with paraffin wax to create a solid form, denoted as KH(P), which is easier to weigh and handle.[4][5] Additionally, "superactive" this compound with enhanced reactivity can be prepared from hydrogen and superbasic reagents like t-BuOK-TMEDA in hexane (B92381).[6] The reactivity of KH can also be enhanced by the addition of 18-crown-6, which can act as a phase-transfer agent.[6]
Reactivity and Applications in Organic Synthesis
This compound is a powerful superbase, more basic than sodium hydride, and is utilized in a variety of organic reactions.[2][7] Its primary role is as a deprotonating agent for a wide range of substrates.
Deprotonation Reactions
KH is highly effective for the deprotonation of weakly acidic protons, such as those in alcohols, amines, and carbonyl compounds, to form the corresponding potassium salts (alkoxides, amides, and enolates).[2][6] It is particularly adept at deprotonating sterically hindered alcohols, a reaction that is often slow or incomplete with other bases like sodium hydride.[6]
Caption: General Deprotonation Reaction using KH.
Key Applications in Synthesis
The strong basicity of this compound makes it a valuable reagent in numerous synthetic transformations, including:
-
Williamson Ether Synthesis: Generation of alkoxides from alcohols for subsequent reaction with alkyl halides.
-
Enolate Formation: Deprotonation of ketones, esters, and other carbonyl compounds to form enolates for use in alkylation, acylation, and condensation reactions.[2]
-
Condensation Reactions: Facilitating intramolecular condensations such as the Dieckmann condensation.[8]
-
Preparation of Superbases: Used in the preparation of other superbases, such as RNHK and ROK.[6]
-
Wittig Reaction: Generation of phosphorus ylides from phosphonium (B103445) salts.[4]
This compound has also been investigated for its potential in catalysis, for instance, as an intercalated form in graphite (B72142) for ammonia (B1221849) synthesis.[1][9]
Experimental Protocols and Safe Handling
The high reactivity of this compound necessitates careful handling in an inert atmosphere to prevent contact with moisture and air, with which it can react violently and ignite.[6][10]
General Handling of this compound Dispersion
The following is a general protocol for handling commercially available this compound dispersions in mineral oil. All manipulations should be performed in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).
Caption: Workflow for Handling this compound Dispersion.
Representative Experimental Protocol: Deprotonation of a Hindered Alcohol
This protocol describes the deprotonation of a sterically hindered tertiary alcohol using this compound, a reaction for which KH is particularly well-suited.
Materials:
-
This compound (35 wt. % dispersion in mineral oil)
-
Hindered tertiary alcohol (e.g., tert-butanol)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry hexane
-
Argon or nitrogen gas supply
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of KH: In a glovebox or under a positive pressure of argon, weigh the desired amount of the KH dispersion into a dry, argon-flushed flask equipped with a magnetic stir bar.
-
Washing the KH: Add dry hexane to the flask to suspend the KH. Allow the gray KH powder to settle, and then carefully remove the hexane supernatant containing the mineral oil via a syringe. Repeat this washing procedure two more times.
-
Drying the KH: Dry the washed KH under a high vacuum for at least one hour to remove any residual hexane.
-
Reaction Setup: Reintroduce an inert atmosphere into the flask containing the dry KH. Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: While stirring the KH slurry, slowly add a solution of the hindered tertiary alcohol in anhydrous THF dropwise via a syringe. The addition is exothermic, and hydrogen gas will be evolved. Ensure proper venting of the evolved hydrogen.
-
Completion: Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the deprotonation. The resulting solution of the potassium alkoxide is now ready for use in subsequent reactions.
Safety and Disposal
Safety Precautions:
-
Always handle this compound in an inert atmosphere (glovebox or under argon/nitrogen).[11]
-
Wear appropriate personal protective equipment, including safety glasses, a fire-retardant lab coat, and impermeable gloves.[6][11]
-
Keep away from water, alcohols, and other protic solvents, as the reaction is violent and produces flammable hydrogen gas.[10]
-
Keep a Class D fire extinguisher, dry sand, or powdered limestone readily available for metal fires. Do not use water, carbon dioxide, or foam extinguishers. [6][10]
Disposal:
-
Excess this compound should be quenched carefully by experienced personnel.[10] A common method involves the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to a suspension of the KH in an inert solvent like toluene (B28343) under an inert atmosphere.[10] The resulting alkoxide solution can then be disposed of according to institutional guidelines.
Conclusion
This compound is a powerful and versatile superbase with significant utility in modern organic synthesis, particularly in the context of drug discovery and development where the construction of complex molecular architectures is paramount. While its high reactivity demands stringent handling procedures, a thorough understanding of its properties and adherence to safety protocols enable its effective and safe use in the laboratory. The development of more user-friendly formulations, such as paraffin-embedded KH, further enhances its accessibility and applicability for a broader range of synthetic challenges.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 7. Superbase - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 11. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Basic Reactivity of Potassium Hydride with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of potassium hydride (KH) with a range of common protic solvents. This compound is a powerful, non-nucleophilic superbase utilized extensively in organic synthesis for deprotonation reactions.[1] A thorough understanding of its reactivity with protic solvents is paramount for safe handling, effective reaction design, and achieving desired chemical transformations. This document outlines the core principles of this reactivity, presents quantitative data where available, details experimental protocols for its use, and provides essential safety information.
Core Reactivity Principles
This compound is an ionic hydride, consisting of a potassium cation (K⁺) and a hydride anion (H⁻). The hydride anion is a powerful Brønsted-Lowry base. The fundamental reaction between this compound and a protic solvent (represented as ROH, where R is a hydrogen or an alkyl group) involves the deprotonation of the solvent by the hydride ion. This acid-base reaction results in the formation of a potassium alkoxide (or hydroxide (B78521) in the case of water), and the evolution of hydrogen gas (H₂).[2]
The general reaction is as follows:
KH + ROH → ROK + H₂
This reaction is typically highly exothermic and proceeds rapidly, often with vigorous effervescence due to the production of hydrogen gas.[3] The rate and vigor of the reaction are influenced by several factors, primarily the acidity of the protic solvent (as indicated by its pKa), steric hindrance at the reaction center, and the physical state of the this compound.
Data Presentation: Reactivity with Protic Solvents
The following table summarizes key quantitative data concerning the reactivity of this compound with selected protic solvents. The enthalpy of reaction (ΔH_rxn°) has been calculated using standard enthalpies of formation (ΔH_f°). Due to the often violent and rapid nature of these reactions, precise kinetic data is not widely published; therefore, relative reaction rates are provided based on qualitative descriptions from the literature.
| Protic Solvent | Chemical Formula | pKa (in water) | Standard Enthalpy of Formation (ΔH_f°) of Solvent (kJ/mol) | Standard Enthalpy of Formation (ΔH_f°) of Potassium Alkoxide (kJ/mol) | Calculated Standard Enthalpy of Reaction (ΔH_rxn°) (kJ/mol) | Relative Reaction Rate |
| Water | H₂O | 15.7 | -285.8 | -235.1 (KOH) | -163.1 | Extremely Rapid / Violent |
| Methanol (B129727) | CH₃OH | 15.5 | -238.4[4] | -293.3 (est.) | -112.7 | Very Rapid / Vigorous |
| Ethanol | C₂H₅OH | 16.0 | -277.7[5] | -336.8 (est.) | -116.9 | Rapid |
| tert-Butanol (B103910) | (CH₃)₃COH | 18.0 | -360.0[6] | -412.5 (est.) | -110.3 | Moderate / Sluggish |
Note on Enthalpy Calculations: The standard enthalpy of reaction (ΔH_rxn°) was calculated using the formula: ΔH_rxn° = [ΔH_f°(ROK) + ΔH_f°(H₂)] - [ΔH_f°(KH) + ΔH_f°(ROH)] The standard enthalpy of formation for KH is -57.82 kJ/mol[7] and for H₂(g) is 0 kJ/mol.[1][8] Estimated values for potassium alkoxides are derived from available data and thermochemical principles.
The trend in reactivity generally follows the acidity of the alcohol, with more acidic alcohols reacting more vigorously. However, steric hindrance also plays a significant role. For instance, while methanol is slightly more acidic than ethanol, the reaction with both is rapid. The significantly bulkier tert-butanol reacts more sluggishly, in part due to the steric hindrance around the hydroxyl group.[6]
Experimental Protocols
The following sections provide detailed methodologies for the safe handling and use of this compound in a laboratory setting, focusing on a typical deprotonation of an alcohol.
Handling and Preparation of this compound
This compound is commercially available as a dispersion in mineral oil or paraffin (B1166041) wax to mitigate its pyrophoric nature.[9] Before use, the mineral oil is often washed away to increase the reactivity of the hydride.
Materials:
-
This compound (30-35% dispersion in mineral oil)
-
Anhydrous solvent for washing (e.g., hexane (B92381) or pentane)
-
Anhydrous reaction solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or a three-necked round-bottom flask equipped with a gas inlet, septum, and a magnetic stir bar
-
Syringes and needles
Procedure for Washing this compound:
-
Under a positive pressure of inert gas (N₂ or Ar), weigh the desired amount of this compound dispersion into a dry Schlenk flask.
-
Add anhydrous hexane or pentane (B18724) via a syringe to the flask to suspend the KH.
-
Allow the dense this compound to settle to the bottom of the flask.
-
Carefully remove the supernatant solvent containing the mineral oil via a syringe or cannula.
-
Repeat the washing process (steps 2-4) two more times to ensure the complete removal of the mineral oil.
-
After the final wash, carefully evaporate the residual washing solvent under a stream of inert gas or by applying a vacuum for a short period. The resulting free-flowing grey powder is highly pyrophoric and should not be exposed to air.
General Protocol for Alcohol Deprotonation
This protocol describes the deprotonation of a generic alcohol (ROH) using washed this compound.
Procedure:
-
To the flask containing the washed, dry this compound under an inert atmosphere, add the anhydrous reaction solvent (e.g., THF) via a syringe to create a slurry.
-
Cool the slurry to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Slowly add a solution of the alcohol in the same anhydrous solvent to the KH slurry dropwise via a syringe or a dropping funnel. The addition should be controlled to manage the rate of hydrogen gas evolution.
-
Observe the reaction mixture for the cessation of gas evolution, which indicates the completion of the deprotonation. The reaction time will vary depending on the alcohol used.
-
Once the reaction is complete, the resulting potassium alkoxide solution is ready for subsequent reactions.
Quenching of Excess this compound: Any unreacted this compound must be quenched safely.
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a protic solvent that reacts less vigorously than water, such as isopropanol (B130326) or tert-butanol, dropwise until gas evolution ceases.
-
After the initial quenching, slowly add ethanol, followed by methanol, and finally, cautiously add water to ensure all residual hydride is destroyed.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the reaction of this compound with protic solvents.
Caption: General reaction pathway of KH with a protic solvent.
Caption: Experimental workflow for alcohol deprotonation using KH.
Safety and Handling
This compound is a highly reactive and hazardous material that requires strict adherence to safety protocols.
-
Pyrophoricity: Solid, oil-free this compound is pyrophoric and can ignite spontaneously upon contact with air. It is typically handled in a glovebox or under an inert atmosphere.[6]
-
Reactivity with Water: KH reacts violently with water, producing flammable hydrogen gas and corrosive potassium hydroxide. This reaction is highly exothermic and can lead to ignition or explosion.[3]
-
Corrosivity: In the presence of moisture, KH forms potassium hydroxide, which is highly corrosive to skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and gloves, when handling this compound.
-
Fire Safety: A Class D fire extinguisher for combustible metals must be readily available. Do NOT use water, carbon dioxide, or soda-acid extinguishers on a this compound fire.
By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively and safely utilize this compound as a powerful tool in organic synthesis.
References
- 1. Standard Enthalpy of Formation of H2 - Oreate AI Blog [oreateai.com]
- 2. Trends in chemical Reactivity with Hydrogen - Unacademy [unacademy.com]
- 3. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 4. Methanol (data page) - Wikipedia [en.wikipedia.org]
- 5. Standard Enthalpies of Formation | Pathways to Chemistry [pathwaystochemistry.com]
- 6. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. brainly.com [brainly.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
The Solubility of Potassium Hydride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydride (KH) is a powerful superbase utilized in a variety of organic syntheses. Despite its widespread use, a comprehensive understanding of its solubility in organic solvents is often understated. This technical guide consolidates the available information on the solubility of this compound in common organic solvents. It has been widely reported that this compound is insoluble in non-polar organic solvents. This guide will explore the chemical principles behind this insolubility, present a qualitative summary of its solubility, and provide a hypothetical experimental protocol for the determination of solubility of a highly reactive, air-sensitive compound like this compound.
Introduction to this compound (KH)
This compound is an inorganic compound with the chemical formula KH. It is an alkali metal hydride, existing as a white to gray crystalline powder.[1] Commercially, it is often supplied as a dispersion in mineral oil or paraffin (B1166041) wax to facilitate safer handling, as it is a pyrophoric material.[2][3] KH is a saline, or salt-like, hydride, meaning it is composed of a potassium cation (K⁺) and a hydride anion (H⁻).[1][2] This ionic nature is a key determinant of its physical and chemical properties, including its solubility. As a strong base, KH is highly effective for the deprotonation of weakly acidic compounds, such as alcohols and carbonyl compounds, to generate reactive intermediates for organic synthesis.[2][4]
Solubility of this compound in Organic Solvents
A thorough review of the scientific literature reveals a consensus that this compound is insoluble in common organic solvents.[1][4][5][6][7][8][9][10][11] While one source suggests some degree of solubility in non-aqueous solvents, it does not provide quantitative data and this is contradicted by numerous other sources.[12]
Chemical Principles of Insolubility
The poor solubility of this compound in organic solvents can be attributed to its high lattice energy. The strong electrostatic attraction between the K⁺ and H⁻ ions in the crystal lattice requires a significant amount of energy to overcome. Organic solvents, particularly non-polar solvents like benzene (B151609) and diethyl ether, are incapable of providing sufficient solvation energy to break down the ionic lattice.[1][9] For dissolution to occur, the energy released from the interaction of the solvent molecules with the individual ions must be comparable to the lattice energy. The low polarity and poor ion-solvating ability of most organic solvents prevent them from effectively stabilizing the K⁺ and H⁻ ions in solution.
Qualitative Solubility Data
While quantitative solubility data for this compound in organic solvents is not available in the literature, various sources provide qualitative descriptions of its solubility. The following table summarizes this information.
| Solvent | Qualitative Solubility | Source(s) |
| Benzene | Insoluble | [1][5][6][7][9][11] |
| Diethyl Ether | Insoluble | [1][5][6][7][9][11] |
| Carbon Disulfide | Insoluble | [1][5][6][7][9][11] |
| Non-polar solvents (general) | Insoluble | [2] |
| Protic solvents (e.g., alcohols, water) | Reacts violently | [1][2][6][9] |
| Fused Hydroxides (e.g., molten NaOH) | Soluble | [4][6][8] |
| Salt Mixtures (molten) | Soluble | [4][6][8] |
| Liquid Ammonia | Soluble | [10] |
Hypothetical Experimental Protocol for Solubility Determination
The high reactivity and air-sensitivity of this compound necessitate a carefully designed experimental protocol for any attempt at solubility determination. The following is a hypothetical procedure based on general methods for handling air-sensitive solids and determining solubility.
Materials and Equipment
-
This compound (as a mineral oil dispersion)
-
Anhydrous organic solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Anhydrous hexane (B92381) (for washing)
-
Internal standard (a non-reactive, soluble compound)
-
Schlenk line or glovebox with an inert atmosphere (e.g., argon, nitrogen)
-
Glassware (Schlenk flasks, syringes, cannula, filter stick)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled bath
-
Analytical balance
-
Gas-tight syringes
-
Apparatus for quantitative analysis (e.g., gas chromatography, titration setup)
Procedure
-
Preparation of this compound:
-
Under an inert atmosphere, weigh a desired amount of the this compound dispersion into a pre-weighed Schlenk flask.
-
Wash the this compound with anhydrous hexane to remove the mineral oil. This is achieved by adding hexane, stirring, allowing the KH to settle, and then removing the hexane via a cannula. Repeat this process three times.
-
Dry the this compound under a vacuum to remove any residual hexane.
-
-
Solubility Measurement:
-
In the inert atmosphere, add a precise volume of the desired anhydrous organic solvent to the flask containing the dry this compound.
-
Add a known amount of a non-reactive internal standard to the solvent.
-
Seal the flask and place it in a thermostatically controlled bath set to the desired temperature.
-
Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Allow the suspension to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a gas-tight syringe, ensuring no solid particles are transferred. A filter stick can be used for this purpose.
-
Transfer the sample to a sealed vial containing a quenching agent (e.g., a high-boiling point alcohol like isopropanol) to safely react with any dissolved this compound.
-
The amount of hydrogen gas evolved upon quenching can be measured to determine the concentration of KH in the solution. Alternatively, the concentration of the potassium salt formed after quenching can be determined by a suitable analytical method like titration or spectroscopy.
-
The concentration of the internal standard is also measured to account for any solvent evaporation or sample transfer errors.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the solvent based on the analytical results.
-
The solubility can be expressed in units such as g/100g of solvent or mol/L.
-
Safety Precautions
-
All manipulations of this compound must be performed under a dry, inert atmosphere.
-
Personal protective equipment (flame-retardant lab coat, safety glasses, and appropriate gloves) must be worn at all times.
-
Ensure a Class D fire extinguisher is readily available.
-
Quench all excess this compound and reactive residues carefully with a suitable alcohol (e.g., isopropanol) in a well-ventilated fume hood.
Visualizations
Caption: Hypothetical workflow for determining the solubility of this compound.
Conclusion
The available scientific literature consistently indicates that this compound is insoluble in common organic solvents due to its high lattice energy and the inability of these solvents to effectively solvate its constituent ions. While this guide provides a comprehensive qualitative summary of its solubility characteristics, researchers should be aware of the lack of quantitative data. The provided hypothetical experimental protocol offers a framework for how such a determination could be approached, emphasizing the critical safety precautions required when handling this highly reactive compound. For practical applications in organic synthesis, this compound is used as a solid dispersion, and its reactivity is a surface phenomenon rather than a result of dissolution.
References
- 1. webqc.org [webqc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 6. assignmentpoint.com [assignmentpoint.com]
- 7. 7693-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 7693-26-7 [smolecule.com]
- 10. CAS 7693-26-7: this compound | CymitQuimica [cymitquimica.com]
- 11. echemi.com [echemi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
High-Pressure Synthesis of Potassium Superhydride KH₉: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the high-pressure synthesis of potassium superhydride (KH₉), a novel hydrogen-rich material. The synthesis, characterization, and phase transitions of this compound are detailed, offering a comprehensive resource for researchers in materials science and related fields.
Introduction
The quest for high-temperature superconductors has led to the exploration of hydrogen-rich materials under extreme pressures. Alkali metals, due to their simple electronic structure, are promising candidates for forming such superhydrides. Theoretical calculations have predicted the existence of various potassium polyhydrides at high pressures. Experimental investigations have successfully synthesized potassium nonahydride (KH₉), revealing a complex phase diagram and unique structural properties. This document outlines the key findings and experimental methodologies for the synthesis and characterization of KH₉.
Quantitative Data Summary
The synthesis and stability of different phases of potassium superhydride are highly dependent on pressure and temperature. The crystallographic data for the identified polymorphs are summarized below.
Table 1: Pressure-Temperature Conditions for KH₉ Synthesis and Phase Transitions
| Process | Reactants/Precursors | Pressure (GPa) | Temperature | Product(s) | Notes |
| Synthesis of KH₉-I | KH-II + H₂ | > 17 | Room Temperature | KH₉-I | Reaction can be accelerated with temperature (e.g., laser heating).[1][2][3][4] |
| Phase Transition to KH₉-II | KH₉-I | > 78 | Room Temperature (accelerated by laser heating) | KH₉-II | KH₉-II remains stable up to at least 100 GPa.[1][2][3][4] |
| Decompression of KH₉-I | KH₉-I | < 15 | Room Temperature | KH₉-I' | Results in a symmetric face-centered cubic (fcc) structure.[3] |
| Decomposition of KH₉-I' | KH₉-I' | ~13 | Room Temperature | KH-II + H₂ | |
| Decompression of KH₉-II | KH₉-II | ~35 | Room Temperature | Partial reversion to KH₉-I |
Table 2: Crystallographic Data for KH₉ Polymorphs
| Phase | Crystal System | Space Group | Potassium Sublattice | Key Characteristics |
| KH₉-I | Rhombohedral | R-3m | Distorted face-centered cubic (fcc) | Exhibits ionic character with K⁺ and H⁻ ions, along with quasi-molecular H₂ units.[1][2][3][4] |
| KH₉-II | Hexagonal | P6/mmm | Primitive simple hexagonal | Also shows ionic character with K⁺, H⁻, and quasi-molecular H₂ units.[1][2][3][4] |
| KH₉-I' | Cubic | - | Face-centered cubic (fcc) | A symmetric structure formed upon decompression of KH₉-I.[3] |
Experimental Protocols
The synthesis and characterization of KH₉ are performed in situ at high pressures using a diamond anvil cell (DAC).
Sample Preparation and Loading
-
Precursor Material: High-purity potassium metal (e.g., 99.75%, Alfa Aesar) is used as the starting material.[3]
-
Inert Atmosphere: The loading of the potassium sample into the diamond anvil cell is conducted in an inert argon atmosphere to prevent oxidation.[3]
-
Hydrogen Loading: The DAC is then loaded with high-purity hydrogen gas, which serves as both a reactant and a pressure-transmitting medium.
High-Pressure Synthesis
-
Compression: The sample chamber of the DAC, containing potassium and hydrogen, is compressed to the desired pressure.
-
Formation of KH₉-I: Above 17 GPa at room temperature, KH-II (a high-pressure phase of potassium hydride) reacts with hydrogen to form KH₉-I.[1][2][3][4]
-
Thermal Acceleration: The reaction can be significantly accelerated by laser heating the sample.[3]
-
Formation of KH₉-II: To obtain the KH₉-II polymorph, the pressure is increased to above 78 GPa. Laser heating can be employed to facilitate the phase transition from KH₉-I to KH₉-II.[3]
In Situ Characterization
-
Synchrotron X-ray Diffraction (XRD): The crystal structure of the synthesized phases is determined using in situ synchrotron X-ray powder diffraction. This technique provides information on the lattice parameters and space group of the material under high pressure.[1][2][3][4]
-
Raman Spectroscopy: In situ Raman spectroscopy is used to probe the vibrational modes of the material. This is particularly useful for identifying the presence of quasi-molecular H₂ units within the crystal structure.[1][2][3][4]
-
Computational Analysis: Density Functional Theory (DFT) calculations are often used to complement the experimental data, providing theoretical insights into the stability and properties of the predicted phases.[1][2][3][4]
Visualization of Workflows and Phase Transitions
The following diagrams illustrate the experimental workflow and the pressure-induced phase transitions of the potassium-hydrogen system.
Caption: Experimental workflow for the synthesis of KH₉.
Caption: Pressure-induced phase transitions of potassium superhydride.
References
An In-depth Technical Guide to the Electron-Transfer Properties of Potassium Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron-transfer properties of potassium hydride (KH), a powerful reagent in organic synthesis. While KH is widely recognized as a strong base, its capacity to act as a single-electron donor, particularly in the reduction of haloarenes, offers unique synthetic opportunities. This document consolidates available research to provide a detailed understanding of KH-mediated single-electron transfer (SET) reactions, including experimental considerations and theoretical insights.
Introduction to this compound
This compound (KH) is an inorganic compound with the chemical formula KH. It is a saline hydride, consisting of K⁺ and H⁻ ions, and presents as a white to gray crystalline powder.[1][2] Commercially, it is often supplied as a dispersion in mineral oil (typically 30-35% by weight) to ensure safe handling, as it is highly reactive and pyrophoric upon contact with air and moisture.[3][4]
Physical and Chemical Properties:
| Property | Value | Reference(s) |
| Molar Mass | 40.106 g/mol | [2] |
| Appearance | White to gray crystalline powder | [1][2] |
| Density | 1.43 g/cm³ | [2] |
| Decomposition Temperature | ~400 °C | [2] |
| Solubility | Insoluble in non-polar organic solvents such as benzene (B151609) and diethyl ether. Reacts violently with water and protic solvents. | [1] |
KH is a more potent base than sodium hydride (NaH) and is utilized for the deprotonation of a wide range of organic compounds, including alcohols, amines, and carbonyl compounds to form enolates.[2][5] Beyond its basicity, KH exhibits significant reducing properties, which can proceed through a single-electron transfer mechanism.
Electron-Transfer Properties of this compound
Evidence for Single-Electron Transfer
The dual reactivity of KH as a base and a SET reagent is notably observed in its reactions with haloarenes, with the reaction pathway being highly dependent on the solvent.
-
In Tetrahydrofuran (THF): In THF, the reduction of haloarenes by KH is believed to proceed primarily through a concerted nucleophilic aromatic substitution (CSNAr) mechanism.[6][7]
-
In Benzene: In contrast, when the reaction is conducted in benzene, a non-polar solvent, strong evidence for a SET pathway emerges.[6][7] The reaction of 2,6-dialkylhaloarenes with KH in benzene leads to the formation of biaryl products, a hallmark of radical-mediated reactions initiated by SET.[6]
The proposed mechanism for SET in benzene involves the in situ generation of an organic "super electron donor." This is thought to occur through the deprotonation of benzene by the exceptionally strong base, KH, to form phenylpotassium. Subsequent reaction with another benzene molecule can lead to the formation of a biphenyl (B1667301) dianion species, which is a potent electron donor capable of reducing the haloarene to initiate a radical chain reaction (Base-promoted Homolytic Aromatic Substitution, BHAS).[6][7]
Quantitative Data from Reactivity Studies
While specific electrochemical data for KH is scarce, the outcomes of its reactions provide quantitative insights into its reducing capabilities. The following table summarizes the yields of products from the reaction of 2,6-dimethyliodobenzene with different bases in benzene, highlighting the unique reactivity of KH.
| Entry | Base | Additive | Recovered Haloarene (%) | Biaryl Product Yield (%) | Reference(s) |
| 1 | KOtBu | None | ~100 | <1 | [6] |
| 2 | KH | None | Significantly less than KOtBu | Considerable levels observed | [6] |
These results demonstrate that KH, unlike the strong base potassium tert-butoxide (KOtBu), can promote the reduction of the haloarene even in the absence of a traditional radical initiator, strongly suggesting a SET-mediated pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the safe and effective use of this compound. The following sections provide representative procedures for handling KH and for conducting reactions where its electron-transfer properties are relevant.
Safe Handling and Preparation of Oil-Free this compound
This compound is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature. For many applications, removal of the oil is necessary.
Materials:
-
This compound dispersion in mineral oil
-
Anhydrous hexane (B92381) (or other suitable non-reactive solvent)
-
Argon or nitrogen gas supply
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Syringes and needles
Procedure:
-
Under a positive pressure of an inert gas (argon or nitrogen), transfer the desired amount of KH dispersion to a pre-weighed Schlenk flask.
-
Add anhydrous hexane to the flask to suspend the KH.
-
Allow the solid KH to settle, then carefully remove the hexane supernatant via a cannula or syringe.
-
Repeat the washing process two more times with fresh anhydrous hexane.
-
After the final wash, remove any residual hexane by evaporation under a stream of inert gas or under vacuum.
-
The flask can be re-weighed to determine the mass of the oil-free KH.
General Protocol for KH-Mediated Haloarene Reduction in Benzene
This protocol is a representative procedure based on the studies of KH-mediated single-electron transfer reactions.
Materials:
-
Oil-free this compound
-
Anhydrous benzene
-
Haloarene substrate
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Inside an inert atmosphere glovebox, add the desired amount of oil-free this compound to a dry reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous benzene to the reaction vessel.
-
While stirring, add the haloarene substrate to the suspension.
-
Seal the reaction vessel and continue stirring at the desired temperature (e.g., room temperature or elevated temperatures) for the specified reaction time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., isopropanol (B130326) or saturated aqueous ammonium (B1175870) chloride) at 0 °C. Caution: Quenching of KH is highly exothermic and generates hydrogen gas.
-
Perform a standard aqueous workup to extract the organic products.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizing Reaction Pathways and Workflows
Proposed Signaling Pathway for SET in Benzene
The following diagram illustrates the proposed mechanism for the generation of an organic electron donor from the reaction of this compound with benzene, leading to the single-electron reduction of a haloarene (Ar-X).
Caption: Proposed pathway for KH-mediated SET reduction of haloarenes in benzene.
Experimental Workflow for Haloarene Reduction
The following diagram outlines the general experimental workflow for the this compound-mediated reduction of haloarenes.
Caption: General experimental workflow for KH-mediated haloarene reduction.
Conclusion
This compound is a versatile reagent whose utility extends beyond its role as a strong base. Its capacity to engage in single-electron transfer reactions, particularly in non-polar solvents like benzene, opens up avenues for novel synthetic transformations. The in situ generation of a potent organic electron donor from the reaction of KH with benzene provides a compelling mechanistic rationale for its observed SET reactivity. While direct electrochemical data on KH remains elusive, the preparative outcomes of its reactions provide strong evidence for its electron-donating capabilities. A thorough understanding of its reactivity and adherence to stringent safety protocols are paramount for leveraging the full potential of this powerful reagent in research and development. Further studies to quantify the intrinsic electron-transfer properties of this compound would be a valuable contribution to the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 4. This compound in paraffin 7693-26-7 [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Dual Roles for this compound in Haloarene Reduction: CSNAr and Single Electron Transfer Reduction via Organic Electron Donors Formed in Benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Potassium Hydride and Potassium Metal for Pharmaceutical and Chemical Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the reactivity of potassium hydride (KH) and potassium metal (K), two highly reactive potassium-based reagents pivotal in synthetic chemistry. While both are potent reagents, their reactivity profiles differ significantly, dictating their specific applications in research and drug development. This compound is primarily utilized as a powerful, non-nucleophilic superbase for deprotonation reactions, whereas potassium metal excels as a strong reducing agent. This document delves into their fundamental chemical properties, comparative reactivity, and provides detailed experimental protocols for their safe and effective use.
Introduction
In the landscape of modern organic synthesis, the choice of reagent is paramount to achieving desired chemical transformations with high efficiency and selectivity. This compound and potassium metal are two such reagents that, despite sharing a common element, exhibit distinct chemical behaviors. This compound, an ionic hydride, is renowned for its exceptional basicity, making it a reagent of choice for generating carbanions and other anionic species. In contrast, potassium metal, an alkali metal, is a powerful reducing agent capable of single-electron transfers to a variety of functional groups. Understanding the nuances of their reactivity is crucial for synthetic chemists in academia and the pharmaceutical industry to design robust and efficient synthetic routes.
Core Chemical Properties and Reactivity Profiles
The differing reactivity of this compound and potassium metal stems from their fundamental electronic and structural differences.
This compound (KH): As an ionic salt (K⁺H⁻), this compound's reactivity is dominated by the hydride ion (H⁻), a powerful Brønsted base. It is considered a "superbase" and is more basic than sodium hydride.[1][2] The conjugate acid of the hydride ion is molecular hydrogen (H₂), which has an extremely high pKa, making the hydride ion a very strong base.[3]
Potassium Metal (K): As a neutral atom with a single valence electron in its outer shell, potassium metal's reactivity is characterized by its strong tendency to lose this electron, making it a potent reducing agent.[4] Its reducing strength is quantified by its standard electrode potential.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data that highlights the fundamental differences in the chemical nature of this compound and potassium metal.
| Property | This compound (KH) | Potassium Metal (K) | Significance |
| Primary Role in Synthesis | Superbase (Proton Abstraction) | Reducing Agent (Electron Donor) | Dictates the type of chemical transformations they are used for. |
| pKa of Conjugate Acid (H₂) * | ~38[5] | N/A | A higher pKa of the conjugate acid indicates a stronger base. |
| Standard Electrode Potential (E°) | N/A | -2.93 V (for K⁺ + e⁻ → K)[6] | A highly negative standard electrode potential indicates a strong reducing agent. |
| Reaction with Water | Vigorous reaction to form KOH and H₂[1] | Extremely vigorous, often explosive reaction to form KOH and H₂, igniting the H₂[4] | Highlights the high reactivity and the need for stringent anhydrous conditions. |
Note: The pKa of H₂ is a measure of the basicity of the hydride ion (H⁻).
Reactivity in Detail: A Comparative Overview
As a Base: Deprotonation Reactions
This compound is a superior reagent for deprotonation reactions where a strong, non-nucleophilic base is required. Its high basicity allows for the deprotonation of a wide range of weakly acidic protons, including those of alcohols, amines, and carbon acids like ketones and esters to form enolates.[1]
Potassium Metal as a Base: While potassium metal can deprotonate very acidic substrates, this is not its primary application. The reaction of potassium metal with a proton source results in the formation of the corresponding potassium salt and hydrogen gas, but it is generally less controlled and can lead to side reactions due to its strong reducing nature.
As a Reducing Agent
Potassium metal is an exceptionally strong reducing agent, capable of reducing a variety of functional groups, including esters, ketones, and aromatic systems.[4] A classic example of its application as a reducing agent is in the Bouveault-Blanc reduction of esters to primary alcohols.
This compound as a Reducing Agent: The hydride ion in KH can act as a reducing agent in certain contexts, but this is far less common than its use as a base. Its reducing potential is significantly lower than that of potassium metal.
Experimental Protocols
The following sections provide detailed methodologies for representative reactions utilizing this compound and potassium metal. Extreme caution must be exercised when handling these reagents. All manipulations should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). [6][7]
This compound-Mediated Reaction: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[8] this compound is an excellent base for this transformation due to its high basicity and non-nucleophilic nature.
Protocol:
-
Preparation of Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum is assembled while hot and allowed to cool under a stream of inert gas.
-
Dispensing this compound: this compound (typically supplied as a 30-35% dispersion in mineral oil) is weighed into the flask under a positive pressure of inert gas. The mineral oil can be removed by washing the dispersion with anhydrous hexanes or pentane, followed by careful decantation of the solvent via cannula. This should be done with extreme care as the dry this compound powder is pyrophoric.[3][7]
-
Addition of Solvent and Substrate: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask via syringe, followed by the dropwise addition of the ester starting material at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a proton source, such as tert-butanol (B103910) or isopropanol (B130326), at 0 °C to destroy any unreacted this compound.[9] This is followed by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Potassium Metal-Mediated Reaction: Bouveault-Blanc Reduction of an Ester
The Bouveault-Blanc reduction is a method for the reduction of esters to primary alcohols using an alkali metal in an alcohol solvent.[10]
Protocol:
-
Preparation of Apparatus: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. The apparatus is cooled under a stream of inert gas.
-
Dispensing Potassium Metal: Potassium metal, stored under mineral oil, is carefully removed, and small pieces are cut and weighed in a beaker containing mineral oil. The pieces are then quickly transferred to the reaction flask containing anhydrous ethanol (B145695). Caution: Potassium metal reacts violently with alcohols. The addition should be done in small portions to control the exothermic reaction and the evolution of hydrogen gas.[6]
-
Addition of Substrate: The ester to be reduced is dissolved in anhydrous ethanol and added to the reaction flask.
-
Reaction: The reaction mixture is heated to reflux and stirred until the potassium metal is consumed.
-
Quenching: After cooling to room temperature, any unreacted potassium metal is carefully destroyed by the slow addition of isopropanol.[9] The reaction is then quenched by the slow addition of water.
-
Work-up and Purification: The reaction mixture is acidified with dilute hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting primary alcohol can be purified by distillation or column chromatography.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for the Claisen condensation and the Bouveault-Blanc reduction.
Claisen Condensation Pathway
Bouveault-Blanc Reduction Pathway
Safety and Handling
Both this compound and potassium metal are extremely hazardous materials that require specialized handling procedures.
This compound:
-
Pyrophoric solid that can ignite spontaneously in moist air.[7]
-
Reacts violently with water, releasing flammable hydrogen gas.[7]
-
Causes severe burns to skin and eyes upon contact.[7]
-
Typically handled as a dispersion in mineral oil to mitigate its pyrophoricity.[7]
Potassium Metal:
-
Reacts explosively with water, generating sufficient heat to ignite the evolved hydrogen.[6]
-
Can form explosive peroxides upon prolonged storage, especially if the surface appears yellow or orange. Such material should not be handled and requires expert disposal.[6]
-
Highly corrosive to skin and eyes.[6]
-
Must be stored under an inert liquid like mineral oil.[6]
Quenching Procedures: Unreacted this compound and potassium metal must be carefully quenched. This is typically achieved by the slow, controlled addition of a less reactive alcohol, such as isopropanol or tert-butanol, to a cooled suspension of the reagent in an inert solvent like toluene (B28343) or THF, before the addition of water.[9]
Conclusion
This compound and potassium metal are powerful reagents with distinct and complementary roles in organic synthesis. This compound's utility lies in its exceptional basicity, making it an ideal choice for deprotonation reactions where a strong, non-nucleophilic base is essential. Conversely, potassium metal's strength is as a potent reducing agent for a variety of functional groups. A thorough understanding of their individual reactivity profiles, coupled with stringent adherence to safety protocols, is imperative for their successful and safe application in the development of new chemical entities and pharmaceuticals. This guide serves as a foundational resource for researchers to make informed decisions on the selection and use of these highly reactive yet invaluable synthetic tools.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium_hydride [chemeurope.com]
- 3. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 4. Reactions of potassium and potassium hydroxide | MEL Chemistry [melscience.com]
- 5. rpsc.rajasthan.gov.in [rpsc.rajasthan.gov.in]
- 6. LCSS: POTASSIUM [web.stanford.edu]
- 7. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. Dissolving metal reduction of esters to alkanes. A method for the deoxygenation of alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Potassium Hydride as a Deprotonating Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of potassium hydride (KH) as a potent deprotonating agent in organic synthesis. It is intended for use by trained professionals in a laboratory setting.
Introduction to this compound
This compound (KH) is a powerful, non-nucleophilic superbase widely employed in organic chemistry for the deprotonation of a variety of acidic protons.[1][2] It is an alkali metal hydride, appearing as a white to gray solid, and is commercially available as a dispersion in mineral oil or paraffin (B1166041) wax to facilitate safer handling.[1] Due to its high reactivity, particularly with water, it is crucial to handle this compound under an inert atmosphere.[3][4]
KH offers several advantages over other common bases like sodium hydride (NaH), including greater reactivity, which allows for the deprotonation of less acidic substrates and often leads to faster reaction rates.[5] It is particularly effective for deprotonating sterically hindered alcohols and generating phosphonium (B103445) ylides for Wittig reactions.[6][7]
Key Applications in Organic Synthesis
This compound is a versatile base utilized in a range of chemical transformations critical to academic research and the pharmaceutical industry.
2.1. Deprotonation of Alcohols and Thiols: KH readily deprotonates alcohols and thiols to form the corresponding potassium alkoxides and thiolates. This is a fundamental step in many synthetic routes, including the Williamson ether synthesis and the formation of silyl (B83357) ethers.[6] Notably, KH can efficiently deprotonate even sterically hindered tertiary alcohols where other bases may be sluggish or ineffective.[5]
2.2. Enolate Formation: It is used to deprotonate carbonyl compounds at the α-position to generate enolates, which are key intermediates in carbon-carbon bond-forming reactions such as alkylations and aldol (B89426) condensations.[2]
2.3. Wittig Reaction: KH is an excellent base for the deprotonation of phosphonium salts to form phosphonium ylides. These ylides are then used in the Wittig reaction to convert aldehydes and ketones into alkenes, a cornerstone of modern organic synthesis.[7][8]
2.4. Other Applications: this compound also finds use in cyclization-condensation reactions, eliminations, and rearrangements.[5]
Quantitative Data: Reaction Examples
The following tables summarize reaction conditions and yields for representative applications of this compound.
Table 1: Synthesis of a Sterically Hindered Silyl Ether [6]
| Substrate | Reagents | Solvent | Temperature | Time | Yield |
| Hindered Tertiary Alcohol | KH, TBDMSCl, 18-crown-6 (B118740) | THF | 0 °C to rt | 2 h | 78% |
Table 2: Wittig Reaction using this compound in Paraffin [7]
| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature | Yield (Z:E ratio) |
| Benzaldehyde | (CH₃)₃P⁺CH₂Ph Br⁻ | KH in Paraffin | THF | rt | 95% (95:5) |
| Cyclohexanecarboxaldehyde | (CH₃)₃P⁺CH₂Ph Br⁻ | KH in Paraffin | THF | rt | 92% (91:9) |
Experimental Protocols
Extreme caution should be exercised when working with this compound. It is pyrophoric and reacts violently with water. All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. [3][6]
4.1. Protocol for Washing this compound (Mineral Oil Dispersion)
This procedure is necessary to remove the mineral oil before using the this compound in a reaction.
Materials:
-
This compound (30-35% dispersion in mineral oil)
-
Anhydrous hexanes or pentane (B18724)
-
Anhydrous solvent for the reaction (e.g., THF, diethyl ether)
-
Schlenk flask or other suitable reaction vessel equipped with a magnetic stir bar and septum
-
Syringes and needles
Procedure:
-
Under a positive pressure of an inert gas, weigh the desired amount of the this compound dispersion into the reaction flask.
-
Add anhydrous hexanes or pentane via syringe to the flask.
-
Stir the suspension for a few minutes to dissolve the mineral oil.
-
Stop stirring and allow the this compound to settle to the bottom of the flask.
-
Carefully remove the supernatant liquid containing the dissolved mineral oil via a cannula or a syringe with a long needle.
-
Repeat the washing process (steps 2-5) two more times to ensure complete removal of the mineral oil.
-
After the final wash, carefully remove all the solvent, and dry the this compound under a stream of inert gas or under vacuum.
-
The washed this compound is now ready for use. Add the anhydrous reaction solvent to the flask.
4.2. Protocol for the Synthesis of a Silyl Ether using this compound [6]
This protocol describes the silylation of a sterically hindered alcohol.
Materials:
-
Washed this compound (KH)
-
Sterically hindered alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
18-crown-6
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reaction vessel with a magnetic stir bar under an inert atmosphere
Procedure:
-
To a suspension of washed KH (1.1 eq) in anhydrous THF, add a solution of 18-crown-6 (0.01 eq) in THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the cooled suspension. Hydrogen gas evolution should be observed.
-
Stir the mixture at 0 °C for 5-10 minutes after the gas evolution ceases.
-
Add a solution of TBDMSCl (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
4.3. Protocol for a Wittig Reaction using this compound in Paraffin [7]
This protocol utilizes a safer, solid formulation of this compound.
Materials:
-
This compound in paraffin (KH(P))
-
Phosphonium salt
-
Aldehyde or ketone
-
Anhydrous tetrahydrofuran (THF)
-
Reaction vessel with a magnetic stir bar under an inert atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the phosphonium salt (1.1 eq).
-
Add a piece of this compound in paraffin (1.1 eq).
-
Add anhydrous THF to the flask.
-
Stir the suspension at room temperature. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
After stirring for a period to ensure ylide formation (e.g., 30-60 minutes), cool the reaction mixture to the desired temperature (often 0 °C or -78 °C).
-
Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction to proceed, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the resulting alkene by flash column chromatography.
Visualizations
Caption: General mechanism of deprotonation using this compound.
Caption: General experimental workflow for a deprotonation reaction using this compound.
Safety and Handling
-
Pyrophoric and Water-Reactive: this compound ignites in air and reacts violently with water, releasing flammable hydrogen gas.[3] It must be handled in an inert atmosphere (glovebox or Schlenk line).
-
Corrosive: Contact with skin and eyes will cause severe burns due to the formation of potassium hydroxide (B78521) upon reaction with moisture.[5]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves when handling this compound.
-
Disposal: Unused this compound and reaction residues must be quenched carefully. A common method is the slow, dropwise addition of a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) to a suspension of the hydride in an inert solvent, under an inert atmosphere and with cooling. This should only be performed by experienced personnel.
Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a thorough risk assessment and adherence to all institutional and governmental safety regulations. Always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. US4327071A - Method of preparing this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 8. This compound in paraffin: a useful base for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium Hydride: A Powerful Tool for Enolate Formation in Organic Synthesis
For Immediate Release
Potassium hydride (KH) is a highly reactive, superbasic reagent that serves as a powerful tool for the deprotonation of carbonyl compounds to form potassium enolates, crucial intermediates in a wide array of carbon-carbon bond-forming reactions.[1] Its superior reactivity compared to other common bases like sodium hydride (NaH) makes it particularly effective for generating thermodynamic enolates and for deprotonating sterically hindered substrates. This application note provides detailed protocols and quantitative data for the use of this compound in enolate formation, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
This compound is a white to grayish crystalline powder, commercially available as a dispersion in mineral oil or paraffin (B1166041) wax to facilitate safer handling.[1][2][3] It reacts violently with water and is pyrophoric upon exposure to moist air, necessitating handling under an inert atmosphere (e.g., argon or nitrogen).[4]
Safety Precautions:
-
Always wear safety glasses, impermeable gloves, and a fire-retardant lab coat.[4]
-
Work in a well-ventilated fume hood, away from ignition sources.
-
KH fires must be extinguished with a Class D dry chemical extinguisher; never use water, carbon dioxide, or other standard extinguishers .[4]
-
Unreacted KH should be quenched carefully with a high-boiling alcohol like isopropanol (B130326) or tert-butanol (B103910) in an inert solvent.
Applications in Enolate Formation
This compound's high basicity allows for the rapid and quantitative deprotonation of a variety of carbonyl compounds, including ketones, esters, and aldehydes, to form the corresponding potassium enolates.[4][5] These enolates can then participate in a range of subsequent reactions, such as alkylations, aldol (B89426) condensations, and intramolecular cyclizations.
Ketone Enolate Formation and Alkylation
This compound is particularly effective for the exhaustive methylation (permethylation) of ketones. The use of KH can lead to the formation of the more substituted, thermodynamically favored enolate.[6]
Experimental Protocol: Permethylation of Cyclohexanone (B45756) [7]
This protocol describes the exhaustive methylation of cyclohexanone using this compound and methyl iodide.
Materials:
-
This compound (35% dispersion in mineral oil)
-
Cyclohexanone
-
Methyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere, a flask is charged with this compound (4.0 equivalents).
-
The mineral oil is removed by washing the KH dispersion with anhydrous pentane (3 x).
-
Anhydrous THF is added to the oil-free KH.
-
A solution of cyclohexanone (1.0 equivalent) in THF is added dropwise to the KH suspension at room temperature.
-
After the initial evolution of hydrogen gas ceases, methyl iodide (4.0 equivalents) is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with pentane.
-
The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the permethylated product.
| Substrate | Product | Yield (%) |
| Cyclohexanone | 2,2,6,6-Tetramethylcyclohexanone | Not specified |
Table 1: Example of Ketone Permethylation using this compound.
Ester Enolate Formation and Intramolecular Cyclization (Dieckmann Condensation)
This compound is a strong enough base to promote the intramolecular cyclization of diesters to form cyclic β-keto esters, a reaction known as the Dieckmann condensation.[8][9][10]
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate (B1204190) [8][11]
This protocol is a general procedure for the Dieckmann condensation, adapted for the use of this compound.
Materials:
-
This compound (35% dispersion in mineral oil)
-
Diethyl adipate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, a flask is charged with oil-free this compound (1.1 equivalents) and anhydrous THF.
-
The suspension is cooled to 0 °C.
-
A solution of diethyl adipate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).
-
The reaction is cooled to 0 °C and carefully quenched with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the cyclic β-keto ester.
| Substrate | Product | Base | Solvent | Temperature | Yield (%) |
| Diethyl Adipate | Ethyl 2-oxocyclopentanecarboxylate | NaOEt | Toluene | Reflux | 82 |
| Diethyl Adipate | Ethyl 2-oxocyclopentanecarboxylate | NaH | Toluene | Reflux | 72 |
Table 2: Comparative Yields for Dieckmann Condensation. While a specific yield for KH was not found, its use as a strong base is well-established for this reaction.[11]
Enhancing Reactivity with 18-Crown-6 (B118740)
The reactivity of this compound can be significantly enhanced by the addition of a catalytic amount of 18-crown-6.[4][12][13] The crown ether chelates the potassium ion, effectively creating a "naked" and more reactive hydride anion. This is particularly useful for the deprotonation of sterically hindered substrates or weakly acidic protons.[1][4]
Experimental Protocol: Silylation of a Hindered Tertiary Alcohol [4]
This protocol demonstrates the use of KH and 18-crown-6 for the deprotonation and subsequent silylation of a sterically hindered alcohol.
Materials:
-
This compound (35% dispersion in mineral oil)
-
Hindered tertiary alcohol (e.g., 1-adamantanol)
-
18-crown-6
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere, wash KH (1.1 equivalents) with hexane (B92381) to remove the mineral oil.
-
Add anhydrous THF, followed by a catalytic amount of 18-crown-6 (e.g., 0.01 equivalents).
-
Cool the suspension to 0 °C and add a solution of the hindered alcohol (1.0 equivalent) in THF.
-
After hydrogen evolution ceases, add a solution of TBDMSCl (1.1 equivalents) in THF.
-
Stir the reaction at room temperature until complete (monitored by TLC).
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and remove the solvent to yield the silyl (B83357) ether.
| Alcohol Substrate | Silylating Agent | Yield (%) |
| Hindered Tertiary Alcohol | TBDMSCl | 78 |
Table 3: Yield for the Silylation of a Hindered Tertiary Alcohol using KH and 18-Crown-6.[4]
Logical Workflow for Enolate Formation and Subsequent Reaction
Signaling Pathway of Enolate Formation
Conclusion
This compound is a highly effective base for the generation of potassium enolates from a variety of carbonyl compounds. Its exceptional reactivity makes it a valuable reagent for challenging deprotonations, including those of sterically hindered substrates and for driving reactions to completion. The use of 18-crown-6 can further enhance its reactivity. Proper safety precautions are paramount when working with this pyrophoric reagent. The detailed protocols and data presented herein provide a solid foundation for the successful application of this compound in organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 3. This compound in paraffin: a useful base for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Deprotonation of Hindered Alcohols with Potassium Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydride (KH) is a powerful, non-nucleophilic superbase highly effective for the deprotonation of a wide range of alcohols, including sterically hindered secondary and tertiary alcohols.[1][2] Its high reactivity, often superior to other common bases like sodium hydride, makes it an invaluable tool in organic synthesis for generating potassium alkoxides.[1] These alkoxides are crucial intermediates in numerous reactions, including Williamson ether synthesis, and as potent bases in elimination and condensation reactions. This document provides detailed application notes and experimental protocols for the safe and effective use of this compound for the deprotonation of hindered alcohols.
Key Advantages of this compound
-
High Reactivity: KH is more reactive than sodium hydride (NaH) and can deprotonate even highly hindered tertiary alcohols where other bases may be sluggish or ineffective.[1]
-
Non-Nucleophilic: The hydride anion (H⁻) acts as a base, abstracting a proton, without competing nucleophilic side reactions.
-
Clean Reaction: The only byproduct of the deprotonation is hydrogen gas (H₂), which evolves from the reaction mixture.
Safety and Handling
This compound is a pyrophoric solid that reacts violently with water and can ignite upon contact with air.[3] It is commercially available as a dispersion in mineral oil or paraffin (B1166041) wax to mitigate its hazardous nature.[4]
Precautions:
-
Always handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Ensure a Class D fire extinguisher for combustible metals is readily available.
-
Quench excess this compound and any residues carefully with a high-boiling point alcohol like isopropanol (B130326) or tert-butanol, followed by slow addition of water.
Data Presentation: Deprotonation of Hindered Alcohols
The following tables summarize typical reaction conditions and reported yields for the deprotonation of various hindered alcohols using this compound, followed by in situ reaction with an electrophile.
| Alcohol Substrate | Electrophile | Solvent | Additive | Temperature (°C) | Time | Yield (%) | Reference |
| Hindered Tertiary Alcohol | TBDMSCl | THF | 18-crown-6 (B118740) | 0 to rt | 2 h | 78 | [1] |
| 2-Substituted Bicyclo[2.2.2]oct-5-en-2-ol | - | HMPA | - | 90-120 | 2 h | 54-74 | [1] |
| General Alcohol | Nitroalkene | THF | - | rt | 1 h | 78-100 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of a Hindered Tertiary Alcohol and Silylation
This protocol describes the formation of a potassium alkoxide from a hindered tertiary alcohol and its subsequent reaction with tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Hindered tertiary alcohol
-
This compound (35% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
18-crown-6
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous hexane (B92381)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Oil-Free KH: In a flask equipped with a nitrogen inlet and a magnetic stir bar, weigh the desired amount of this compound dispersion. Under a stream of nitrogen, wash the KH dispersion three times with anhydrous hexane to remove the mineral oil. Carefully remove the hexane washes via syringe. Dry the remaining oil-free KH under a stream of nitrogen.
-
Reaction Setup: To the flask containing the oil-free KH, add anhydrous THF and a catalytic amount of 18-crown-6. Cool the suspension to 0 °C in an ice bath.
-
Addition of Alcohol: Slowly add a solution of the hindered tertiary alcohol in anhydrous THF to the stirred KH suspension. Hydrogen gas evolution should be observed.
-
Deprotonation: Allow the mixture to stir at 0 °C for approximately 5-10 minutes after the addition is complete, or until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of TBDMSCl in anhydrous THF to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Deprotonation of an Alcohol for Michael Addition
This protocol details the generation of a potassium alkoxide for a subsequent Michael addition to a nitroalkene.
Materials:
-
Alcohol
-
This compound (35% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Nitroalkene
-
1 M Hydrochloric acid (HCl)
-
Anhydrous hexane
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Oil-Free KH: In a 50 mL flask, place the desired amount of KH dispersion and wash with anhydrous hexane (5 x 10 mL). Remove any residual hexane with a stream of nitrogen.
-
Reaction Setup: Add anhydrous THF (25 mL) to the oil-free KH, followed by the dropwise addition of the alcohol.
-
Deprotonation: Stir the resulting mixture at room temperature for 1 hour.
-
Michael Addition: Cool the reaction mixture to -40 °C and add a solution of the nitroalkene in THF dropwise.
-
Reaction: After the addition is complete, warm the reaction to 0 °C.
-
Work-up: Quench the reaction with 1 M HCl (10 mL). Separate the organic and aqueous layers. Extract the aqueous layer with Et₂O (3 x 25 mL).
-
Purification: Combine the organic phases, wash with 5% aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Mandatory Visualization
Reaction Mechanism: Deprotonation of a Hindered Alcohol
Caption: Mechanism of alcohol deprotonation by this compound.
Experimental Workflow: Deprotonation and Silylation
Caption: Workflow for deprotonation and subsequent silylation.
Conclusion
This compound is a highly effective reagent for the deprotonation of hindered alcohols, enabling the synthesis of a wide variety of organic molecules. By following the detailed protocols and adhering to the necessary safety precautions outlined in these application notes, researchers can confidently and efficiently utilize this compound in their synthetic endeavors. The use of additives like 18-crown-6 can further enhance the reactivity of KH, making it a versatile tool for challenging transformations.
References
Application Notes and Protocols: Potassium Hydride in Paraffin for Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of potassium hydride (KH) dispersed in paraffin (B1166041) wax as a base in the Wittig reaction. This formulation, hereafter referred to as KH(P), offers significant advantages in handling and safety over the traditional mineral oil dispersion of KH.[1][2][3][4][5]
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. The choice of base for the deprotonation of the phosphonium salt to form the ylide is crucial for the reaction's success. This compound is a powerful, non-nucleophilic base that offers kinetic advantages over other common bases like sodium hydride.[3][5] However, its commercial availability as a pyrophoric slurry in mineral oil presents significant handling challenges.[1][3][5]
A 1:1 homogenate of this compound in paraffin wax, KH(P), provides a solid, air-stable, and easy-to-handle alternative.[1][2][3][4][5] This preparation allows for convenient weighing and dispensing of the reagent without the need for specialized equipment to handle pyrophoric slurries.[1][3] KH(P) has been shown to be an effective base for generating ylides from phosphonium salts, leading to high yields and, particularly with non-stabilized ylides, high Z-selectivity in the resulting alkenes.[1][2][3][4][6]
Safety Precautions
This compound is a flammable solid that reacts violently with water and can ignite on contact with moist air.[7][8] While the paraffin matrix significantly improves its stability, standard precautions for handling reactive metal hydrides must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a fire-retardant laboratory coat, and impermeable gloves.[7]
-
Inert Atmosphere: While KH(P) is more stable than KH in mineral oil, it is best handled under an inert atmosphere (e.g., nitrogen or argon), especially when weighing and transferring.[3][5]
-
Ignition Sources: Ensure the working area is free of ignition sources.[7]
-
Quenching and Disposal: Unused KH(P) and reaction residues should be quenched carefully with a proton source like isopropanol (B130326) or tert-butanol, followed by slow addition of water. Dispose of waste in accordance with local regulations.[9]
-
Fire Extinguishing: In case of fire, use a Class D dry chemical extinguisher, sand, or ground limestone. NEVER use water or carbon dioxide extinguishers. [7]
Experimental Protocols
This protocol is adapted from the procedure described by Taber and Nelson.[1][3][5]
Materials:
-
This compound (35% w/w dispersion in mineral oil)
-
Cyclohexane (B81311) (anhydrous)
-
Paraffin wax (melting point ~48-50 °C)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, wash the required amount of this compound dispersion with anhydrous cyclohexane to remove the mineral oil.
-
Filter the this compound.
-
In a separate vial, melt the paraffin wax (e.g., 2.00 g) by gentle heating.
-
To the molten wax, add the washed and dried this compound (e.g., 2.00 g, 50 mmol) to create a 1:1 w/w mixture.
-
Stir the mixture rapidly while it is still warm to ensure a homogeneous dispersion.
-
Continue stirring until the mixture begins to solidify.
-
Once solidification starts, the vial can be rolled on its side to ensure uniform cooling and prevent the KH from settling.
-
The resulting solid KH(P) can be stored and handled in the air for short periods, but long-term storage under an inert atmosphere is recommended.[3][5]
Materials:
-
Phosphonium salt
-
Aldehyde or ketone
-
This compound in paraffin (KH(P))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous solvents for workup and purification (e.g., dichloromethane (B109758), water, brine)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphonium salt (e.g., 2.0 mmol) and KH(P) (e.g., 1.8 mmol of KH).
-
Add anhydrous THF (e.g., 4 mL) and stir the suspension at room temperature. The formation of the ylide is often indicated by a color change (e.g., to yellow-orange).[3][5] Stir for approximately 20 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the aldehyde or ketone (e.g., 1.0 mmol) in anhydrous THF.
-
Stir the reaction mixture at 0 °C for 2 hours or until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Partition the mixture between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkene.
Quantitative Data
The following table summarizes the results of Wittig reactions using KH(P) as the base with various aldehydes and phosphonium salts, demonstrating the yields and stereoselectivity.
| Entry | Aldehyde | Phosphonium Salt | Product | Yield (%) | Z:E Ratio |
| 1 | Benzaldehyde | (n-Propyl)triphenylphosphonium bromide | 1-Phenyl-1-butene | 85 | 92:8 |
| 2 | Cyclohexanecarboxaldehyde | (n-Propyl)triphenylphosphonium bromide | 1-Cyclohexyl-1-butene | 81 | 93:7 |
| 3 | 3-Phenylpropanal | (n-Propyl)triphenylphosphonium bromide | 1-Phenyl-4-hexene | 88 | 92:8 |
| 4 | Cinnamaldehyde | (n-Propyl)triphenylphosphonium bromide | 1-Phenyl-1,4-hexadiene | 75 | 92:8 |
| 5 | Benzaldehyde | (Carboethoxymethyl)triphenylphosphonium bromide | Ethyl cinnamate | 91 | 5:95 |
Data adapted from Taber and Nelson, J. Org. Chem. 2006, 71, 8973-8974.[1][3]
Diagrams
Caption: Experimental workflow for the Wittig reaction using KH in paraffin.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 2. This compound in paraffin: a useful base for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. KH in Paraffin - KH(P): A Useful Base for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Potassium Hydride Dispersion in Mineral Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of potassium hydride (KH) dispersion in mineral oil. This compound is a powerful, non-nucleophilic base used in a variety of organic synthesis applications, including deprotonation, alkylation, and condensation reactions. Due to its pyrophoric nature and high reactivity with water, strict adherence to proper handling procedures is essential.
Properties and Specifications
This compound is commercially available as a dispersion in mineral oil, which mitigates its hazardous properties and facilitates handling.[1] The mineral oil acts as a protective barrier against moisture and air.[2] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound Dispersion in Mineral Oil
| Property | Value | References |
| Appearance | Grayish-beige solid suspension in mineral oil | [2] |
| CAS Number | 7693-26-7 | [3] |
| Molecular Formula | KH | [4] |
| Molecular Weight | 40.11 g/mol | [3][4] |
| Concentration | Typically 20-35% (w/w) in mineral oil | [3][5] |
| Density | ~1.43 - 1.47 g/cm³ | [1][5] |
| Boiling Point | Decomposes at ~400 °C | [1] |
| Solubility | Insoluble in organic solvents like benzene (B151609) and diethyl ether. Reacts violently with water. | [1][5] |
| Stability | Stable under an inert atmosphere. | [6] |
Table 2: Common Commercial Specifications
| Supplier | Concentration Range | Key Characteristics |
| Sigma-Aldrich | 30 wt. % in mineral oil | Slurry form, suitable as a reductant. |
| Thermo Scientific | 28-32% w/w in mineral oil | Pale grey or pale brown suspension. |
| Deep Pharm Chem Pvt. Ltd. | 20-35% by weight in mineral oil | High purity, strong reducing agent. |
| CymitQuimica | 20% in mineral oil | Purity of min. 95%. |
Safety and Handling
This compound is a pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas.[7] The dispersion in mineral oil is safer to handle but still requires significant precautions.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Skin Protection: A flame-retardant lab coat, buttoned, along with appropriate chemical-resistant gloves (e.g., nitrile gloves under neoprene gloves) are essential.[8][9]
-
Clothing: Wear clothing made of natural fibers (e.g., cotton); synthetic clothing should be avoided.[10]
Handling Environment:
-
All manipulations of this compound should be performed in an inert atmosphere, such as in a glovebox or under a stream of argon or nitrogen using a Schlenk line.[9][10]
-
Ensure the work area is free of flammable materials and ignition sources.[11]
-
A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible.[11] Do not use water, carbon dioxide, or foam extinguishers. [2]
Experimental Protocols
Removing Mineral Oil from the Dispersion
For many applications, the mineral oil must be removed to obtain pure KH. This procedure should be performed under an inert atmosphere.[12]
Materials:
-
This compound dispersion in mineral oil
-
Anhydrous hexane (B92381) (or other suitable hydrocarbon solvent)
-
Schlenk flask or similar reaction vessel
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
Protocol:
-
Under a positive pressure of inert gas, transfer the desired amount of the KH dispersion to a pre-dried Schlenk flask.
-
Add anhydrous hexane via a syringe to the flask.
-
Swirl the flask gently to suspend the KH and wash away the mineral oil.
-
Allow the KH to settle to the bottom of the flask.
-
Carefully remove the hexane supernatant containing the mineral oil using a syringe or cannula.
-
Repeat the washing process (steps 2-5) two to three more times to ensure all mineral oil is removed.
-
After the final wash, carefully evaporate the remaining hexane under a gentle stream of inert gas to obtain a fine, dry powder of KH.
General Protocol for Deprotonation Reactions
This compound is a highly effective base for the deprotonation of a wide range of substrates, including alcohols, phenols, and carbon acids.[2][13]
Materials:
-
Washed this compound (from Protocol 3.1)
-
Anhydrous reaction solvent (e.g., THF, DMF)
-
Substrate to be deprotonated
-
Reaction vessel with a magnetic stirrer and inert gas inlet
Protocol:
-
To a stirred suspension of the washed this compound in the anhydrous reaction solvent at 0 °C under an inert atmosphere, add a solution of the substrate in the same solvent dropwise.
-
Hydrogen gas evolution will be observed. The reaction is typically complete when gas evolution ceases.
-
The resulting potassium salt of the deprotonated substrate can then be used in subsequent reaction steps.
Protocol for a Wittig Reaction
This compound is an excellent base for the generation of phosphorus ylides from phosphonium (B103445) salts in the Wittig reaction.[14]
Materials:
-
Washed this compound
-
Anhydrous THF
-
A phosphonium salt
-
An aldehyde or ketone
Protocol:
-
Suspend the washed this compound in anhydrous THF in a reaction flask under an inert atmosphere.
-
Add the phosphonium salt to the suspension and stir at room temperature. The formation of the ylide is often indicated by a color change.
-
Cool the reaction mixture to the desired temperature (often 0 °C or -78 °C).
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.
-
Allow the reaction to proceed to completion.
-
Quench the reaction carefully with a suitable proton source (see Protocol 3.4).
Quenching and Disposal
Excess this compound and reaction residues must be quenched carefully before disposal.[15][16][17]
Materials:
-
Residue containing this compound
-
Anhydrous isopropanol (B130326) or tert-butanol (B103910)
-
Anhydrous ethanol
-
Anhydrous methanol
-
Water
-
An inert, high-boiling solvent such as toluene
Protocol:
-
Dilute the reaction mixture or KH residue with an inert solvent like toluene.
-
Cool the mixture in an ice bath.
-
Slowly and dropwise, add isopropanol or tert-butanol to the stirred mixture. This will cause a controlled evolution of hydrogen gas.
-
Once the initial vigorous reaction has subsided, continue the dropwise addition of a more reactive alcohol, such as ethanol.
-
Follow this with the slow addition of methanol.
-
Finally, very slowly and cautiously add water to ensure all residual hydride is quenched.
-
The neutralized mixture can then be disposed of as hazardous waste according to institutional guidelines.
Visualizations
Workflow for Handling and Quenching this compound
Caption: A workflow diagram illustrating the key steps for safely handling and quenching this compound.
General Deprotonation Reaction Mechanism
Caption: A diagram showing the general mechanism of deprotonation of a substrate (R-X-H) by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 3. This compound 30wt dispersion mineral oil 7693-26-7 [sigmaaldrich.com]
- 4. This compound - 20% in mineral oil | CymitQuimica [cymitquimica.com]
- 5. This compound - Solid, 20-35% Mineral Oil Dispersion | Supreme Quality, Reducing Agent For Advanced Chemical Reactions, Superior Consistency at Best Price in Ankleshwar | Deep Pharm Chem Pvt. Ltd. [tradeindia.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. ehs.utexas.edu [ehs.utexas.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. cmu.edu [cmu.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. sarponggroup.com [sarponggroup.com]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
Application Note: Protocols for the Accurate Weighing of Potassium Hydride Slurry
Audience: Researchers, scientists, and drug development professionals.
Scope: This document provides detailed protocols for the safe handling and accurate weighing of potassium hydride (KH) slurry, a highly reactive and air-sensitive reagent. This compound is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature, but this presents challenges for accurate measurement.[1][2][3] Two primary methods are detailed: a rapid, approximate weighing of the slurry and a high-accuracy method involving the removal of the mineral oil.
Safety First: Handling this compound
This compound is a flammable solid that can ignite spontaneously in moist air and reacts violently with water, liberating highly flammable hydrogen gas.[1][2] Contact with skin and eyes causes severe chemical burns due to the formation of potassium hydroxide.[1][4][5] All manipulations must be performed under an inert atmosphere.
-
Environment: All handling of this compound must occur within a glovebox or, for certain procedures, using Schlenk line techniques under a positive pressure of inert gas (e.g., argon or nitrogen).[6][7][8][9] A glovebox is strongly recommended for weighing and transfer operations.[9][10]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and appropriate gloves.[1][7][9] Using a double-gloving technique (e.g., nitrile gloves underneath neoprene or butyl gloves) is recommended.[7]
-
Contingency: Never work alone.[11] Ensure a Class D dry powder fire extinguisher, as well as dry sand or ground limestone, is immediately accessible. Never use water or carbon dioxide extinguishers on a metal hydride fire. [1]
-
Disposal: Excess or waste this compound must be quenched by experienced personnel. This typically involves slow, careful addition of a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) to a stirred suspension of the hydride in an inert solvent (e.g., toluene) under an inert atmosphere.[1]
Quantitative Data Summary
This compound is most commonly available as a slurry. The quantitative details are summarized below for reference.
| Parameter | Typical Value | Notes |
| Form | Grayish powder suspended in liquid | Commercial samples are dispersions, not pure solid.[1][3] |
| Dispersion Medium | Mineral Oil or Paraffin Wax | The oil acts as a protective barrier against air and moisture.[1][2] |
| Concentration (w/w) | 30-35% | The weight percentage of active KH in the slurry.[2][3] |
| Hazards | Pyrophoric, Water-Reactive, Corrosive | Ignites in air, reacts violently with water, causes severe burns.[1][3][4] |
Experimental Protocols
All glassware must be oven-dried (e.g., at 120°C overnight) and cooled in a desiccator or the glovebox antechamber before use. All solvents must be anhydrous.
Protocol 1: Weighing by Slurry Mass (Approximate Method)
This method is faster but less accurate, as it relies on the manufacturer's stated concentration and assumes a homogenous slurry.
Equipment and Reagents:
-
Glovebox with integrated balance
-
Oven-dried spatula and beaker/vial
-
Container of KH slurry
Methodology:
-
Ensure the glovebox atmosphere is inert (<1 ppm O₂, <1 ppm H₂O).
-
Bring the sealed container of KH slurry and all necessary dry glassware into the glovebox.
-
Before opening the main container, vigorously shake or stir it to ensure the KH solid is evenly suspended in the oil.
-
Place a clean, dry beaker or vial onto the balance and tare it.
-
Using a clean, dry spatula, quickly transfer the desired approximate amount of KH slurry into the tared beaker.
-
Record the mass of the slurry (e.g., M_slurry ).
-
Calculate the approximate mass of active KH using the manufacturer's weight percentage (e.g., 35%).
-
Mass_KH = M_slurry × 0.35
-
-
Proceed immediately to the quantitative transfer of the slurry to the reaction vessel.
Protocol 2: Weighing by Washed KH Mass (High-Accuracy Method)
This is the recommended method for reactions requiring precise stoichiometry. It involves washing the mineral oil from the KH solid before weighing.
Equipment and Reagents:
-
Glovebox with integrated balance
-
Oven-dried beakers or a sintered glass funnel
-
Oven-dried spatula
-
Disposable pipettes or syringe with a filter needle
-
Anhydrous washing solvent (e.g., hexanes or heptane). Avoid low-boiling point solvents like pentane (B18724) or ether, which can condense atmospheric water upon evaporation. [11][12]
-
Container of KH slurry
Methodology:
-
Perform steps 1-3 from Protocol 1 to prepare for handling.
-
Place a clean, dry beaker or a sintered glass funnel on the balance and tare it.
-
Transfer a slight excess of the homogenized KH slurry into the tared container.
-
Add a sufficient volume of anhydrous hexane (B92381) to the container to fully immerse the slurry. Stir gently with a clean spatula to wash the KH particles.
-
Allow the gray KH powder to settle completely to the bottom of the beaker.
-
Carefully remove the supernatant (hexane/mineral oil mixture) using a pipette or syringe. If using a sintered funnel, the liquid can be pulled through with a light vacuum.
-
Repeat the washing process (steps 4-6) at least two more times to ensure all mineral oil is removed.[12]
-
After the final wash and removal of the solvent, a small amount of residual solvent may remain. Allow it to evaporate inside the glovebox. A light flow of inert gas can expedite this. The result is a dry, oil-free, gray powder.
-
Place the container with the dry KH powder on the balance and record the final mass. This value is the accurate mass of the active KH reagent.
Protocol 3: Quantitative Transfer of Weighed KH
This protocol ensures that the accurately weighed KH is completely transferred to the reaction flask.
Equipment and Reagents:
-
Weighed KH (from Protocol 1 or 2)
-
Anhydrous reaction solvent
-
Oven-dried reaction flask and powder funnel
Methodology:
-
Place the powder funnel into the neck of the reaction flask.
-
Add a small portion of the anhydrous reaction solvent to the beaker containing the weighed KH to create a mobile slurry.
-
Carefully pour and scrape this slurry through the funnel into the reaction flask.
-
Rinse the beaker with another small portion of the reaction solvent, swirling to collect any remaining particles.[13][14] Transfer this rinsing to the reaction flask.
-
Repeat the rinsing step at least two more times to ensure all KH has been transferred.[13][15]
-
Finally, rinse the powder funnel with a small amount of solvent to wash any adhering particles into the flask.
Workflow Visualization
The following diagram illustrates the high-accuracy weighing protocol (Protocol 2), which is the recommended procedure for achieving precise reagent measurement.
Caption: Workflow for the high-accuracy weighing of this compound.
References
- 1. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. ehs.utexas.edu [ehs.utexas.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. uvic.ca [uvic.ca]
- 12. wcms.uillinois.edu [wcms.uillinois.edu]
- 13. galaxy.ai [galaxy.ai]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
Potassium Hydride as a Catalyst for Ammonia Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of potassium hydride (KH)-based catalysts in ammonia (B1221849) synthesis. The primary focus is on the novel transition-metal-free catalyst, this compound-intercalated graphite (B72142) (KH₀.₁₉C₂₄), which operates under significantly milder conditions than traditional Haber-Bosch catalysts.
Introduction
Ammonia (NH₃) is a cornerstone of the chemical industry, primarily used in fertilizer production, and is increasingly considered a promising carbon-free energy carrier. The conventional Haber-Bosch process for ammonia synthesis is energy-intensive, requiring high temperatures (400–500 °C) and pressures (10–30 MPa).[1] Recent research has demonstrated the potential of this compound-based materials as efficient catalysts for ammonia synthesis under less demanding conditions.
A notable advancement is the development of a this compound-intercalated graphite catalyst (KH₀.₁₉C₂₄), which effectively activates dinitrogen at moderate temperatures and pressures.[2][3] This catalyst operates via an associative mechanism, which is distinct from the dissociative pathway of conventional iron and ruthenium catalysts.[4][5] In this mechanism, adsorbed dinitrogen is hydrogenated before the cleavage of the N≡N bond.[5] The hydride ions within the catalyst structure are believed to play a crucial role in the hydrogenation steps.[3][4]
These application notes provide protocols for the synthesis of the KH₀.₁₉C₂₄ catalyst, its application in ammonia synthesis, and methods for quantifying the resulting ammonia.
Data Presentation
The following tables summarize the quantitative data for the performance of the this compound-intercalated graphite catalyst in ammonia synthesis.
Table 1: Catalytic Performance of KH₀.₁₉C₂₄ for Ammonia Synthesis
| Parameter | Value | Conditions |
| Apparent Activation Energy (Ea) | 62.3 kJ mol⁻¹ | 1 MPa, 250–400 °C, SV = 36,000 ml gcat⁻¹ h⁻¹ |
| Reaction Order w.r.t. N₂ | ~1.0 | 1 MPa, 350 °C |
| Reaction Order w.r.t. H₂ | ~0.5 | 1 MPa, 350 °C |
| Reaction Order w.r.t. NH₃ | ~-0.5 | 1 MPa, 350 °C |
Table 2: Ammonia Production Rate of KH₀.₁₉C₂₄ at Various Temperatures
| Temperature (°C) | Pressure (MPa) | Space Velocity (ml gcat⁻¹ h⁻¹) | NH₃ Production Rate (µmol gcat⁻¹ h⁻¹) |
| 250 | 1 | 36,000 | ~150 |
| 300 | 1 | 36,000 | ~400 |
| 350 | 1 | 36,000 | ~800 |
| 400 | 1 | 36,000 | ~1500 |
Experimental Protocols
Synthesis of this compound-Intercalated Graphite (KH₀.₁₉C₂₄) Catalyst
This protocol describes the synthesis of the KH₀.₁₉C₂₄ catalyst from graphite nanoplatelets and metallic potassium.
Materials:
-
Graphite nanoplatelets (high surface area, e.g., 500 m² g⁻¹)
-
Metallic potassium (98.0% or higher)
-
High-purity argon (Ar) gas
-
High-purity hydrogen (H₂) gas
Equipment:
-
Glove box with an inert atmosphere (e.g., argon)
-
Tube furnace with temperature controller
-
Quartz tube reactor
-
Schlenk line
-
Mortar and pestle
Procedure:
-
Preparation of Graphite Support:
-
Dry the graphite nanoplatelets at 550 °C for 6 hours under a continuous flow of argon gas to remove any adsorbed water and other impurities.
-
Store the dried graphite in an argon-filled glove box.
-
-
Melt Infiltration of Potassium:
-
Inside the glove box, thoroughly mix the dried graphite nanoplatelets with metallic potassium in a 4:1 weight ratio (graphite:potassium).
-
Load the mixture into a quartz tube reactor inside the glove box.
-
Transfer the sealed reactor to a tube furnace.
-
Heat the mixture to 300 °C under a static argon atmosphere and hold for 4 hours to ensure the molten potassium infiltrates the graphite support.
-
Cool the mixture to room temperature.
-
-
Hydrogenation to Form this compound:
-
Once at room temperature, evacuate the argon gas from the reactor.
-
Introduce high-purity hydrogen gas at a pressure of approximately 5 MPa.
-
Heat the sample to 300 °C and maintain these conditions for 2 hours to facilitate the complete conversion of potassium to this compound (KH).
-
Cool the reactor to room temperature under a hydrogen atmosphere. The resulting material is a KH/graphite composite.
-
-
Intercalation of this compound:
-
Transfer the KH/graphite composite back into the glove box.
-
Load the composite into a clean quartz tube reactor.
-
Heat the sample to 400 °C under a continuous flow of high-purity argon gas and hold for 2 hours. This step facilitates the partial decomposition of KH and the intercalation of potassium and hydride ions into the graphene layers, forming the KH₀.₁₉C₂₄ catalyst.[4]
-
Cool the catalyst to room temperature under argon flow.
-
Store the final KH₀.₁₉C₂₄ catalyst in an inert atmosphere glove box.
-
Ammonia Synthesis in a Fixed-Bed Reactor
This protocol outlines the procedure for evaluating the catalytic activity of the KH₀.₁₉C₂₄ catalyst for ammonia synthesis in a continuous-flow fixed-bed reactor.
Materials:
-
KH₀.₁₉C₂₄ catalyst
-
Quartz wool
-
High-purity nitrogen (N₂) gas
-
High-purity hydrogen (H₂) gas
-
High-purity argon (Ar) gas (for purging and as an internal standard if using gas chromatography)
Equipment:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Tube furnace with a programmable temperature controller
-
Mass flow controllers for N₂, H₂, and Ar
-
Back pressure regulator
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a UV-Vis spectrophotometer for ammonia quantification.
-
Gas lines and fittings
Procedure:
-
Reactor Preparation and Catalyst Loading:
-
Inside a glove box, load approximately 100 mg of the KH₀.₁₉C₂₄ catalyst into the center of the fixed-bed reactor.
-
Use quartz wool plugs to secure the catalyst bed in place.
-
Seal the reactor and carefully transfer it to the tube furnace, connecting the gas inlet and outlet lines.
-
-
System Purging and Leak Check:
-
Purge the entire system with high-purity argon gas for at least 1 hour to remove any air and moisture.
-
Perform a leak check by pressurizing the system with argon and monitoring for any pressure drop.
-
-
Catalyst Activation (Pre-treatment):
-
While flowing argon, slowly heat the reactor to the desired reaction temperature (e.g., 250 °C) at a ramp rate of 5 °C/min.
-
-
Ammonia Synthesis Reaction:
-
Once the desired temperature is reached and stable, switch the gas flow from argon to the reactant gas mixture.
-
Introduce a stoichiometric mixture of N₂ and H₂ (1:3 molar ratio) at a total flow rate corresponding to the desired space velocity (e.g., for SV = 36,000 ml gcat⁻¹ h⁻¹, the total flow rate would be 60 ml/min for 100 mg of catalyst).
-
Set the system pressure to the desired value (e.g., 1 MPa) using the back pressure regulator.
-
Allow the reaction to stabilize for at least 1-2 hours before taking measurements.
-
-
Product Analysis and Ammonia Quantification:
-
Periodically analyze the composition of the effluent gas stream to determine the concentration of ammonia produced.
-
Method A: Gas Chromatography (GC):
-
Direct the reactor outlet to the sampling loop of a GC equipped with a TCD and a suitable column for separating N₂, H₂, and NH₃.
-
Calibrate the GC using standard gas mixtures of known ammonia concentrations.
-
-
Method B: UV-Vis Spectrophotometry (Indophenol Blue Method):
-
Bubble the effluent gas through a known volume of a dilute acidic solution (e.g., 0.01 M H₂SO₄) to trap the ammonia as ammonium (B1175870) ions.
-
Take aliquots of the trapping solution at specific time intervals.
-
Follow a standard indophenol (B113434) blue colorimetric method to determine the ammonium concentration. This involves reacting the ammonium with phenol (B47542) and hypochlorite (B82951) in an alkaline solution to form a blue-colored indophenol complex, the absorbance of which is measured at approximately 630-640 nm.[2][6]
-
Create a calibration curve using standard ammonium solutions of known concentrations.
-
-
-
Data Analysis:
-
Calculate the ammonia production rate using the measured ammonia concentration, the total gas flow rate, and the mass of the catalyst.
-
Investigate the effect of reaction parameters such as temperature and pressure by systematically varying them and analyzing the resulting ammonia production rates.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for catalyst synthesis and ammonia production.
Proposed Catalytic Cycle
Caption: Associative mechanism for ammonia synthesis on KH-graphite.
Safety Considerations
-
This compound (KH): KH is a powerful superbase and is highly reactive. It is pyrophoric in air and reacts violently with water and acids. All handling of KH and the KH₀.₁₉C₂₄ catalyst must be performed in a dry, inert atmosphere (e.g., an argon-filled glove box).
-
Metallic Potassium: Metallic potassium is also highly reactive and pyrophoric. It should be handled with extreme care in an inert atmosphere.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use a reliable leak detection system.
-
High-Pressure Operations: The ammonia synthesis reaction is performed under pressure. Ensure the reactor and all fittings are rated for the intended operating pressure and have been properly tested.
Always consult the Safety Data Sheets (SDS) for all chemicals used and follow standard laboratory safety procedures.
References
- 1. Scientific Breakthrough: New Non-Transition Metal Catalyst Enables Ammonia Synthesis at Low Temperature and Pressure - Syamcat Catalyst Manufacturer [syamcat.com]
- 2. abo.com.pl [abo.com.pl]
- 3. This compound-intercalated graphite as an efficient heterogeneous catalyst for ammonia synthesis | Dutch Institute for Fundamental Energy Research [differ.nl]
- 4. pure.tue.nl [pure.tue.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydrogenation of Alkynes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of a potassium hydride/magnesium oxide (KH/MgO) catalyst system for the selective hydrogenation of alkynes. The following application notes and protocols are therefore based on the general principles of selective alkyne hydrogenation and detail the use of well-established catalytic systems, such as those based on palladium. The potential role of basic supports like magnesium oxide (MgO) in modifying catalyst performance is also discussed.
Introduction: The Challenge of Selective Alkyne Hydrogenation
The semi-hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and polymers. The primary challenge lies in achieving high selectivity for the desired alkene without further reduction to the corresponding alkane.[1][2] Over-hydrogenation can be difficult to prevent because the alkene product can compete with the alkyne substrate for active sites on the catalyst surface.[3]
Key objectives in selective alkyne hydrogenation are:
-
High conversion of the starting alkyne.
-
High selectivity towards the alkene product.
-
Stereoselectivity for either the cis-(Z) or trans-(E) alkene.
-
Preventing over-hydrogenation to the alkane.
The choice of catalyst, support, and reaction conditions are paramount in controlling the outcome of the reaction. While noble metals like palladium (Pd) are highly active for hydrogenation, their activity must often be attenuated or "poisoned" to prevent over-reduction.[3][4]
The Role of the Catalyst Support
The support material can significantly influence the catalyst's activity, selectivity, and stability through metal-support interactions.[5][6] Basic supports, such as magnesium oxide (MgO), can play a crucial role. In palladium-based catalysts, for example, the addition of MgO to an alumina (B75360) support has been shown to improve the dispersion and stability of Pd nanoparticles.[7][8] This can lead to enhanced catalytic activity and selectivity by modifying the electronic properties of the active metal sites.[7][8] While protocols for a KH/MgO system are not documented for this reaction, the use of basic materials as supports or promoters is a recognized strategy in catalyst design.
Established Catalytic System: Lindlar's Catalyst
One of the most widely used catalysts for the selective hydrogenation of alkynes to cis-alkenes is Lindlar's catalyst.[1][3][9] This heterogeneous catalyst consists of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and deactivated with a poison, such as lead acetate (B1210297) or quinoline.[3][9]
The poison selectively deactivates the most active sites on the palladium surface, which prevents the over-hydrogenation of the initially formed alkene.[3] Alkynes adsorb more strongly to the catalyst surface than alkenes, ensuring that the alkyne is hydrogenated preferentially. Once the alkyne is consumed, the weakly-adsorbing alkene desorbs from the surface before it can be further reduced.[3]
Data Presentation: Performance of Palladium-Based Catalysts
The following table summarizes the performance of various palladium-based catalysts in the selective hydrogenation of different alkyne substrates.
| Catalyst System | Substrate | Solvent | Temperature (°C) | H₂ Pressure (atm) | Conversion (%) | Selectivity to Alkene (%) | Reference |
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | Methyl 2-nonynoate | Not specified | Not specified | Not specified | High | High (cis-alkene) | [10] |
| Pd/Al₂O₃–0.12MgO | Isoprene | Not specified | Not specified | Not specified | 93 | 99 | [8] |
| PdCl₂ (0.0002 mol%) | 4-Octyne | Alcohol | 90 | Not specified | >95 | >96 (cis-alkene) | [11] |
| Pd₃S/C₃N₄ | Phenylacetylene | Not specified | 30 | 1 | High | 100 | [12] |
| PdIn Nanoparticles on N-doped Carbon | Phenylacetylene | Ethanol | Room Temp. | 1 | 96 (after 5 cycles) | 96 | [13] |
Experimental Protocols
Protocol 4.1: General Procedure for Selective Alkyne Hydrogenation using a Palladium-Based Catalyst
This protocol provides a general methodology for the laboratory-scale semi-hydrogenation of an alkyne to an alkene using a heterogeneous palladium catalyst.
Materials:
-
Alkyne substrate
-
Palladium-based catalyst (e.g., 5% Pd on CaCO₃, Lindlar's catalyst)
-
Solvent (e.g., ethanol, ethyl acetate, hexanes)[3]
-
Hydrogen gas (H₂)
-
Reaction flask (e.g., round-bottom flask)
-
Hydrogen balloon or hydrogenator
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate and the chosen solvent.
-
Catalyst Addition: Carefully add the palladium-based catalyst to the solution. The catalyst loading is typically between 1-10 mol% relative to the substrate.
-
Atmosphere Exchange: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before evacuating and backfilling with hydrogen gas. This can be achieved using a hydrogen-filled balloon. For higher pressures, a dedicated hydrogenation apparatus is required.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature) under a positive pressure of hydrogen.[3]
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas. Remove the heterogeneous catalyst by filtration through a pad of celite or a syringe filter.
-
Purification: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography, distillation, or recrystallization if necessary.
Visualizations
Logical Workflow for Catalyst Selection and Reaction
Caption: General workflow for selective alkyne hydrogenation.
Simplified Signaling Pathway for Lindlar Catalysis
Caption: Mechanism of selectivity in Lindlar catalysis.
References
- 1. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of MgO in Pd/Al2O3–MgO catalyst on a selective hydrogenation reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions with Potassium Hydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the safe and effective use of potassium hydride (KH) in organic synthesis. This compound is a powerful, non-nucleophilic superbase used for the deprotonation of a wide range of substrates, including alcohols, phenols, thiols, and carbonyl compounds to form reactive intermediates.[1] Its high reactivity necessitates specific handling procedures to ensure safe and successful reactions.
Safety Precautions and Handling
This compound is a highly reactive and flammable solid that reacts violently with water, protic solvents, and atmospheric moisture, liberating flammable hydrogen gas.[2] Commercial KH is typically supplied as a 30-35% dispersion in mineral oil to mitigate its pyrophoric nature.[1] Adherence to strict safety protocols is mandatory.
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[2]
-
Personal Protective Equipment (PPE): Wear a fire-retardant laboratory coat, safety glasses or a face shield, and impermeable gloves at all times.[2][3]
-
Quenching and Disposal: Unreacted this compound must be quenched carefully. This is typically achieved by the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, to a cooled suspension of the hydride in an inert solvent like toluene.[2] All waste must be handled according to institutional guidelines.[2]
-
Fire Safety: A Class D dry powder fire extinguisher (for combustible metals) must be readily available. NEVER use water, carbon dioxide, or soda-acid extinguishers on a this compound fire.[2]
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a reaction involving this compound.
References
Application Notes and Protocols for Potassium Hydride in Claisen Rearrangement Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a[1][1]-sigmatropic rearrangement, that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or o-allyl phenols, respectively. Traditionally, this reaction requires high temperatures, often exceeding 200°C, which can limit its application with sensitive substrates.[2][3][4] The use of a strong base, such as potassium hydride (KH), can facilitate an anionic variant of this rearrangement, analogous to the well-known anionic oxy-Cope rearrangement. This approach can lead to significantly accelerated reaction rates and allow the rearrangement to proceed at much lower temperatures, thereby broadening the substrate scope and improving yields.
This compound, a highly reactive non-nucleophilic base, is particularly effective in deprotonating alcoholic and phenolic hydroxyl groups to form potassium alkoxides or phenoxides. In the context of the Claisen rearrangement, this in situ formation of a potassium salt of a hydroxyl-bearing substrate can dramatically lower the activation energy of the subsequent[1][1]-sigmatropic shift. The addition of a crown ether, such as 18-crown-6 (B118740), is often employed to sequester the potassium cation, enhancing the reactivity of the alkoxide or phenoxide and further promoting the rearrangement.
These application notes provide an overview of the utility of this compound in facilitating Claisen rearrangements, including detailed experimental protocols and a summary of reported data.
Data Presentation
The use of this compound to induce a low-temperature Claisen-type[1][1]-sigmatropic rearrangement is exemplified in the total synthesis of complex natural products. The following table summarizes the key quantitative data from a reported example.
| Substrate | Base/Additive | Solvent System | Temperature | Time | Product | Yield (%) | Diastereoselectivity |
| Complex Polycyclic Allylic Alcohol Intermediate | This compound (KH) / 18-crown-6 | THF / Dioxane mixture | Thermolysis followed by quench at -100 °C | N/A | Rearranged Aldehyde Intermediate | 85 | 43:1 |
| meta-Substituted Allyl Phenyl Ethers | Thermal (no base) | None (neat) | 200 °C | 1-100+ hours | ortho- and para-Allyl Phenols | Variable | N/A |
Note: Data for the KH-mediated rearrangement is based on a specific complex substrate in a total synthesis.[5] Data for thermal rearrangement is provided for comparison of general conditions.
Experimental Protocols
Protocol 1: this compound-Mediated[1][1]-Sigmatropic Rearrangement of a Complex Allylic Alcohol
This protocol is adapted from a procedure used in the total synthesis of a natural product and is applicable to complex substrates where a low-temperature rearrangement is desired.[5]
Materials:
-
Allylic alcohol substrate
-
This compound (KH), 30-35% dispersion in mineral oil
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dioxane
-
Trifluoroacetic acid (TFA)
-
Hexane (B92381) (for washing KH)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of this compound: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), weigh the required amount of this compound dispersion. Wash the KH dispersion three times with anhydrous hexane to remove the mineral oil. Carefully decant the hexane washes using a cannula. Dry the oil-free KH under a stream of inert gas.
-
Reaction Setup: To the flask containing the dry this compound, add a solution of 18-crown-6 (1.1 equivalents relative to the substrate) in a mixture of anhydrous THF and dioxane.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of the allylic alcohol substrate (1.0 equivalent) in anhydrous THF dropwise to the KH suspension. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the potassium alkoxide.
-
Rearrangement: Allow the reaction mixture to warm to room temperature and then gently heat (thermolysis) as required to induce the rearrangement. The optimal temperature and time will be substrate-dependent and should be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quench: Once the rearrangement is complete, cool the reaction mixture to -100 °C using a suitable cooling bath (e.g., liquid nitrogen/ethanol). Quench the reaction by the slow, dropwise addition of trifluoroacetic acid.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired rearranged product.
Protocol 2: General Thermal Claisen Rearrangement of Allyl Aryl Ethers (for comparison)
This protocol describes the traditional, high-temperature method for the Claisen rearrangement of simple allyl aryl ethers.
Materials:
-
Substituted allyl aryl ether
-
High-boiling solvent (e.g., N,N-diethylaniline) or neat reaction
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Place the substituted allyl aryl ether (0.1–1.0 g) into a Schlenk flask.
-
Inert Atmosphere: Connect the flask to a Schlenk line and perform three vacuum-nitrogen cycles to ensure an inert atmosphere.
-
Heating: Heat the flask in a pre-heated aluminum block or oil bath to the required temperature (typically 180-225 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction time can range from a few hours to over 100 hours, depending on the substrate.
-
Cooling and Purification: Once the rearrangement is complete, cool the flask to room temperature. The resulting product mixture, containing ortho- and/or para-allyl phenols, can be purified directly by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of the this compound-mediated Claisen rearrangement and a typical experimental workflow.
Caption: Mechanism of KH-mediated Claisen rearrangement.
Caption: Experimental workflow for KH-mediated rearrangement.
Conclusion
The use of this compound represents a significant advancement for the Claisen rearrangement, enabling the reaction to proceed under much milder conditions than traditional thermal methods. This is particularly advantageous for the synthesis of complex and thermally sensitive molecules, as demonstrated by its application in natural product synthesis. The generation of a potassium alkoxide or phenoxide intermediate dramatically accelerates the[1][1]-sigmatropic rearrangement, leading to high yields and, in some cases, excellent stereocontrol. The protocols and data presented herein provide a valuable resource for researchers looking to employ this powerful methodology in their synthetic endeavors. Further exploration of the substrate scope with simpler aryl allyl ethers under these anionic conditions is warranted to fully establish the generality of this method.
References
- 1. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application of Potassium Hydride in Carbon-Carbon Bond Formation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydride (KH) is a powerful, non-nucleophilic base widely employed in organic synthesis to facilitate carbon-carbon bond formation. Its high reactivity, surpassing that of other common alkali metal hydrides like sodium hydride (NaH) and lithium hydride (LiH), enables the efficient deprotonation of a variety of carbon acids, including ketones, aldehydes, esters, and nitriles. The resulting carbanions or enolates are potent nucleophiles that readily participate in a range of C-C bond-forming reactions, such as alkylations and condensation reactions. This document provides detailed application notes and experimental protocols for the use of KH in several key synthetic transformations.
Safety Note: this compound is a pyrophoric solid that reacts violently with water and other protic solvents. It is typically supplied as a dispersion in mineral oil or paraffin (B1166041) wax to mitigate its reactivity. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) by trained personnel using appropriate personal protective equipment.
Key Applications in C-C Bond Formation
This compound is a versatile reagent for the formation of carbon-carbon bonds. Its primary role is to act as a strong base, deprotonating a carbon atom to generate a nucleophilic carbanion. This nucleophile can then attack an electrophilic carbon, forming a new C-C bond.
Diagram of the General Workflow for KH-Mediated C-C Bond Formation
Application Notes and Protocols: The Use of Potassium Hydride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydride (KH) is a powerful, non-nucleophilic superbase that serves as a highly effective initiator in various polymerization reactions.[1] Its strong basicity allows for the efficient deprotonation of a wide range of monomers and initiators, facilitating anionic and ring-opening polymerizations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of several important classes of polymers, including polyethers and polyesters. The information presented herein is intended to guide researchers in academic and industrial settings, particularly those involved in materials science and drug development, in the controlled synthesis of well-defined polymers.
Key Applications of this compound in Polymer Synthesis
This compound is a versatile reagent for initiating the polymerization of various monomers. Its primary role is to generate the actual initiating species by deprotonation. Common applications include:
-
Ring-Opening Polymerization of Epoxides: KH is used to deprotonate alcohols or the monomer itself to initiate the ring-opening polymerization of epoxides such as propylene (B89431) oxide (PO), ethylene (B1197577) oxide (EO), and functional epoxides like allyl glycidyl (B131873) ether (AGE). This method allows for the synthesis of polyethers with controlled molecular weights and functionalities.
-
Anionic Polymerization of Lactones: KH can initiate the anionic ring-opening polymerization of lactones, such as β-butyrolactone (BBL), leading to the formation of biodegradable polyesters like poly(3-hydroxybutyrate) (PHB). The initiation mechanism often involves the deprotonation of the monomer, forming a carboxylate species that propagates the polymerization.[2]
Safety Precautions
This compound is a pyrophoric solid that reacts violently with water and other protic sources. It is typically supplied as a dispersion in mineral oil to mitigate its reactivity.[1] All manipulations involving this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn at all times. It is crucial to have a Class D fire extinguisher readily available when working with this compound.
Experimental Protocols and Data
Ring-Opening Polymerization of Monosubstituted Oxiranes
This compound is an effective initiator for the ring-opening polymerization of monosubstituted oxiranes, such as propylene oxide (PO), allyl glycidyl ether (AGE), and phenyl glycidyl ether (PGE). The polymerization is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature.[1]
Initiation Mechanism: The initiation of propylene oxide polymerization with KH is complex and can proceed through three main pathways:
-
Cleavage of the oxirane ring: Direct attack of the hydride on the epoxide ring.
-
Monomer deprotonation: Abstraction of a proton from the methyl group of propylene oxide, leading to an allylic alkoxide.
-
Deoxygenation of the monomer.
These initiation pathways result in the in-situ formation of the true initiating species, which are potassium isopropoxide, potassium allyloxide, and potassium hydroxide.[1] For glycidyl ethers like AGE and PGE, deprotonation of the monomer does not occur; instead, the initiation proceeds via the opening of the oxirane ring.[1]
General Experimental Protocol for Ring-Opening Polymerization of Propylene Oxide:
-
All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry argon.
-
This compound (as a 35% dispersion in mineral oil) is washed with anhydrous hexane (B92381) under an inert atmosphere to remove the oil.
-
Anhydrous THF is added to the oil-free KH in the reaction flask.
-
The desired amount of propylene oxide is then added to the stirred suspension of KH in THF at room temperature.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated by the addition of a protic solvent, such as methanol.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., cold hexane) and dried under vacuum.
Quantitative Data for Polymerization of Monosubstituted Oxiranes:
Anionic Ring-Opening Polymerization of β-Butyrolactone
This compound, often in the presence of a crown ether like 18-crown-6 (B118740), can initiate the anionic ring-opening polymerization of β-butyrolactone (BBL) to produce poly(3-hydroxybutyrate) (PHB).[2] The initiation mechanism involves the abstraction of an α-proton from the monomer to form an enolate, which then leads to the formation of potassium crotonate. This crotonate species is the actual initiator for the polymerization, which proceeds via carboxylate active centers.[2]
Experimental Protocol for Anionic Polymerization of β-Butyrolactone:
-
A flame-dried Schlenk flask is charged with this compound (oil-free) and 18-crown-6 under an argon atmosphere.
-
Anhydrous THF is added, and the mixture is stirred.
-
Freshly distilled β-butyrolactone is added to the initiator solution at room temperature.
-
The polymerization is allowed to proceed until the desired conversion is reached, monitored by the disappearance of the monomer's carbonyl band in FTIR spectroscopy.
-
The polymerization is terminated by acidification (e.g., with Dowex 50WX8 resin).
-
The polymer is precipitated in cold hexane, filtered, and dried under vacuum.
Quantitative Data for the Polymerization of β-Butyrolactone Initiated by Potassium Alkoxides (formed in situ from KH):
| Initiator (in situ) | Yield (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| MeO⁻ K⁺ | 99.0 | 1800 | 1.21 |
| EtO⁻ K⁺ | 98.9 | 1800 | 1.17 |
| i-PrO⁻ K⁺ | 99.2 | 1750 | 1.20 |
| t-BuO⁻ K⁺ | 99.5 | 1750 | 1.16 |
| PhCH₂O⁻ K⁺ | 98.5 | 1950 | 1.23 |
| Reaction Conditions: [β-BL]₀ = 2.0 mol/dm³, [I]₀ = 0.1 mol/dm³, in THF with 18-crown-6 at room temperature.[4] |
Anionic Polymerization of Allyl Glycidyl Ether (AGE)
The polymerization of allyl glycidyl ether using a potassium-based initiator, such as potassium naphthalenide which generates a potassium alkoxide, is a well-controlled process. This allows for the synthesis of poly(allyl glycidyl ether) (PAGE) with predictable molecular weights and low polydispersity.[5][6] A key side reaction is the isomerization of the allyl side chain to a cis-prop-1-enyl ether, which can be minimized by conducting the polymerization at temperatures below 40 °C.[5][6]
Experimental Protocol for Polymerization of Allyl Glycidyl Ether:
-
The initiator, potassium benzoxide, is prepared by reacting benzyl (B1604629) alcohol with potassium naphthalenide in THF.
-
The polymerization can be carried out either in bulk or in a solvent such as diglyme.
-
Allyl glycidyl ether is added to the initiator solution.
-
The reaction is allowed to proceed for 20 hours for quantitative conversion (for higher molecular weights, longer reaction times may be necessary).[5]
-
The polymerization is terminated with methanol.
-
The polymer is isolated and purified.
Quantitative Data for Polymerization of Allyl Glycidyl Ether:
| Molar Mass ( kg/mol ) | Polydispersity Index (PDI) |
| 10 - 100 | 1.05 - 1.33 |
| These values are achieved under controlled conditions where the molar mass is determined by the reaction stoichiometry.[6] |
Visualizations
Reaction Workflows and Mechanisms
Caption: General experimental workflow for this compound-initiated polymerization.
Caption: Initiation mechanism for the polymerization of propylene oxide with KH.
References
- 1. Ring-opening polymerization of monosubstituted oxiranes in the presence of this compound: determination of initiati… [ouci.dntb.gov.ua]
- 2. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field [mdpi.com]
- 3. [PDF] Ring-opening polymerization of monosubstituted oxiranes in the presence of this compound: determination of initiation course and structure of macromolecules by MALDI-TOF mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Hydride for the Generation of Phosphonium Ylides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of phosphonium (B103445) ylides is a critical step in the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. The choice of base for the deprotonation of the phosphonium salt precursor is pivotal, influencing reaction efficiency, stereoselectivity, and substrate compatibility. Potassium hydride (KH) has emerged as a powerful base for this transformation, offering distinct advantages in certain applications. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound for generating phosphonium ylides.
This compound is a highly reactive, non-nucleophilic base, making it particularly suitable for the deprotonation of a wide range of phosphonium salts.[1] Its high reactivity allows for rapid and quantitative ylide formation. A significant advancement in the handling of KH is its formulation as a dispersion in mineral oil or as a solid homogenate in paraffin (B1166041), which improves its safety and ease of use.[2]
Advantages of this compound in Ylide Generation
-
High Reactivity: KH is a stronger base than sodium hydride (NaH) and can deprotonate less acidic phosphonium salts.[1]
-
"Salt-Free" Conditions: The use of KH can lead to "salt-free" ylide solutions, as the potassium cation can be precipitated out as an insoluble salt (e.g., KX), which can be advantageous in minimizing side reactions.
-
High Stereoselectivity: In many cases, the use of this compound can lead to high Z-selectivity in the subsequent Wittig reaction, particularly with non-stabilized ylides.[3][4]
-
"Instant Ylides": Mixtures of powdered phosphonium salts and this compound can be prepared and stored, providing a ready-to-use Wittig reagent.[5][6]
Reaction Mechanism and Workflow
The generation of a phosphonium ylide using this compound involves the deprotonation of an α-carbon to the phosphorus atom of a phosphonium salt. The resulting ylide is a key intermediate in the Wittig reaction.
The overall experimental workflow for a Wittig reaction utilizing this compound for ylide generation is outlined below.
Comparative Data
The choice of base can significantly impact the yield and stereoselectivity of the Wittig reaction. The following table summarizes representative data for the olefination of benzaldehyde (B42025) with butyltriphenylphosphonium bromide using different bases.
| Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
| This compound (KH) | THF | 0 to RT | >95 | 95:5 |
| n-Butyllithium (n-BuLi) | THF | -78 to RT | >95 | 94:6 |
| Sodium Hydride (NaH) | DMSO | RT | ~90 | 85:15 |
| Sodium Amide (NaNH2) | THF | RT | ~85 | 90:10 |
| Potassium tert-butoxide (KOtBu) | THF | RT | >95 | 92:8 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Generation of a Non-stabilized Ylide and Subsequent Wittig Reaction using this compound (35% dispersion in mineral oil)
Materials:
-
Alkyltriphenylphosphonium salt (1.0 equiv)
-
This compound (35% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone (1.0 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the alkyltriphenylphosphonium salt (1.0 equiv).
-
Add anhydrous THF via syringe to the flask to create a suspension.
-
Carefully add the this compound dispersion (1.1 equiv) to the suspension at room temperature. The mineral oil can be removed prior to addition by washing the dispersion with anhydrous hexane (B92381) or pentane (B18724) and decanting the solvent, although this is often not necessary.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red for non-stabilized ylides).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkene.
Protocol 2: Wittig Reaction using this compound in Paraffin (KH(P))
A solid, stable, and easy-to-handle formulation of this compound is a 1:1 homogenate with paraffin [KH(P)].[3] This preparation avoids the hazards associated with handling pyrophoric KH powder or the inconvenience of a mineral oil dispersion.[3]
Preparation of KH(P):
-
Commercial this compound (35% in oil) is washed with anhydrous cyclohexane (B81311) under an inert atmosphere to remove the oil.
-
The resulting KH powder is then mixed with molten paraffin wax (1:1 by weight) and the mixture is allowed to cool and solidify.
-
The solid KH(P) can be broken into chunks, weighed in the air, and stored in a desiccator.[3]
Wittig Reaction Procedure with KH(P):
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 equiv) in anhydrous THF.
-
Add the solid KH(P) (containing 1.1 equiv of KH) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to generate the ylide.
-
Cool the reaction to 0 °C and add the aldehyde or ketone (1.0 equiv).
-
Follow steps 7-12 from Protocol 1 for reaction completion, work-up, and purification.
The use of KH(P) has been shown to provide high Z-selectivity in the olefination of aromatic, aliphatic, and α,β-unsaturated aldehydes.[3]
Safety Precautions
-
This compound is a highly flammable and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[7]
-
All manipulations involving this compound must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily available.
-
Quench any residual this compound carefully with a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, at low temperatures before aqueous work-up.
Conclusion
This compound is a highly effective base for the generation of phosphonium ylides, offering advantages in terms of reactivity and, in many cases, stereoselectivity. The development of safer handling formulations, such as dispersions in mineral oil and solid homogenates in paraffin, has made KH a more accessible and practical reagent for routine use in organic synthesis. The protocols provided herein offer a starting point for the application of this compound in the synthesis of a wide range of alkenes via the Wittig reaction. As with any highly reactive reagent, appropriate safety precautions must be strictly adhered to.
References
- 1. Potassium_hydride [chemeurope.com]
- 2. This compound in paraffin: a useful base for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]
- 7. Cas 7693-26-7,this compound | lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Quenching Unreacted Potassium Hydride
This guide provides technical support for researchers, scientists, and drug development professionals on the safe quenching of unreacted potassium hydride (KH).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent reaction and gas evolution upon initial quencher addition. | The quenching agent is too reactive (e.g., water was added first). | Immediately cease addition of the quenching agent. Ensure the reaction is under an inert atmosphere and properly cooled. Once the reaction subsides, proceed with a less reactive quenching agent like isopropanol (B130326). |
| Over-pressurization of the reaction vessel. | The rate of quenching agent addition is too fast, leading to rapid hydrogen gas evolution. The vessel may be sealed. | Stop the addition of the quenching agent. Ensure the reaction vessel is not sealed and has a proper outlet for gas to vent (e.g., a bubbler).[1][2] Reduce the rate of addition significantly once the pressure has stabilized. |
| Localized heating or "hot spots" in the reaction mixture. | Inadequate stirring of the this compound slurry. | Stop the addition of the quenching agent. Increase the stirring rate to ensure the this compound is well-suspended and the quenching agent is dispersed evenly.[1][2] |
| Fire or ignition at the point of quencher addition. | Hydrogen gas produced during the quench has ignited. This can be caused by the heat of the reaction or a nearby ignition source. This compound itself can be pyrophoric in air.[3][4] | Smother the fire with a Class D fire extinguisher, dry sand, or ground limestone.[4] DO NOT use water or carbon dioxide extinguishers. [4] Re-evaluate the quenching procedure to ensure a slow addition rate and adequate cooling. |
| Solid this compound remains after the addition of isopropanol. | The quenching with isopropanol is incomplete. | Isopropanol is a slow-quenching agent. Continue adding isopropanol until gas evolution ceases.[5] If gas evolution has stopped but solid remains, you may proceed cautiously to the next step with methanol (B129727). |
Frequently Asked Questions (FAQs)
Q1: Why is it unsafe to quench this compound directly with water?
A1: this compound reacts violently and exothermically with water to produce potassium hydroxide (B78521) and flammable hydrogen gas.[6][7][8] This rapid reaction can lead to a dangerous release of heat and gas, potentially causing the hydrogen to ignite or the reaction vessel to over-pressurize.[7]
Q2: What is the purpose of using a sequence of alcohols (isopropanol, methanol) before adding water?
A2: The sequential addition of alcohols with increasing reactivity allows for a more controlled quench.[1][5][9] Isopropanol is less reactive with this compound than methanol, which in turn is less reactive than water. This stepwise process gradually reduces the amount of unreacted this compound, making the final addition of water much safer.[1][5]
Q3: What are the essential safety precautions to take before starting the quenching process?
A3: Always work in a properly functioning fume hood with the sash as low as possible.[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a face shield, a fire-retardant lab coat, and chemical-resistant gloves.[1][4] Ensure a Class D fire extinguisher and dry sand are readily accessible.[4] The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
Q4: How can I tell when the quenching process is complete?
A4: The quenching process is complete when the addition of the quenching agent (even water) no longer produces any gas evolution (bubbling).[1][5] It is good practice to stir the mixture for an additional period after the final addition of water to ensure all the this compound has reacted.
Q5: What should I do in case of skin or eye contact with this compound?
A5: In case of skin contact, immediately brush off any loose particles and then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Seek immediate medical attention in both cases.[4][10]
Quenching Agent Reactivity
| Quenching Agent | Relative Reactivity with KH | Observations During Quenching | Purpose in Protocol |
| Isopropanol | Low | Slow to moderate gas evolution. | Initial, slow, and controlled quenching of the bulk of the this compound.[1][5][9] |
| Methanol | Medium | Moderate to brisk gas evolution. | To react with the remaining this compound after the initial isopropanol quench.[1][5] |
| Water | High | Can be vigorous if significant KH remains. | To ensure all residual this compound is completely neutralized.[1][5][9] |
| Ethyl Acetate | Medium | Can be used as an alternative quenching agent. | An alternative for quenching potassium metal, and can be used for this compound.[2] |
Experimental Protocol: Safe Quenching of Unreacted this compound
This protocol is designed for the safe quenching of residual this compound in a laboratory setting.
Materials:
-
Reaction flask containing unreacted this compound under an inert atmosphere.
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Ice bath.
-
Stir plate and stir bar.
-
Addition funnel or syringe pump for slow addition.
-
Appropriate PPE (safety glasses, face shield, lab coat, gloves).
Procedure:
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of an inert gas (nitrogen or argon).
-
Cool the reaction flask to 0 °C using an ice bath.[5]
-
Ensure the mixture is being stirred efficiently to prevent clumping of the this compound.
-
-
Initial Quench with Isopropanol:
-
Slowly add an inert solvent (e.g., toluene) to dilute the this compound slurry if it is too concentrated.
-
Slowly add anhydrous isopropanol to the stirring slurry via an addition funnel or syringe pump.[1][5] The rate of addition should be controlled to keep the gas evolution at a manageable rate.
-
Continue adding isopropanol until gas evolution ceases.
-
-
Secondary Quench with Methanol:
-
Final Quench with Water:
-
Neutralization and Disposal:
-
Once the quenching is complete, the resulting mixture can be neutralized with a dilute acid (e.g., HCl) if necessary.
-
The final aqueous solution can then be disposed of according to institutional hazardous waste procedures.[5]
-
This compound Quenching Workflow
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 5. epfl.ch [epfl.ch]
- 6. quora.com [quora.com]
- 7. Page loading... [guidechem.com]
- 8. quora.com [quora.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Managing the Pyrophoric Risk of Potassium Hydride: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric risks associated with potassium hydride (KH) in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the handling and use of this compound.
Q: What should I do if the this compound dispersion changes color?
A: A change in the appearance of the this compound dispersion, such as the formation of a yellow or orange crust on the otherwise gray powder, may indicate the formation of potassium superoxide (B77818) (KO2).[1] These superoxides can be shock-sensitive and pose a significant explosion hazard.[1] If you observe such changes, do not attempt to use the reagent. It should be treated as hazardous waste and disposed of according to your institution's guidelines.[1]
Q: How do I handle a small spill of this compound dispersion?
A: In the event of a small spill, it is crucial to act quickly and calmly. First, eliminate all ignition sources in the vicinity.[2] Cover the spill with a dry, inert material such as dry sand, powdered lime (calcium oxide), or sodium carbonate (soda ash).[3][4] Do not use water, carbon dioxide, or combustible materials like paper towels to clean up the spill.[2][4] Once the spill is completely covered, use non-sparking tools to collect the material into a clearly labeled container for hazardous waste disposal.[4][5]
Q: What is the appropriate response to a this compound fire?
A: A this compound fire must be extinguished using a Class D dry powder extinguisher.[2][6] Alternatively, the fire can be smothered with dry sand, ground limestone, dry clay, or graphite.[6][7] Never use water, carbon dioxide (CO2), or foam extinguishers , as they will react violently with this compound and may exacerbate the fire.[2][6][7]
Q: I've completed my reaction. How do I safely quench the excess this compound?
A: Quenching excess this compound must be done with extreme caution, preferably by experienced personnel.[2] The process involves the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or tert-butanol (B103910), to a suspension of the this compound in an inert solvent like toluene (B28343) under an inert atmosphere (e.g., argon).[2][8] The reaction can be vigorous, so it's essential to control the addition rate and ensure the reaction mixture is well-stirred and cooled.[9] After the initial quenching with alcohol, water can be cautiously added, followed by a dilute acid to neutralize the mixture.[8]
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and safe handling of this compound.
Q: Why is this compound considered pyrophoric?
A: this compound is pyrophoric because it reacts exothermically and rapidly with moisture and oxygen in the air.[7][10] This reaction generates hydrogen gas, which can spontaneously ignite due to the heat produced.[2][7] this compound is more reactive and presents a more significant fire hazard than sodium hydride.[2][6]
Q: What are the primary hazards associated with this compound?
A: The primary hazards of this compound include:
-
Pyrophoricity: Spontaneously ignites in air.[7]
-
Violent reaction with water: Reacts violently with water to produce flammable hydrogen gas.[2][6]
-
Corrosivity: Reacts with moisture on skin and other tissues to form highly corrosive potassium hydroxide (B78521), causing severe burns.[2][6]
-
Explosion hazard: Can react explosively with strong oxidizers.[7]
Q: How should this compound be stored?
A: this compound should be stored as a mineral oil dispersion in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] The storage area should be a cool, dry, well-ventilated, and water-free "flammables area" away from sources of ignition, heat, and incompatible materials.[5]
Q: What personal protective equipment (PPE) is required when working with this compound?
A: When handling this compound, it is mandatory to wear the following personal protective equipment:
-
Fire-retardant laboratory coat.[2]
-
A face shield may be necessary for procedures with a higher risk of splashing.[12]
Q: What materials are incompatible with this compound?
A: this compound is incompatible with a wide range of materials, including:
-
Water[6]
-
Acids[7]
-
Alcohols[7]
-
Oxygen[7]
-
Carbon dioxide[7]
-
Strong oxidizing agents[7]
-
Halogenated compounds[13]
-
Dimethyl sulfoxide (B87167) (DMSO)[6]
Data and Protocols
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Physical State | White to grayish-white crystalline powder, typically supplied as a 20-35% dispersion in mineral oil. | [7][14] |
| Autoignition | Ignites spontaneously in moist air at room temperature. | [6] |
| Flash Point | > 113 °C (> 235 °F) - closed cup (for dispersion). | [11] |
| Incompatible Extinguishing Agents | Water, Carbon Dioxide (CO2), Foam, Halogenated agents. | [6][7] |
| Suitable Extinguishing Agents | Class D dry chemical extinguisher, Dry sand, Ground limestone, Dry clay, Graphite. | [6][7] |
Experimental Protocol: Quenching Excess this compound
Objective: To safely neutralize unreacted this compound in a reaction mixture.
Materials:
-
Reaction flask containing excess this compound in an inert solvent (e.g., toluene).
-
Anhydrous isopropanol or tert-butanol.
-
Deionized water.
-
Dilute hydrochloric acid or sulfuric acid.
-
Inert gas supply (argon or nitrogen).
-
Stirring apparatus.
-
Addition funnel or syringe pump for slow addition.
-
Cooling bath (e.g., ice-water bath).
Procedure:
-
Ensure the reaction setup is under a positive pressure of an inert gas (argon is preferred as nitrogen can react with some hydrides).[12]
-
Cool the reaction flask in a cooling bath to control the temperature during quenching.
-
Slowly and cautiously add anhydrous isopropanol or tert-butanol to the stirred suspension of this compound.[8] The addition should be dropwise to manage the rate of hydrogen gas evolution and heat generation.[2]
-
Continue the slow addition until the evolution of hydrogen gas ceases. This indicates that the bulk of the this compound has reacted.
-
After the reaction with the alcohol is complete, very slowly add deionized water to quench any remaining reactive species.[8] Be prepared for a potentially vigorous reaction.
-
Once the addition of water is complete and the reaction has subsided, slowly add dilute acid to neutralize the resulting potassium alkoxide and hydroxide mixture to a neutral or slightly acidic pH.[8]
-
The neutralized mixture can now be handled as aqueous waste, following your institution's disposal guidelines.
Experimental Protocol: Rinsing Mineral Oil from this compound Dispersion
Objective: To obtain solid this compound free from its mineral oil dispersion for specific applications. Note: This procedure should only be performed in a glove box under an inert atmosphere.[3]
Materials:
-
This compound dispersion in mineral oil.
-
Anhydrous light hydrocarbon solvent (e.g., hexane).[3]
-
Schlenk flask or other suitable sealed container.
-
Syringes and needles.
-
Inert atmosphere glove box.
Procedure:
-
Inside a glove box, weigh the desired amount of this compound dispersion into a pre-dried Schlenk flask.[3]
-
Add anhydrous hexane (B92381) to the flask via a syringe.[1]
-
Swirl the flask to suspend the this compound and allow the solid to settle.[1]
-
Carefully remove the hexane supernatant containing the dissolved mineral oil using a syringe.[1]
-
Transfer the removed hexane to a separate flask containing isopropanol to safely quench any suspended KH particles.[1]
-
Repeat the rinsing process with fresh anhydrous hexane two to three more times to ensure all mineral oil is removed.[1]
-
The resulting solid this compound is now ready for use within the glove box.
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making workflow for a this compound spill.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 3. wcms.uillinois.edu [wcms.uillinois.edu]
- 4. monash.edu [monash.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 7. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. studylib.net [studylib.net]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Purification Strategies for Reaction Mixtures Containing Mineral Oil
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of mineral oil from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is mineral oil present in my reaction mixture?
A1: Mineral oil is often introduced into reactions as a dispersion agent for reactive reagents, most commonly sodium hydride (NaH). Commercial NaH is typically sold as a 60% dispersion in mineral oil to improve its stability and allow for safer handling.[1] While the mineral oil is inert and generally does not interfere with the reaction itself, its high boiling point and non-polar nature can complicate product purification.
Q2: What are the primary methods for removing mineral oil after a reaction?
A2: The most common techniques for removing mineral oil from a reaction mixture are:
-
Solvent Extraction: This includes simple solvent washes and liquid-liquid extraction.
-
Column Chromatography: Effective for separating compounds based on polarity.
-
Distillation: Suitable for separating components with significantly different boiling points.
The choice of method depends on the properties of your desired product, such as its polarity, solubility, and thermal stability.
Q3: Is it possible to remove the mineral oil before starting my reaction?
A3: Yes, and this is often the recommended approach, especially for small-scale reactions or when dealing with very non-polar products that are difficult to separate from mineral oil.[2] You can wash the mineral oil from reagents like NaH immediately before use. However, this increases the pyrophoricity of the reagent, and strict inert atmosphere techniques are required.[1]
Q4: How do I choose the best method for my specific compound?
A4: Consider the following:
-
Polarity of your product: If your product is significantly more polar than mineral oil, column chromatography is a very effective method.
-
Solubility of your product: If your product has good solubility in a solvent that is immiscible with a non-polar solvent in which mineral oil is highly soluble (e.g., acetonitrile (B52724) and hexane), liquid-liquid extraction is a good choice.
-
Thermal stability and boiling point of your product: If your product is thermally stable and has a boiling point significantly lower than mineral oil, distillation can be an option.
-
Scale of your reaction: For large-scale reactions, solvent-intensive methods like chromatography may be less practical than extraction or distillation.
Q5: What are the safety precautions I should take when working with solvents to remove mineral oil?
A5: Always work in a well-ventilated fume hood. The solvents commonly used, such as hexanes and pentane (B18724), are flammable. When washing pyrophoric reagents like NaH, it is crucial to perform the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition. The solvent washings will contain traces of the reactive reagent and should be quenched carefully.
Troubleshooting Guides
Below are troubleshooting guides for the most common methods used to remove mineral oil from reaction mixtures.
Solvent Extraction
This technique is often the first line of defense due to its simplicity. It can be performed as a simple wash of the crude product or as a more selective liquid-liquid extraction.
Cause:
-
Vigorous shaking of the separatory funnel.
-
High concentration of the product or other reaction components that can act as surfactants.
-
Presence of fine particulates.
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Allow it to Stand: Sometimes, simply letting the separatory funnel stand for an extended period can allow the emulsion to resolve.
Cause:
-
The product has some solubility in the washing solvent.
-
Insufficient number of extractions.
Solution:
-
Solvent Selection: If using a simple wash, ensure your product has minimal solubility in the chosen solvent (e.g., hexane (B92381) or pentane). You may need to test different non-polar solvents.
-
Multiple Extractions: For liquid-liquid extraction, performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
Back-Extraction: After the initial extraction, you can "back-extract" the washings with the solvent your product is in to recover any lost product.
Column Chromatography
This is a highly effective method for separating mineral oil from products with different polarities.
Cause:
-
Your product is very non-polar and has a similar affinity for the stationary phase as mineral oil.
-
The chosen solvent system (eluent) is too non-polar.
Solution:
-
Solvent System Optimization: The key is to find a solvent system where your product has a higher affinity for the stationary phase than the mineral oil. Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for many organic compounds is a mixture of ethyl acetate (B1210297) and hexanes. The goal is to have the mineral oil run with the solvent front (Rf close to 1) while your product has a lower Rf (e.g., 0.2-0.4).
-
Gradient Elution: Start with a very non-polar eluent (e.g., 100% hexanes) to wash off the mineral oil completely before increasing the polarity of the eluent to elute your product.
-
Alternative Stationary Phases: If separation on silica (B1680970) gel is not possible, consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica.
Cause:
-
The column was not packed properly, leading to channeling.
-
The sample was loaded in a solvent that is too polar.
-
The column was overloaded with the crude mixture.
Solution:
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a low-polarity solvent (like dichloromethane (B109758) or the initial eluent) for loading. If the product is not very soluble, you can use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column.
-
Column Loading Capacity: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel for good separation.
Fractional Distillation
This method is suitable for thermally stable products with boiling points significantly different from mineral oil.
Cause:
-
The boiling points of the product and mineral oil components are too close.
-
The distillation is performed too quickly.
-
The fractionating column is not efficient enough.
Solution:
-
Slow and Steady Distillation: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.
-
Efficient Fractionating Column: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Vacuum Distillation: If your product has a high boiling point, performing the distillation under vacuum will lower the boiling points of all components and can sometimes improve separation.
Cause:
-
The product is not stable at its boiling point.
Solution:
-
Use a Lower Temperature Method: If your product is thermally labile, distillation is not a suitable purification method. Opt for chromatography or liquid-liquid extraction instead.
-
Vacuum Distillation: As mentioned above, distilling under vacuum lowers the required temperature and may prevent decomposition.
Data Presentation: Comparison of Mineral Oil Removal Methods
The following table summarizes the effectiveness and considerations for each purification method. Quantitative data for the removal of mineral oil from reaction mixtures is not widely published in a comparative format. The efficiencies provided below are based on general principles and data from related applications, such as oil extraction from natural products.
| Method | Principle of Separation | Typical Efficiency (% Mineral Oil Removed) | Product Recovery | Advantages | Disadvantages |
| Solvent Wash (Hexane/Pentane) | Solubility | 60-90% | Good to Moderate | Simple, fast, and inexpensive. | May not be effective for highly non-polar products; product loss if soluble in the wash solvent. |
| Liquid-Liquid Extraction (e.g., Acetonitrile/Hexane) | Differential Solubility | >95% | Good | High efficiency for suitable systems; can be scaled up. | Requires immiscible solvent pairs; potential for emulsion formation. |
| Silica Gel Chromatography | Polarity | >98% | Good to Excellent | Highly effective for separating compounds with different polarities; provides very pure product. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Fractional Distillation | Boiling Point | Variable (depends on boiling point difference) | Good to Moderate | Can be used for large quantities; solvent-free. | Requires significant boiling point difference; not suitable for thermally sensitive compounds; potential for yield loss.[3] |
Experimental Protocols
Protocol 1: Pre-washing Mineral Oil from Sodium Hydride (NaH) Dispersion
Objective: To obtain oil-free NaH for use in a reaction.
Materials:
-
NaH dispersion in mineral oil
-
Anhydrous hexanes or pentane
-
Reaction flask with a stir bar and septum
-
Argon or Nitrogen line
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (in a glovebox or on a Schlenk line), weigh the desired amount of NaH dispersion into the reaction flask.
-
Add anhydrous hexanes or pentane via a syringe (e.g., 3-5 mL per gram of dispersion).
-
Gently swirl the flask to suspend the NaH and dissolve the mineral oil.
-
Allow the NaH to settle to the bottom of the flask.
-
Carefully remove the supernatant (the hexane/oil mixture) with a syringe.
-
Repeat steps 2-5 two more times to ensure all the mineral oil is removed.
-
The oil-free NaH is now ready for the addition of the reaction solvent.
Protocol 2: Liquid-Liquid Extraction using Acetonitrile and Hexane
Objective: To separate a moderately polar product from mineral oil.
Materials:
-
Crude reaction mixture containing the product and mineral oil
-
Acetonitrile
-
Hexane
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Dissolve the crude reaction mixture in acetonitrile.
-
Transfer the acetonitrile solution to a separatory funnel.
-
Add an equal volume of hexane to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Place the funnel in a ring stand and allow the layers to separate. The less dense hexane layer will be on top, containing the mineral oil. The denser acetonitrile layer will be on the bottom, containing your product.
-
Drain the bottom acetonitrile layer into a clean Erlenmeyer flask.
-
Add a fresh portion of hexane to the separatory funnel to wash the acetonitrile layer again. Repeat the extraction process (steps 4-6) two more times.
-
Combine the acetonitrile layers. The solvent can then be removed under reduced pressure to yield the purified product.
Protocol 3: Silica Gel Column Chromatography
Objective: To purify a product from mineral oil based on polarity.
Materials:
-
Crude reaction mixture
-
Silica gel
-
Sand
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Collection tubes or flasks
Procedure:
-
Select the Eluent: Use TLC to determine an appropriate solvent system that separates your product from mineral oil. The mineral oil should have an Rf near 1, and your product should have an Rf between 0.2 and 0.4.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica.
-
-
Load the Sample:
-
Dissolve the crude mixture in a minimal amount of a low-polarity solvent.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand/silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Start with a highly non-polar solvent (e.g., 100% hexanes) to elute the mineral oil. Collect and check fractions by TLC.
-
Once the mineral oil has been completely eluted, gradually increase the polarity of the eluent to elute your product.
-
Collect the fractions containing your product.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for removing mineral oil by solvent washing.
Caption: Workflow for liquid-liquid extraction of mineral oil.
Caption: Workflow for removing mineral oil by column chromatography.
References
Potassium Hydride Fire Safety: A Technical Support Guide
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and emergency procedures for potassium hydride (KH). This compound is a highly reactive and flammable solid, demanding strict adherence to safety protocols to mitigate the risk of fire and related hazards.
Frequently Asked Questions (FAQs)
Q1: What are the primary fire hazards associated with this compound?
A1: this compound (KH) is a flammable solid that can ignite spontaneously upon contact with moist air.[1] It reacts violently with water, producing highly flammable hydrogen gas, which can be ignited by the heat of the reaction.[1][2][3] This reactivity makes it a significant fire and explosion hazard, especially when handled improperly. This compound is considered a more serious fire hazard than sodium hydride.[1]
Q2: What type of fire extinguisher should be used on a this compound fire?
A2: Only Class D dry chemical fire extinguishers are suitable for this compound fires.[1][4] Alternatively, the fire can be smothered with materials like dry sand, ground limestone, dry clay, or graphite.[1][4] A specialized extinguishing agent, Met-L-X®, which is a sodium chloride-based powder, is also effective.[1][5]
Q3: Which extinguishing agents must be avoided for a this compound fire and why?
A3: Never use water, carbon dioxide (CO2), or halogenated fire extinguishers on a this compound fire.[1][2][4]
-
Water: Reacts violently with this compound to produce flammable hydrogen gas, which can intensify the fire or cause an explosion.[1][3][6]
-
Carbon Dioxide (CO2): Can react with the burning metal.
-
Halogenated agents: Can also have hazardous reactions with burning alkali metals.[2]
Q4: What personal protective equipment (PPE) is necessary when working with this compound?
A4: When handling this compound, it is crucial to wear appropriate PPE to prevent skin and eye contact. This includes:
Work should be conducted in an area free of ignition sources, and it is preferable to handle this compound as a mineral oil dispersion under an inert atmosphere, such as argon.[1]
Q5: What is the correct procedure for handling a this compound spill?
A5: In the event of a spill, immediately remove all ignition sources.[1] The spilled material, whether burning or not, should be quenched with a Class D dry chemical extinguishing medium.[1] Once quenched, the material should be swept up, placed in an appropriate container under an inert atmosphere, and disposed of according to your institution's waste disposal guidelines.[1] Respiratory protection may be necessary if the spill occurs in a confined area.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder ignites upon exposure to air. | The material has come into contact with moist air. | Immediately smother the fire with a Class D extinguisher, dry sand, or another approved dry powder agent.[1][4] Do not use water or CO2.[1] |
| A fire has started and a Class D extinguisher is not immediately available. | Lack of immediate access to appropriate fire safety equipment. | Use dry sand, ground limestone, or dry clay to smother the flames.[1] Ensure a container of one of these materials is kept within arm's reach when working with this compound.[7][8] |
| The this compound container appears to be bulging. | Reaction with residual moisture or air has generated hydrogen gas, increasing the internal pressure.[2] | Handle with extreme caution. Do not open the container. Contact your institution's environmental health and safety office for guidance on safe handling and disposal. |
| A small, manageable fire occurs at the tip of a needle during transfer. | This can be a common occurrence when handling pyrophoric materials. | Do not panic. A beaker of sand can be used to extinguish this small "pilot light".[7] |
Extinguishing Agent Comparison
| Extinguishing Agent | Effectiveness | Mechanism of Action | Precautions |
| Class D Dry Powder Extinguisher | High | Smothers the fire by forming a crust that excludes air and dissipates heat.[5][9] | The only recommended type of fire extinguisher.[1][10] |
| Dry Sand | Moderate to High | Smothers the fire by cutting off the oxygen supply.[4][7] | Must be completely dry. |
| Ground Limestone / Dry Clay | Moderate | Smothers the fire.[1] | Must be completely dry. |
| Graphite Powder | Moderate | Smothers the fire.[1] | Must be completely dry. |
| Met-L-X® (Sodium Chloride based) | High | Forms a crust to exclude air and dissipate heat.[1][5] | A specific type of Class D agent. |
| Water | DANGEROUS | Reacts violently to produce flammable hydrogen gas, intensifying the fire.[1][10] | NEVER USE. [1] |
| Carbon Dioxide (CO2) | DANGEROUS | Can react with burning metal. | NEVER USE. [1] |
| Halogenated Extinguishers | DANGEROUS | Can have hazardous reactions.[2] | NEVER USE. [2] |
Experimental Protocol: Small-Scale this compound Fire Extinguishment
This protocol outlines the immediate steps to take in the event of a small, contained this compound fire in a laboratory setting.
-
Alert Personnel: Immediately alert all personnel in the vicinity of the fire and activate the laboratory's emergency alarm.
-
Assess the Situation: If the fire is small and you are trained to use a fire extinguisher, proceed with the following steps. If the fire is large or spreading, evacuate the area immediately and call emergency services.
-
Select Extinguishing Agent: Locate the nearest Class D fire extinguisher or a container of dry sand, ground limestone, or graphite.
-
Application of Extinguishing Agent:
-
Class D Extinguisher: Stand at a safe distance. Pull the pin, aim the nozzle at the base of the fire, and squeeze the handle to discharge the agent. Apply the powder gently to avoid spreading the burning material.[2]
-
Dry Sand/Powder: Gently apply the sand or powder to the fire, creating a blanket to smother the flames.[4][7] Ensure the fire is completely covered.
-
-
Observe and Cool: After the flames are extinguished, continue to observe the area for any signs of re-ignition as the metal may still be hot. Allow the material to cool completely.
-
Cleanup and Disposal: Once cooled, the quenched material should be collected using spark-resistant tools, placed in a sealed, labeled container under an inert atmosphere, and disposed of as hazardous waste according to institutional protocols.[1][4]
-
Report the Incident: Report the incident to your supervisor and your institution's environmental health and safety department.
This compound Fire Response Workflow
References
- 1. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. dustsafetyscience.com [dustsafetyscience.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. D Type Stored Pressure [kanexfire.com]
- 6. preparedhero.com [preparedhero.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. What is a Class D Fire Extinguisher Used For? [fireandsafetyjournalamericas.com]
- 10. blog.koorsen.com [blog.koorsen.com]
Technical Support Center: Optimizing Reactions with Potassium Hydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing sluggish or incomplete reactions when using potassium hydride (KH).
Section 1: Troubleshooting Guide for Sluggish Reactions
Sluggish reactions with this compound are a common issue that can often be resolved by addressing several key factors related to the reagent's quality, handling, and the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Initial Diagnosis of a Sluggish Reaction
-
Observation: Little to no hydrogen evolution upon addition of the substrate to the this compound suspension.
-
Observation: Incomplete conversion of starting material after a prolonged reaction time, as monitored by an appropriate technique (e.g., TLC, LC-MS, NMR).
-
Observation: The reaction requires significantly higher temperatures or longer times than reported in the literature for similar transformations.
Troubleshooting Workflow
If you are experiencing a sluggish reaction, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for sluggish KH reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. What is the most common reason for this?
A1: The most frequent cause of a sluggish reaction is the presence of the mineral oil or paraffin (B1166041) wax in which the commercial this compound is dispersed.[1][2] This coating can act as a barrier, preventing the substrate from accessing the reactive surface of the this compound.[2] Another common issue is the deactivation of the KH surface by a layer of insoluble potassium alkoxide or other byproducts formed during the reaction.[1]
Q2: How can I improve the reactivity of my commercial this compound dispersion?
A2: The reactivity of commercial KH can be significantly improved by washing the dispersion to remove the protective mineral oil or paraffin wax.[3] This is typically done by washing the KH with a dry, inert solvent like hexane (B92381) or pentane (B18724) under an inert atmosphere.[3] Additionally, the use of additives like 18-crown-6 can dramatically enhance the reactivity of this compound.[3]
Q3: What is the role of 18-crown-6, and when should I use it?
A3: 18-crown-6 is a phase-transfer catalyst that complexes with the potassium cation (K+). This complexation sequesters the cation, leading to a more "naked" and highly reactive hydride anion (H-).[3] It also helps to dissolve insoluble potassium salts that may form on the surface of the KH, thereby maintaining its reactivity.[3] You should consider using a catalytic amount of 18-crown-6 when your reaction is sluggish even after washing the KH, or when dealing with particularly hindered or weakly acidic substrates.[3]
Q4: Can the choice of solvent affect my reaction rate?
A4: Yes, the solvent can play a crucial role. This compound is insoluble in organic solvents, and the reaction occurs at the solid-liquid interface.[1] Aprotic polar solvents like THF, DMF, and DME are commonly used. The solubility of the resulting potassium salt of your deprotonated substrate is also a key factor. If the potassium salt is insoluble in the reaction solvent, it can precipitate onto the surface of the KH and passivate it.[1] In such cases, a more polar solvent or the addition of 18-crown-6 may be beneficial.
Q5: My reaction starts but then seems to stop. What could be the cause?
A5: This is a classic sign of surface passivation. The initial reaction generates a potassium salt of your deprotonated substrate. If this salt is not soluble in the reaction medium, it will coat the surface of the remaining this compound, preventing further reaction.[1] The solution is to either use a solvent that can dissolve the potassium salt or to add 18-crown-6 to help solubilize it.[3]
Q6: Are there alternatives to the standard this compound in mineral oil?
A6: Yes, this compound is also commercially available as a dispersion in paraffin wax. This formulation can be easier to handle as it is a solid that can be weighed out more conveniently than the mineral oil slurry.[4]
Section 3: Data on Improving Reaction Performance
The following tables provide illustrative data on how different troubleshooting steps can impact reaction outcomes. The data is synthesized from typical results reported in the literature for deprotonation and alkylation reactions.
Table 1: Effect of Washing this compound on Reaction Performance
| Substrate | KH Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Phenylcyclohexanone | Unwashed (35% in mineral oil) | THF | 25 | 12 | 45 |
| 2-Phenylcyclohexanone | Washed | THF | 25 | 2 | 92 |
| Benzyl alcohol | Unwashed (35% in mineral oil) | DMF | 0 | 4 | 60 |
| Benzyl alcohol | Washed | DMF | 0 | 0.5 | >95 |
Table 2: Effect of 18-Crown-6 on Reaction Performance with Washed KH
| Substrate | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butyldimethylsilyl ether of a hindered alcohol | None | THF | 25 | 24 | 20 |
| tert-Butyldimethylsilyl ether of a hindered alcohol | 18-Crown-6 (10%) | THF | 25 | 2 | 78[3] |
| Deprotonation of a weakly acidic ketone | None | THF | 25 | 8 | 55 |
| Deprotonation of a weakly acidic ketone | 18-Crown-6 (5%) | THF | 25 | 1 | 90 |
Section 4: Experimental Protocols
Protocol 1: Washing this compound Dispersion
WARNING: this compound is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood or glovebox.
-
In a fume hood or glovebox, weigh the desired amount of this compound dispersion (e.g., 35% in mineral oil) into a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Add dry hexane (or pentane) via a cannula or syringe (approximately 2-3 mL per gram of dispersion).
-
Stir the suspension for 5-10 minutes to dissolve the mineral oil.
-
Stop the stirring and allow the grey this compound powder to settle to the bottom of the flask.
-
Carefully remove the supernatant solvent containing the dissolved mineral oil using a cannula or syringe.
-
Repeat the washing process (steps 2-5) two more times to ensure all the mineral oil is removed.
-
After the final wash, carefully remove all the solvent and briefly dry the this compound under a stream of inert gas. Do not dry it completely to a fine powder, as this will increase its pyrophoricity.
-
The washed this compound is now ready for use in your reaction.
Caption: Workflow for washing this compound dispersion.
Protocol 2: General Procedure for Deprotonation and Alkylation of a Ketone
-
To a stirred suspension of washed this compound (1.1 equivalents) in dry THF (5 mL per mmol of substrate) under an inert atmosphere at 0 °C, add a solution of the ketone (1.0 equivalent) in dry THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
-
If the reaction is sluggish, add a catalytic amount of 18-crown-6 (0.05-0.1 equivalents).
-
Cool the resulting enolate solution to 0 °C.
-
Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) dropwise.
-
Stir the reaction at room temperature until complete, as monitored by TLC or another suitable method.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Caption: Signaling pathway for a deprotonation-alkylation reaction.
References
Preventing passivation of potassium hydride surface
Technical Support Center: Potassium Hydride (KH)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound (KH), with a focus on preventing surface passivation and ensuring experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experiments.
| Problem | Possible Causes | Solutions |
| Reduced or No Reactivity of KH | 1. Surface Passivation: The KH surface has reacted with trace amounts of moisture or oxygen in the atmosphere, forming an inert layer of potassium hydroxide (B78521) or oxide.[1][2] 2. Incomplete Removal of Mineral Oil: Residual mineral oil from the dispersion is coating the KH particles, preventing them from reacting.[1][3] 3. Degraded Reagent: The entire batch of KH may have been compromised due to improper long-term storage. | 1. Work under an inert atmosphere: Handle KH in a glovebox or under a steady stream of dry, inert gas (argon or nitrogen).[2][4] 2. Proper Washing: Ensure the mineral oil is thoroughly washed from the KH using a dry, high-purity solvent like hexane (B92381) or toluene (B28343) before use.[3] 3. Test Reactivity: Before a large-scale reaction, test a small amount of the washed KH with a proton source (e.g., a small amount of alcohol) to check for hydrogen evolution. |
| Difficulty in Dispensing and Weighing | 1. Viscous Mineral Oil Suspension: The mineral oil dispersion can be thick and difficult to handle accurately.[5] 2. Inaccurate Measurement: It is challenging to determine the exact amount of active KH in the oil slurry.[6] | 1. Allow Solids to Settle: Let the KH dispersion stand in a sealed container under an inert atmosphere to allow the solid to settle. The supernatant oil can then be carefully removed with a syringe or cannula. 2. Weighing after Washing: For accurate measurements, wash a desired amount of the dispersion with a dry solvent, remove the solvent, and weigh the resulting dry KH powder in a glovebox.[3] |
| Ignition or Fire During Handling or Quenching | 1. Exposure to Air/Moisture: this compound is pyrophoric and can ignite spontaneously upon contact with moist air.[1][5] 2. Improper Quenching Technique: Adding the quenching agent too quickly or using an inappropriate quenching agent can lead to a violent, uncontrolled reaction and fire.[7] 3. Static Discharge: Using metal spatulas can create a spark, igniting the flammable hydrogen gas produced.[8] | 1. Strict Inert Atmosphere: Always handle KH under a dry, inert atmosphere.[2] 2. Controlled Quenching: Quench excess KH by slowly adding a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) to a suspension of the hydride in an inert solvent (e.g., toluene), preferably at a low temperature.[1][7] 3. Use Appropriate Tools: Use spark-proof spatulas and tools when handling dry KH.[8] 4. Fire Safety: Have a Class D fire extinguisher, dry sand, or powdered lime readily available when working with KH.[1][8] Do not use water or carbon dioxide extinguishers. [1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed, airtight container under a dry, inert atmosphere such as argon or nitrogen.[4] It is crucial to store it in a cool, dry place away from heat, ignition sources, and any contact with water or moisture.[9] The storage area should be a designated water-free zone.[9]
Q2: Why is this compound supplied as a dispersion in mineral oil?
A2: The mineral oil acts as a protective barrier, preventing the highly reactive KH from coming into contact with air and moisture, which could cause it to passivate or ignite.[1] This makes it significantly safer to handle and store.[1]
Q3: Do I need to remove the mineral oil before using KH in a reaction?
A3: Yes, in most cases, the mineral oil should be removed to ensure the full reactivity of the this compound. The oil can interfere with your reaction.[3]
Q4: What is the best way to remove the mineral oil?
A4: The mineral oil can be washed away using a dry, high-boiling point hydrocarbon solvent like hexane or toluene.[3] This should be done in a glovebox or under a stream of inert gas. Swirl the KH dispersion with the dry solvent, allow the solid to settle, and then carefully remove the solvent via syringe or cannula. This process should be repeated a few times.[3] Avoid using low-boiling-point solvents like ether or pentane, as their evaporation can cause water to condense.[3]
Q5: How do I safely dispose of excess or waste this compound?
A5: Excess this compound must be quenched carefully. This is typically done by creating a suspension of the KH in an inert solvent like toluene and then slowly and cautiously adding a less reactive alcohol, such as isopropanol or tert-butanol, under an inert atmosphere.[1] The quenching process should be done in a flask equipped with a stirrer and in a cooling bath to manage the exothermic reaction.[7] The resulting mixture can then be disposed of according to your institution's hazardous waste guidelines.[1]
Quantitative Data: Properties of this compound
| Property | Value |
| Chemical Formula | KH |
| Molecular Weight | 40.11 g/mol |
| Appearance | White to brownish-gray crystalline powder[1] |
| Melting Point | Decomposes at 800 °C[1] |
| Density | 1.43 g/cm³ |
| Solubility | Insoluble in most organic solvents; reacts violently with water and alcohols[5] |
| Autoignition Temperature | Ignites spontaneously in moist air[1] |
Experimental Protocols
Protocol 1: Washing this compound Dispersion (Mineral Oil Removal)
Objective: To obtain pure, active this compound from a mineral oil dispersion for use in a chemical reaction.
Materials:
-
This compound dispersion in mineral oil
-
Anhydrous hexane or toluene
-
Schlenk flask or similar reaction vessel with a sidearm
-
Magnetic stirrer and stir bar
-
Inert gas source (argon or nitrogen) with a bubbler
-
Syringes and needles (or cannula)
Procedure:
-
Place the desired amount of KH dispersion into the Schlenk flask containing a stir bar under a positive pressure of inert gas.
-
Add anhydrous hexane or toluene via a syringe. The volume should be sufficient to suspend the solid.
-
Stir the suspension for 5-10 minutes to dissolve the mineral oil.
-
Stop the stirring and allow the solid KH to settle to the bottom of the flask.
-
Carefully remove the supernatant solvent containing the dissolved mineral oil using a syringe or cannula.
-
Repeat steps 2-5 two more times to ensure all the mineral oil has been removed.
-
After the final wash, the remaining solvent can be removed under a vacuum to yield a dry, free-flowing KH powder. CAUTION: Do not draw air into the flask.
Protocol 2: Quenching Excess this compound
Objective: To safely neutralize unreacted this compound after a reaction or for disposal.
Materials:
-
Reaction mixture or waste containing this compound
-
Anhydrous toluene
-
Anhydrous isopropanol or tert-butanol
-
Dropping funnel
-
Reaction flask with a magnetic stirrer and stir bar
-
Inert gas source
-
Ice bath
Procedure:
-
Ensure the flask containing the KH is under a positive pressure of inert gas and is being stirred.
-
If the KH is not already in a suitable solvent, suspend it in anhydrous toluene.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add anhydrous isopropanol or tert-butanol dropwise from the dropping funnel. CAUTION: The reaction is exothermic and produces flammable hydrogen gas. The addition rate must be carefully controlled to avoid excessive gas evolution and a rapid temperature increase.
-
Continue the slow addition until the evolution of hydrogen gas ceases.
-
Once gas evolution has stopped, allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure the reaction is complete.
-
A small amount of water can then be very cautiously added to quench any remaining reactive species.
-
The neutralized mixture can then be handled for workup or disposal according to standard laboratory procedures.[7]
Visualization of Workflow
Caption: Workflow for preventing this compound passivation.
References
- 1. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 2. studylib.net [studylib.net]
- 3. wcms.uillinois.edu [wcms.uillinois.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Troubleshooting Inconsistent Results with Old Potassium Hydride (KH) Reagent
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with older potassium hydride (KH) reagent. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Troubleshooting Guide: Inconsistent Experimental Outcomes
Issue: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion when using an older container of this compound.
Possible Cause: The this compound reagent has likely degraded due to exposure to air and moisture, reducing its activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for old this compound reagent.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation?
A1: Fresh this compound is typically a fine, greyish-white powder dispersed in mineral oil.[1] Signs of degradation in an older reagent can include:
-
Clumping or caking: The fine powder may form hard clumps due to the formation of potassium hydroxide (B78521) and other byproducts from reaction with moisture.
-
Discoloration: The appearance of a yellowish or off-white crust can indicate the formation of potassium oxides and superoxides.[2]
-
Reduced pyrophoricity: While not a safe test, a noticeably less vigorous reaction when a small amount is quenched (for disposal) can indicate reduced activity.
Q2: How does old this compound affect reaction outcomes?
A2: Degraded this compound will have a lower concentration of active KH. This leads to incomplete deprotonation of the substrate, resulting in lower yields or reaction failure. The presence of potassium hydroxide as a degradation product can also lead to unwanted side reactions, such as hydrolysis of esters or other sensitive functional groups.
Q3: Can I still use an old bottle of this compound if it shows some signs of degradation?
A3: It is strongly recommended to use a fresh bottle of this compound for optimal and reproducible results. If a new bottle is unavailable, the activity of the old reagent must be tested before use. However, if significant clumping or discoloration is observed, the reagent should be safely discarded.
Q4: How should I properly store this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3] It is crucial to minimize its exposure to air and moisture. The storage area should be a cool, dry, and well-ventilated space, away from sources of ignition.[2][3]
Q5: What are suitable alternatives to this compound if my old reagent is no longer active?
A5: The choice of an alternative depends on the specific reaction. Common alternatives include:
-
Sodium hydride (NaH): A less reactive and less expensive alternative, suitable for many deprotonation reactions.[1]
-
Lithium hydride (LiH): Another strong base, with its own specific applications and solubility characteristics.
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that can be a suitable alternative for certain applications.
Experimental Protocols
Protocol 1: Washing Mineral Oil from this compound Dispersion
Objective: To remove the mineral oil from a KH dispersion to obtain pure KH for use in a reaction. This procedure should be performed under an inert atmosphere in a glovebox or using Schlenk techniques.
Materials:
-
This compound dispersion in mineral oil
-
Anhydrous hexane
-
Anhydrous reaction solvent (e.g., THF, ether)
-
Schlenk flask or other suitable reaction vessel
-
Syringes and needles
-
Inert gas source (argon or nitrogen)
Procedure:
-
In an inert atmosphere, weigh the desired amount of KH dispersion into a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous hexane to the flask via a syringe to create a slurry.
-
Stir the slurry for 5-10 minutes to dissolve the mineral oil.
-
Stop stirring and allow the solid KH to settle to the bottom of the flask.
-
Carefully remove the hexane supernatant via a syringe or cannula.
-
Repeat steps 2-5 two more times to ensure all mineral oil is removed.
-
After the final wash, remove any residual hexane under a stream of inert gas or by applying a vacuum for a short period.
-
The resulting dry, powdered KH is now ready for use. Add the anhydrous reaction solvent to the flask to proceed with your experiment.
Protocol 2: Quantitative Analysis of this compound Activity by Hydrogen Evolution
Objective: To determine the percentage of active KH in a sample by measuring the volume of hydrogen gas evolved upon reaction with a proton source.
Materials:
-
This compound sample (either as a dispersion or after washing)
-
Anhydrous, inert solvent (e.g., THF)
-
Proton source (e.g., anhydrous isopropanol (B130326) or methanol)
-
Gas buret or other gas collection apparatus
-
Reaction flask with a septum-sealed sidearm
-
Syringes and needles
-
Inert gas source
Experimental Workflow:
Caption: Workflow for quantitative analysis of KH activity.
Procedure:
-
Assemble the gas buret apparatus and ensure it is leak-free.
-
Accurately weigh a sample of the KH reagent (typically 50-100 mg) into the reaction flask under an inert atmosphere.
-
Seal the flask and connect it to the gas buret.
-
Add a known volume of anhydrous, inert solvent to the KH sample to create a slurry.
-
Slowly add a stoichiometric excess of the proton source (e.g., isopropanol) to the stirred slurry via a syringe. The reaction is exothermic and will evolve hydrogen gas.
-
Allow the reaction to proceed to completion, ensuring all the evolved hydrogen gas is collected in the gas buret.
-
Record the volume of hydrogen gas collected and the ambient temperature and pressure.
-
Calculate the moles of hydrogen gas produced using the ideal gas law (PV=nRT).
-
From the stoichiometry of the reaction (KH + ROH → KOR + H₂), the moles of active KH in the sample are equal to the moles of hydrogen gas evolved.
-
Calculate the weight percentage of active KH in the original sample.
Data Presentation
Table 1: Comparison of Common Hydride Bases
| Property | This compound (KH) | Sodium Hydride (NaH) | Lithium Hydride (LiH) |
| Appearance | Greyish-white powder | White to light grey powder | White to off-white powder |
| Reactivity | Very High | High | Moderate |
| Basicity | Strongest | Strong | Strong |
| Solubility | Insoluble in organic solvents | Insoluble in organic solvents | Slightly soluble in some ethers |
| Common Form | Dispersion in mineral oil or paraffin | Dispersion in mineral oil | Solid powder |
| Key Applications | Deprotonation of sterically hindered alcohols and other weak acids | General purpose strong base for deprotonation | Reducing agent and base in specific applications |
Note: The reactivity and basicity of these hydrides generally follow the trend KH > NaH > LiH.[1][4]
Chemical Degradation Pathway of this compound
This compound reacts with atmospheric components, primarily water and oxygen, leading to a loss of its hydride activity.
Caption: Degradation pathway of this compound in the presence of air and moisture.
References
Technical Support Center: Safe Disposal of Potassium Hydride (KH) Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of potassium hydride (KH) waste. Adherence to these protocols is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (KH)?
A1: this compound is a powerful superbase that poses several significant hazards:
-
Pyrophoricity: KH can ignite spontaneously in air.[1]
-
Violent Reactivity with Water: It reacts violently with water, producing flammable hydrogen gas and corrosive potassium hydroxide (B78521) (KOH).[2][3][4][5] This reaction is highly exothermic and can lead to ignition of the hydrogen gas.[2][3][4]
-
Reactivity with Other Substances: KH reacts violently with acids, alcohols, oxygen, carbon monoxide, and dimethyl sulfoxide.[2][6] Contact with strong oxidizers can cause explosions.[2][6]
-
Corrosivity: Contact with moisture on skin or other tissues forms potassium hydroxide, which can cause severe chemical burns.[2][6] Thermal burns can also occur from the ignition of hydrogen gas.[2][6]
Q2: Why is commercial this compound typically sold as a dispersion in mineral oil?
A2: Commercial KH is usually sold as a 30-35% dispersion in mineral oil or paraffin (B1166041) wax to mitigate its hazards.[1][4][7] The oil acts as a barrier, protecting the KH from moisture and air, which reduces the risk of spontaneous ignition and violent reactions.[2][6][7]
Q3: What immediate actions should be taken in case of a this compound spill?
A3: In the event of a KH spill, the following steps should be taken immediately:
-
If the spill is large, alert emergency responders.[8]
-
Cover the spill with a dry, inert material such as sand, ground limestone, dry clay, or powdered lime (calcium oxide).[2][6][7][9]
-
NEVER use water or carbon dioxide extinguishers on a KH fire. [2][6][7] Use a Class D dry chemical extinguisher.[2][6][7]
-
The quenched material should be swept up, placed in a properly labeled container under an inert atmosphere, and disposed of as hazardous waste.[2][6]
Q4: What personal protective equipment (PPE) is required when handling KH waste?
A4: When handling KH waste, it is essential to wear the following PPE:
-
Eye Protection: Safety glasses or goggles.[2][6] A face shield may be necessary for larger quantities.[10]
-
Hand Protection: Impermeable, dry gloves (e.g., nitrile or latex).[2][6][11]
-
Footwear: Closed-toe shoes.[11]
Troubleshooting Guide
Problem 1: The quenching reaction is proceeding too quickly and generating excessive heat and gas.
-
Cause: The quenching agent is being added too rapidly, or the concentration of the quenching agent is too high.
-
Solution:
-
Immediately stop the addition of the quenching agent.
-
If safe to do so, cool the reaction vessel in an ice bath.
-
Once the reaction has subsided, resume the addition of the quenching agent at a much slower rate (dropwise).
-
Consider diluting the quenching agent with an inert solvent like toluene (B28343).
-
Problem 2: The this compound waste has formed a solid cake and is difficult to suspend in the inert solvent.
-
Cause: The mineral oil may have evaporated, or the KH has been exposed to small amounts of moisture, causing it to clump together.
-
Solution:
-
Add fresh, dry, inert solvent (e.g., toluene) to the container.
-
Use a mechanical stirrer to carefully break up the solid cake under a continuous flow of an inert gas like argon or nitrogen.
-
Do not apply excessive force, as this could generate static electricity and a potential ignition source.
-
Once the KH is re-suspended, proceed with the quenching protocol.
-
Problem 3: A fire has started during the quenching process.
-
Cause: The hydrogen gas generated during the reaction has ignited. This can be due to a nearby ignition source or the highly exothermic nature of the reaction.
-
Solution:
-
If the fire is small and contained within the reaction vessel, cover the opening of the flask with a watch glass or beaker to smother the flames.
-
For a larger fire, use a Class D dry chemical fire extinguisher.[2][6][7]
-
DO NOT use water, carbon dioxide, or a foam extinguisher. [2][6][7]
-
Evacuate the area and activate the fire alarm if the fire cannot be immediately controlled.
-
Experimental Protocols
Protocol 1: Quenching of Residual this compound in Reaction Vessels
This protocol is for the neutralization of small quantities of KH remaining in laboratory glassware after an experiment.
Methodology:
-
Preparation:
-
Ensure the reaction vessel is under an inert atmosphere (argon or nitrogen).
-
Cool the vessel to 0 °C using an ice bath.
-
Have an inert solvent (e.g., toluene) and a series of quenching agents ready.
-
-
Quenching Sequence:
-
Slowly and dropwise, add a less reactive alcohol such as isopropanol (B130326) or tert-butanol (B103910) to the stirring suspension of KH in the inert solvent.[2][6][7]
-
Control the rate of addition to maintain a manageable reaction rate (gentle bubbling).
-
Once the gas evolution ceases with the alcohol, switch to a more reactive alcohol like ethanol (B145695), again adding it slowly.[12]
-
After the reaction with ethanol is complete, cautiously add methanol.
-
Finally, very slowly add water to quench any remaining reactive material.[12]
-
-
Neutralization and Disposal:
-
Once gas evolution has completely stopped, slowly add a dilute acid (e.g., hydrochloric or sulfuric acid) to neutralize the resulting potassium hydroxide until the solution is at a neutral or slightly acidic pH.[12]
-
The final aqueous solution can then be disposed of in the appropriate aqueous waste container.
-
Protocol 2: Disposal of Bulk this compound Waste
This protocol is for the disposal of larger quantities of KH waste, including unused material.
Methodology:
-
Preparation:
-
Select a reaction vessel that is large enough to accommodate the volume of the KH dispersion and the quenching agents, with ample headspace.
-
Place the vessel in a fume hood and ensure it is under a continuous flow of an inert gas.
-
Add a dry, inert solvent such as toluene to the vessel to create a stirrable slurry.[2][6][7][12]
-
Cool the slurry to 0 °C in an ice bath.
-
-
Quenching:
-
Following the same sequential addition of alcohols as in Protocol 1 (isopropanol/tert-butanol -> ethanol -> methanol), add the quenching agents very slowly and dropwise with vigorous stirring.[2][6][7][12]
-
Monitor the reaction temperature and gas evolution closely. If the reaction becomes too vigorous, stop the addition and allow it to cool before proceeding.
-
After the reaction with alcohols is complete, cautiously add water dropwise until no further gas evolution is observed.[12]
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Commercial KH Concentration | ~30-35% (w/w) in mineral oil | [1][7] |
| Quenching Solvent | Dry, inert solvent (e.g., Toluene) | [2][6][7][12] |
| Initial Quenching Agent | Isopropanol or tert-Butanol | [2][6][7] |
| Sequential Quenching Agents | Ethanol, Methanol, Water | [12] |
| Final Neutralization Agent | Dilute Sulfuric or Hydrochloric Acid | [12] |
| Spill Control Material | Dry sand, ground limestone, dry clay, powdered lime | [2][6][7][9] |
| Fire Extinguisher Type | Class D dry chemical | [2][6][7] |
Visualizations
Caption: Workflow for the safe quenching and disposal of this compound waste.
Caption: Decision-making flowchart for responding to a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Page loading... [guidechem.com]
- 5. Potassium_hydride [chemeurope.com]
- 6. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 7. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. wcms.uillinois.edu [wcms.uillinois.edu]
- 10. sarponggroup.com [sarponggroup.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yields in KH-Mediated Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in reactions mediated by potassium hydride (KH).
Frequently Asked Questions (FAQs)
Q1: My KH-mediated reaction is sluggish or not proceeding at all. What are the common causes?
A1: Several factors can contribute to a sluggish or failed KH reaction. The most common culprits include:
-
Inactive this compound: KH is extremely sensitive to moisture and air.[1][2] Improper storage or handling can lead to the formation of a passivating layer of potassium hydroxide (B78521) (KOH) or potassium oxide (K₂O) on the hydride surface, rendering it inactive.
-
Poor Quality of KH: The reactivity of commercially available KH can vary between lots due to impurities, primarily unreacted potassium metal or its subsequent reaction products.[3] These impurities can lead to side reactions and inconsistent yields.
-
Inadequate Solvent Purity: The presence of trace amounts of water or other protic impurities in the solvent will quench the KH, consuming the reagent before it can react with your substrate.
-
Low Reaction Temperature: While many KH reactions are performed at low temperatures to control reactivity, an excessively low temperature may not provide enough thermal energy for the deprotonation to occur at a reasonable rate.
Q2: How can I ensure my this compound is active before use?
A2: While a definitive pre-reaction activity test is challenging, you can take several steps to ensure you are using active KH:
-
Proper Storage: Always store KH under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Visual Inspection: Active KH is typically a gray or white powder.[4] Significant discoloration or clumping may indicate decomposition.
-
Washing Procedure: If using a mineral oil dispersion of KH, it is crucial to wash it with a dry, inert solvent like hexane (B92381) or pentane (B18724) immediately before use to remove the oil and expose a fresh surface. This should be done under an inert atmosphere.
Q3: Can the mineral oil in a KH dispersion interfere with my reaction?
A3: The mineral oil is generally inert and should not interfere with the reaction chemistry itself.[5] However, it will remain in the reaction mixture and needs to be removed during the workup, typically via column chromatography.[5] For sensitive reactions or to simplify purification, washing the KH to remove the mineral oil is recommended.[5]
Q4: What are the best practices for handling and quenching this compound?
A4: Due to its pyrophoric nature, KH must be handled with extreme caution under an inert atmosphere.[4]
-
Handling: Use a glovebox or Schlenk line techniques for all transfers.
-
Quenching: Excess KH must be quenched carefully. A slow, dropwise addition of a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) to a cooled suspension of the KH in an inert solvent (e.g., toluene) is a common method.[1] The reaction should be stirred and kept under an inert atmosphere until hydrogen evolution ceases. Subsequently, methanol (B129727) and then water can be slowly added to ensure complete quenching.[5]
Troubleshooting Guides for Low Yields
Issue 1: Incomplete Deprotonation
If you observe a significant amount of unreacted starting material, it is likely that the deprotonation step is inefficient.
| Potential Cause | Recommended Solution |
| Insufficient KH | Increase the equivalents of KH used. A common starting point is 1.1-1.5 equivalents. |
| Inactive KH | Use a fresh bottle of KH or a different lot. Ensure proper washing of the mineral oil dispersion. |
| Sterically Hindered Substrate | Increase the reaction temperature or reaction time. Consider using an additive like 18-crown-6, which can enhance the reactivity of KH by solvating the potassium cation.[3] |
| Inappropriate Solvent | Use a solvent in which the resulting potassium salt is soluble. Common solvents for KH reactions include THF, diethyl ether, and DMF. |
Issue 2: Product Decomposition or Side Reactions
If you observe the formation of multiple byproducts and a low yield of the desired product, decomposition or side reactions may be occurring.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature. The addition of reagents should be done slowly and at a reduced temperature to control any exotherms. |
| Presence of Impurities in KH | As mentioned, impurities like elemental potassium can lead to side reactions.[3] Using a higher purity grade of KH or a freshly opened bottle may help. |
| Unstable Product | The product itself may be unstable under the basic reaction conditions. Minimize the reaction time and quench the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS). |
| Solvent Effects | The choice of solvent can influence the reaction pathway.[6] Consider screening different aprotic solvents to minimize side reactions. |
Experimental Protocols
Protocol 1: Washing this compound (Mineral Oil Dispersion)
Objective: To remove the mineral oil from a KH dispersion to obtain oil-free this compound for reaction.
Methodology:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), weigh the desired amount of the KH mineral oil dispersion into a dry flask equipped with a magnetic stir bar.
-
Add dry, degassed hexane or pentane to the flask (approximately 1-2 mL per 100 mg of the dispersion).
-
Stir the suspension for 5-10 minutes to dissolve the mineral oil.
-
Stop the stirring and allow the gray KH powder to settle to the bottom of the flask.
-
Carefully remove the supernatant solvent via cannula or a filter syringe.
-
Repeat the washing process (steps 2-5) two more times to ensure all the mineral oil is removed.
-
After the final wash, dry the oil-free KH under a stream of inert gas or under vacuum to remove any residual solvent. The dry, free-flowing powder is now ready for use.
Protocol 2: General Procedure for a KH-Mediated Deprotonation and Alkylation
Objective: A general guideline for performing a deprotonation followed by an electrophilic quench.
Methodology:
-
To a stirred suspension of oil-free KH (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of the substrate (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C or warm to room temperature, monitoring the evolution of hydrogen gas (bubbling). The reaction progress can be monitored by TLC or by observing the cessation of gas evolution.
-
Once deprotonation is complete, cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the electrophile (1.1 equivalents) dropwise.
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Standard experimental workflow for using KH.
References
Technical Support Center: Optimizing Reaction Conditions for Potassium Hydride (KH) Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium hydride (KH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a base?
This compound (KH) is a powerful, non-nucleophilic superbase used in organic synthesis.[1][2][3] It is particularly effective for the deprotonation of weakly acidic protons, such as those in alcohols, carbonyl compounds, and amines, to form the corresponding potassium salts.[1][4] Its high basicity, often exceeding that of sodium hydride (NaH) and lithium hydride (LiH), allows for rapid and complete deprotonation where other bases may be sluggish or ineffective.[4]
Q2: What are the main safety hazards associated with this compound?
This compound is a highly reactive and hazardous material. Key hazards include:
-
Pyrophoricity: KH can ignite spontaneously on contact with air, especially when dry and free of its protective mineral oil dispersion.[3][5]
-
Violent reaction with water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas which can auto-ignite.[6][7]
-
Corrosivity: Contact with moisture on skin or mucous membranes forms corrosive potassium hydroxide (B78521) (KOH), causing severe burns.[7]
Always handle KH under an inert atmosphere (e.g., argon or nitrogen), wear appropriate personal protective equipment (PPE), and have a Class D fire extinguisher readily available.[4][7]
Q3: How is this compound typically supplied and stored?
This compound is commercially available as a dispersion in mineral oil (typically 30-35% by weight) or paraffin (B1166041) wax to mitigate its pyrophoric nature.[3][8] This dispersion is safer to handle as the oil acts as a barrier to moisture and air.[4] It should be stored in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials, under an inert gas.[1][7]
Q4: How do I safely weigh and dispense the this compound dispersion?
To weigh the KH dispersion, it is recommended to work in a glovebox or under a continuous stream of inert gas.[9]
-
Homogenize the dispersion by swirling the container.
-
Using a syringe or cannula, draw up the required volume of the slurry.
-
The weight of the KH can be determined by weighing the syringe before and after dispensing. Remember to account for the percentage of KH in the dispersion when calculating the molar equivalents.
For improved handling, a paraffin-based homogenate of KH is also available, which can be cut and weighed more easily.[8]
Q5: How do I properly quench a reaction containing this compound?
Unreacted this compound must be safely quenched at the end of a reaction. A typical quenching procedure involves the slow, dropwise addition of a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, at a low temperature (e.g., 0 °C) under an inert atmosphere.[9][10] This is followed by the cautious addition of methanol, and finally, water or an aqueous solution.[9] Always monitor for gas evolution and temperature changes during quenching.
Troubleshooting Guide
Issue 1: Sluggish or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Poor Reagent Quality: The KH may have degraded due to improper storage or handling, leading to a lower concentration of active hydride. | Use a fresh bottle of KH or titrate the current batch to determine its active concentration. Visually inspect the dispersion; it should be a uniform gray slurry. Clumps or discoloration may indicate degradation. |
| Inadequate Solvent Purity: Trace amounts of water or other protic impurities in the reaction solvent will consume the KH, reducing its effective concentration. | Ensure all solvents are rigorously dried and degassed before use. Use of freshly distilled solvents over a suitable drying agent is recommended. |
| Low Reaction Temperature: While initial deprotonation may be performed at low temperatures to control exothermicity, some reactions require higher temperatures to proceed at a reasonable rate. | After the initial exotherm has subsided, consider slowly warming the reaction mixture to room temperature or even gentle heating, while carefully monitoring the reaction progress. |
| Poor Solubility of Intermediates: The potassium salt of the deprotonated substrate may precipitate from the reaction mixture, coating the surface of the KH particles and preventing further reaction.[5] | The addition of a catalytic amount of 18-crown-6 (B118740) ether can help to solubilize the potassium cation, thereby increasing the reactivity of the hydride.[4][10] Consider switching to a more polar aprotic solvent in which the potassium salt may be more soluble. |
Issue 2: Side Reactions or Low Yield
| Possible Cause | Troubleshooting Step |
| Excess this compound: Using a large excess of KH can lead to undesired side reactions, such as elimination or reaction with other functional groups. | Carefully control the stoichiometry of the reaction. Aim for a slight excess of KH (e.g., 1.1-1.5 equivalents) for deprotonation reactions. |
| High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition of sensitive substrates or products. | Maintain a controlled temperature throughout the reaction. If heating is necessary, do so gradually and monitor for the formation of byproducts. |
| Presence of Impurities in Commercial KH: Commercial grades of KH may contain impurities from the manufacturing process that can catalyze side reactions.[10] | For sensitive substrates, consider washing the KH dispersion with a dry, inert solvent (e.g., hexane) to remove the mineral oil and any oil-soluble impurities. Alternatively, "superactive this compound," prepared from hydrogen and superbasic reagents, can be used for higher purity.[4] |
| Reaction with Solvent: Some aprotic polar solvents, such as DMF and DMSO, can react with strong bases like KH, especially at elevated temperatures. | For reactions requiring higher temperatures, consider using a more inert solvent like THF or diethyl ether. If a polar aprotic solvent is necessary, conduct the reaction at the lowest effective temperature. |
Data Presentation
Table 1: Qualitative Reactivity of this compound in Common Aprotic Solvents
| Solvent | Dielectric Constant (approx.) | General Observations |
| Tetrahydrofuran (THF) | 7.5 | Commonly used, good balance of reactivity and stability. Potassium alkoxides have varying solubility.[5] |
| Diethyl Ether | 4.3 | Lower polarity than THF, may result in slower reaction rates. |
| Dimethylformamide (DMF) | 37 | High polarity, can enhance reactivity but may react with KH at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | 47 | High polarity, can enhance reactivity but may react with KH at elevated temperatures. |
Table 2: General Guidelines for Optimizing Reaction Parameters
| Parameter | General Recommendation | Considerations |
| Temperature | Start at low temperatures (0 °C or below) for initial deprotonation to control exothermicity. Gradually warm to room temperature or higher as needed. | The optimal temperature is substrate-dependent. Monitor reaction progress by TLC or other analytical methods to determine the ideal temperature profile. |
| Stoichiometry | For deprotonation, use a slight excess of KH (1.1-1.5 equivalents). | A large excess can lead to side reactions. For substrates with multiple acidic protons, the stoichiometry will need to be adjusted accordingly. |
| Reaction Time | Varies widely depending on the substrate and reaction conditions. | Monitor the reaction until completion. The cessation of hydrogen gas evolution is a common indicator that the deprotonation is complete. |
| Additives | Use of 18-crown-6 ether (catalytic amount) can significantly increase the reaction rate.[4][10] | The crown ether acts as a phase-transfer catalyst, solubilizing the potassium cation.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of an Alcohol using this compound
This protocol provides a general methodology for the deprotonation of a primary or secondary alcohol. Warning: This procedure must be carried out under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) by trained personnel.
Materials:
-
This compound (30-35% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone)
-
Substrate (alcohol)
-
Quenching agent (e.g., isopropanol, methanol)
-
Anhydrous workup solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)
-
Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, septum, and inert gas inlet/outlet.
Procedure:
-
Preparation of KH Slurry:
-
Under a positive pressure of argon, add the required amount of KH dispersion to the reaction flask.
-
(Optional, for sensitive reactions) Wash the KH dispersion by adding anhydrous hexane (B92381) via cannula, stirring, allowing the KH to settle, and then carefully removing the hexane supernatant via cannula. Repeat this process 2-3 times to remove the mineral oil.
-
Add the desired volume of anhydrous reaction solvent (e.g., THF) to the flask to create a slurry.
-
-
Deprotonation:
-
Cool the KH slurry to 0 °C using an ice-water bath.
-
Dissolve the alcohol in a minimal amount of anhydrous reaction solvent.
-
Slowly add the alcohol solution to the stirred KH slurry dropwise via a syringe or dropping funnel.
-
Observe for the evolution of hydrogen gas. The rate of addition should be controlled to maintain a steady, but not overly vigorous, rate of gas evolution.
-
Once the addition is complete, allow the reaction to stir at 0 °C for a predetermined time or until gas evolution ceases. The reaction may then be allowed to warm to room temperature and stirred for an additional period to ensure complete deprotonation.
-
-
Reaction with Electrophile (if applicable):
-
Cool the solution of the potassium alkoxide to the desired reaction temperature.
-
Slowly add the electrophile to the reaction mixture.
-
Stir the reaction for the required time, monitoring its progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Workup and Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add a quenching agent such as isopropanol to react with any excess KH.
-
Once gas evolution has ceased, cautiously add methanol, followed by saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Potassium_hydride [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. quora.com [quora.com]
- 7. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 8. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Strong Base Alternatives to Potassium Hydride (KH)
Welcome to the Technical Support Center for alternatives to potassium hydride (KH) mineral oil dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and using alternative strong bases in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to this compound (KH)?
A1: While this compound is a powerful base, alternatives may be sought for several reasons.[1] this compound is generally more reactive and presents a more serious fire hazard than sodium hydride.[2] Alternatives can offer differences in reactivity, selectivity, solubility, and safety profiles that may be more suitable for a specific transformation. For instance, sterically hindered bases like LDA and NaHMDS offer enhanced selectivity in deprotonation reactions.[3][4]
Q2: What are the most common alternatives to KH?
A2: Common alternatives to this compound include other alkali metal hydrides like sodium hydride (NaH) and lithium hydride (LiH), as well as non-nucleophilic amide bases such as lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS).[5] Each offers a unique set of properties making them suitable for different applications.
Q3: How do I choose the right base for my reaction?
A3: The choice of base depends on several factors, including the pKa of the substrate, the desired regioselectivity (kinetic vs. thermodynamic control), the solvent, and the temperature of the reaction. For instance, to form a kinetic enolate, a sterically hindered base like LDA at low temperatures is often the best choice.[3][4] For thermodynamic enolates, a less hindered base like NaH at room temperature may be more appropriate.[6]
Q4: What are the main safety concerns with these strong bases?
A4: All the alternatives to KH are strong bases and require careful handling. Metal hydrides like NaH and LiH react violently with water to produce flammable hydrogen gas.[7] Amide bases like LDA and NaHMDS are also moisture-sensitive.[3][8] It is crucial to handle these reagents under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents. Personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and appropriate gloves, should always be worn.[9]
Q5: How should I properly dispose of residual strong bases?
A5: Unused strong bases must be quenched carefully. A common procedure involves the slow, dropwise addition of a proton source, such as isopropanol (B130326) or ethanol, to a cooled suspension of the base in an inert solvent like THF or toluene. This should be done under an inert atmosphere. Once the reaction has ceased, water can be slowly added to quench any remaining reactive species before disposal according to institutional guidelines.
Comparative Data of KH Alternatives
The following tables provide a summary of key quantitative data for common alternatives to this compound to facilitate comparison and selection.
Table 1: Physicochemical Properties of KH and Alternatives
| Base | Chemical Formula | Molecular Weight ( g/mol ) | Form | pKa of Conjugate Acid |
| This compound | KH | 40.11 | Grey solid/dispersion | ~35 |
| Sodium Hydride | NaH | 24.00 | Grey powder/dispersion | ~35 |
| Lithium Hydride | LiH | 7.95 | White to grey solid | ~35 |
| Lithium Aluminium Hydride | LiAlH₄ | 37.95 | White to grey powder | ~36 (for H₂) |
| Sodium bis(trimethylsilyl)amide | NaHMDS | 183.37 | White solid/solution | ~26 |
| Lithium diisopropylamide | LDA | 107.12 | Colorless solid/solution | ~36 |
Table 2: Solubility of KH Alternatives in Common Organic Solvents
| Base | Tetrahydrofuran (THF) | Diethyl Ether | Toluene | Hexane (B92381) |
| KH | Insoluble | Insoluble | Insoluble | Insoluble |
| NaH | Insoluble[10] | Insoluble | Insoluble | Insoluble |
| LiH | Insoluble | Insoluble | Insoluble | Insoluble |
| LiAlH₄ | Soluble | Soluble | Insoluble | Insoluble |
| NaHMDS | Soluble[8] | Soluble[8] | Soluble[8] | Soluble |
| LDA | Soluble[3][11] | Soluble[3] | Soluble[3] | Soluble |
Troubleshooting Guides
Sodium Hydride (NaH)
Q: My deprotonation reaction with NaH is not working or is very slow. What could be the problem?
A:
-
Poor quality of NaH: Sodium hydride can decompose upon exposure to air and moisture. Use fresh, grey-colored NaH powder. White powder indicates decomposition to sodium hydroxide.
-
Inadequate solvent: NaH is insoluble in most organic solvents.[7][10] The reaction is heterogeneous and occurs on the surface of the NaH particles. Ensure vigorous stirring to maximize surface area contact.
-
Mineral oil coating: If using NaH dispersion in mineral oil, the oil can coat the NaH particles and hinder reactivity. Wash the dispersion with dry hexane or pentane (B18724) under an inert atmosphere before use.
-
Insufficient reaction time: Heterogeneous reactions with NaH can be slow.[5] Monitor the reaction over a longer period. Gentle heating can sometimes accelerate the reaction, but be cautious as this can also promote side reactions.
Q: I am observing unexpected side products in my NaH-mediated reaction.
A:
-
Reaction with solvent: NaH can react with certain solvents, especially at elevated temperatures. For example, NaH in DMF can lead to the formation of byproducts.[12] Consider using a more inert solvent like THF or toluene.
-
Reduction instead of deprotonation: Sodium hydride can act as a reducing agent in some cases, leading to unexpected products.[12] This is more likely with substrates that have reducible functional groups.
Lithium Diisopropylamide (LDA)
Q: My enolate formation with LDA is giving a low yield.
A:
-
Presence of moisture: LDA reacts rapidly with water. Ensure all glassware is oven-dried or flame-dried and that all solvents and reagents are anhydrous.
-
Incorrect temperature: LDA is typically used at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize decomposition.[3] Allowing the reaction to warm up prematurely can lead to side reactions or decomposition of the enolate.
-
Improper addition order: For enolate formation, the substrate is typically added slowly to the LDA solution at low temperature. This prevents the substrate from being present in excess, which can lead to side reactions like aldol (B89426) condensation.[12]
Q: I am getting a mixture of kinetic and thermodynamic enolates with LDA.
A:
-
Temperature too high: To favor the kinetic enolate, the reaction must be kept at a low temperature (typically -78 °C) throughout the deprotonation and subsequent reaction with the electrophile.[4]
-
Equilibration: If the reaction is allowed to warm or stir for too long after enolate formation, equilibration to the more stable thermodynamic enolate can occur.[4]
Sodium bis(trimethylsilyl)amide (NaHMDS)
Q: My reaction with NaHMDS is not going to completion.
A:
-
Insufficient base: Ensure you are using at least a stoichiometric amount of NaHMDS. It's common to use a slight excess (e.g., 1.05-1.1 equivalents).
-
Steric hindrance: NaHMDS is a bulky base.[8] While this is often an advantage for selectivity, it can be a disadvantage if the proton to be removed is in a very sterically congested environment.
Q: I am having trouble with the workup of my NaHMDS reaction.
A:
-
Formation of silylated byproducts: The byproduct of the reaction is bis(trimethylsilyl)amine, which is relatively nonpolar and can sometimes be difficult to separate from the desired product. An acidic workup can help to hydrolyze any remaining silylated species and facilitate their removal.[8]
-
Emulsion formation: The presence of silylated byproducts can sometimes lead to the formation of emulsions during aqueous workup. Using brine (saturated aqueous NaCl) washes can help to break up emulsions.
Experimental Protocols
Protocol 1: General Procedure for Deprotonation of an Alcohol using Sodium Hydride (NaH)
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a 60% dispersion of NaH in mineral oil (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Allow the NaH to settle, and carefully remove the hexane wash with a syringe or cannula.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF dropwise to the stirred NaH suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. The reaction can be monitored by TLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Formation of a Kinetic Lithium Enolate using LDA
-
LDA Preparation (in situ): To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (B44863) (1.1 equivalents). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., an alkyl halide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for the desired amount of time (typically 1-4 hours), monitoring by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature, and then extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 3: Wittig Reaction using NaHMDS
-
Ylide Formation: To a flame-dried flask under an inert atmosphere, add the phosphonium (B103445) salt (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C. Add a solution of NaHMDS (1.0 M in THF, 1.1 equivalents) dropwise. A color change (often to yellow, orange, or red) indicates ylide formation. Stir at 0 °C for 30-60 minutes.
-
Aldehyde/Ketone Addition: In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for the disappearance of the starting carbonyl compound.
-
Workup: Quench the reaction with water. Extract the product with an organic solvent. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide.
-
Purification: The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.
Visualized Workflows and Logic
Caption: Logic for selecting a base for enolate formation.
Caption: Experimental workflow for kinetic enolate formation using LDA.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Sodium hydride - Wikipedia [en.wikipedia.org]
- 8. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 12. How To [chem.rochester.edu]
Deactivation of potassium hydride catalyst and regeneration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium hydride (KH).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction is sluggish, incomplete, or fails to initiate. | 1. Deactivated KH: The catalyst has been exposed to moisture or air, leading to the formation of an inactive potassium hydroxide (B78521) (KOH) layer. 2. Poorly soluble alkoxide formation: The KH particles may become coated with a poorly soluble potassium alkoxide, preventing further reaction. 3. Impure KH: The commercial grade of KH may contain impurities that affect its reactivity.[1] | 1. Use fresh, properly handled KH. Ensure all solvents and reagents are rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Consider a solvent in which the resulting alkoxide is more soluble. Gentle heating or the use of a phase-transfer catalyst may also be beneficial. 3. For highly sensitive reactions, consider using "superactive this compound," which contains no alkali metal impurities.[1] |
| This compound ignites or causes a fire during reaction workup. | 1. Unquenched KH: Excess, unreacted KH was present during the workup and came into contact with a protic solvent (e.g., water, acetone (B3395972), or alcohols). 2. Pyrophoric nature: KH, especially when freed from its protective mineral oil, is pyrophoric and can ignite on contact with moist air.[2][3] | 1. Ensure the reaction is thoroughly quenched before workup. A careful, dropwise addition of a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) to the cooled reaction mixture is recommended for quenching excess KH.[1] 2. Always handle KH under an inert atmosphere. Never expose the dry powder to air.[4] |
| Difficulty in accurately weighing and dispensing KH dispersion. | 1. Non-homogenous suspension: The KH solid has settled in the mineral oil, leading to inaccurate measurement if taken directly from the container. | 1. Before dispensing, gently swirl the container to create a more uniform suspension. For more accurate measurements, a sample can be removed, washed with a dry, inert solvent like hexane (B92381) to remove the oil, and the remaining solid weighed under an inert atmosphere. |
| Inconsistent yields between batches. | 1. Variable KH activity: The reactivity of commercial KH can vary between lots due to impurities.[1] 2. Inconsistent handling: Minor variations in handling, such as brief exposure to air or use of insufficiently dried glassware, can lead to partial deactivation. | 1. If possible, titrate a small sample of the new KH batch to determine its active hydride content before use in a large-scale reaction. 2. Adhere strictly to anhydrous and anaerobic techniques for all reactions involving KH. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound deactivation?
A1: The primary deactivation mechanism for this compound is its reaction with atmospheric moisture and oxygen. KH reacts violently with water to form potassium hydroxide (KOH) and flammable hydrogen gas.[1][2][3] It can also react with oxygen and other protic compounds like alcohols and acids.[1][3] This deactivation forms an inert layer on the surface of the KH, preventing it from participating in the desired reaction.
Q2: Is it possible to regenerate deactivated this compound?
A2: In a laboratory setting, the regeneration of this compound that has been deactivated to potassium hydroxide (KOH) is not a practical or commonly performed procedure. Catalyst regeneration typically involves processes like washing or thermal treatments to remove poisons or coke.[5][6] However, for KH, deactivation is a chemical conversion to KOH. Reversing this (e.g., through high-temperature reaction with hydrogen) is not feasible in a standard lab. The focus should be on preventing deactivation through proper handling and using fresh, active KH for reactions.
Q3: How should I handle and store this compound?
A3: this compound is typically supplied as a dispersion in mineral oil (around 30-35 wt%) to reduce its pyrophoric nature and act as a barrier to moisture and air.[1][2] It should be stored in a cool, dry place, away from sources of ignition, and preferably under an inert nitrogen blanket.[4][7] All handling should be performed under a dry, inert atmosphere (e.g., in a glovebox).
Q4: Does the mineral oil in the KH dispersion interfere with reactions?
A4: The mineral oil is generally inert and does not participate in most reactions.[8] However, it will remain in the reaction mixture as a contaminant, which may complicate product purification. For sensitive reactions or when the presence of hydrocarbons is undesirable, the mineral oil can be washed away from the KH solid using a dry, non-reactive solvent like hexane prior to use.[9]
Q5: What is the correct way to quench a reaction containing this compound?
A5: Quenching must be done with extreme caution, under an inert atmosphere, and typically at a reduced temperature (e.g., in an ice bath). A less reactive alcohol, such as isopropanol or tert-butanol, should be added slowly and dropwise to the stirred reaction mixture.[1] This allows for a controlled reaction with the excess KH, releasing hydrogen gas at a manageable rate. Never quench with water or acetone directly, as the reaction can be explosive.
Experimental Protocols
Protocol 1: Washing this compound from Mineral Oil Dispersion ("Activation")
This procedure should be performed entirely under a dry, inert atmosphere (e.g., inside a glovebox).
-
Preparation: Place the desired amount of KH dispersion into a dry flask equipped with a magnetic stir bar.
-
Washing: Add anhydrous hexane (or another suitable dry, non-reactive solvent) to the flask. Stir the suspension for several minutes to dissolve the mineral oil.
-
Settling: Stop stirring and allow the solid gray KH powder to settle to the bottom of the flask.
-
Decanting: Carefully decant the hexane/oil solution, leaving the KH solid behind. A cannula or a dry syringe can be used for this purpose.
-
Repeat: Repeat the washing process (steps 2-4) two more times to ensure all mineral oil is removed.
-
Drying: After the final decantation, the remaining KH powder can be lightly dried under a stream of inert gas or under vacuum to remove residual hexane. The dry, highly reactive KH powder is now ready for use. Caution: Do not remove the washed KH from the inert atmosphere as it is highly pyrophoric.
References
- 1. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. reddit.com [reddit.com]
- 9. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
Technical Support Center: Safe Handling of Potassium Hydride
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with potassium hydride (KH). Adherence to these guidelines is critical due to the highly reactive and hazardous nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive and flammable solid. Its main hazards are:
-
Violent Reaction with Water: It reacts violently with water, including moisture in the air and on skin, to produce hydrogen gas, which is extremely flammable and can ignite spontaneously.[1][2]
-
Corrosive Burns: Contact with skin, eyes, or mucous membranes causes severe chemical burns due to the formation of corrosive potassium hydroxide.[1][2][3]
-
Fire and Explosion: this compound can ignite spontaneously in moist air and presents a more significant fire hazard than sodium hydride.[1][2] It can also react explosively with strong oxidizers and other specific chemical compounds.[1][2]
Q2: What is the absolute minimum Personal Protective Equipment (PPE) required for handling this compound?
A2: The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory. A full face shield is also recommended.[3][4][5]
-
Hand Protection: Chemically resistant, impermeable gloves are essential.[1][6]
-
Body Protection: A fire-retardant laboratory coat must be worn.[1][7]
Q3: How should I store this compound?
A3: this compound should be stored as a mineral oil dispersion under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][4] The storage area must be dry, well-ventilated, and free of ignition sources and water.[3][6] Do not store it near acids, alcohols, or oxidizing agents.[1][3]
Q4: What should I do in case of a this compound fire?
A4: In the event of a fire, use a Class D dry chemical fire extinguisher, sand, ground limestone, or dry clay to smother the flames.[1][2][7] NEVER use water, carbon dioxide (CO2), or halogenated extinguishers , as they will react violently with the burning this compound and may exacerbate the fire.[1][2]
Q5: How do I handle a this compound spill?
A5: For a minor spill, remove all ignition sources and cover the spill with a dry, non-combustible material like sand or dry earth.[4] For major spills, evacuate the area and alert emergency responders.[4] In either case, wear appropriate PPE, including respiratory protection if necessary.[1][7] The spilled material should be collected in a properly labeled container under an inert atmosphere for proper disposal.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Sparks or smoke observed when opening the container. | Exposure to moist air. | Immediately re-seal the container if possible and move it to an inert atmosphere (e.g., a glove box). If a fire has started, use a Class D extinguisher. |
| Sluggish or incomplete reaction. | 1. Inactive this compound. 2. Inadequate removal of mineral oil. | 1. Use a fresh batch of this compound. 2. Wash the this compound dispersion with a dry, inert solvent like hexane (B92381) in a glove box to remove the mineral oil before use.[8] |
| Unexpectedly vigorous or uncontrollable reaction. | 1. Presence of water or protic solvents. 2. Rapid addition of reagents. | 1. Ensure all glassware and solvents are scrupulously dry. 2. Add reagents slowly and control the reaction temperature with a cooling bath. |
| Fire during workup or quenching. | Incomplete quenching of residual this compound. | Be meticulous with the quenching procedure. Add the quenching agent slowly to an inert solvent suspension of the reaction mixture. Be aware that this compound particles can get coated with byproducts and remain unreacted until the addition of another solvent.[9] |
Data Presentation: Glove Material Compatibility
| Glove Material | Chemical Resistance to Potassium Hydroxide (50%) |
| Nitrile | Recommended[10] |
| Latex | Recommended[10] |
| Neoprene | Recommended[4] |
| PVC | Recommended[4] |
| Vinyl | Recommended[10] |
Note: Thin disposable gloves, such as nitrile exam gloves, are intended for incidental splash protection only and should be replaced immediately upon contact with chemicals.[11] For prolonged or direct contact, heavier-duty gloves are recommended.[4]
Experimental Protocols
Detailed Protocol for Quenching this compound
This protocol outlines the safe procedure for neutralizing reactive this compound. This should always be performed in a chemical fume hood or a glove box.
Materials:
-
Reaction mixture containing this compound
-
Quenching agent (e.g., isopropanol (B130326) or tert-butanol)[1][12]
-
Water
-
Appropriate PPE (safety goggles, face shield, fire-retardant lab coat, chemically resistant gloves)
Procedure:
-
Ensure the reaction flask is under an inert atmosphere (argon or nitrogen).[12]
-
If the reaction was run in a solvent other than a high-boiling hydrocarbon, consider adding an inert solvent like toluene (B28343) to act as a thermal sink.[12]
-
Cool the reaction mixture in an ice bath to manage heat evolution.
-
Slowly and dropwise, add the quenching agent (isopropanol or tert-butanol) to the stirred reaction mixture.[1][12] Be vigilant for hydrogen gas evolution.
-
If the gas evolution becomes too vigorous, stop the addition and allow it to subside before continuing.
-
Once the addition of the alcohol is complete and gas evolution has ceased, continue stirring for at least 30 minutes to ensure all the this compound has reacted.
-
After the initial quench with alcohol, slowly add methanol to quench any remaining reactive species.
-
Finally, very cautiously add water dropwise to ensure complete quenching.[12][13]
-
Once the quenching is complete, the mixture can be worked up as required by the specific experimental procedure.
Mandatory Visualization
Caption: PPE selection workflow for handling this compound.
References
- 1. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 2. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. studylib.net [studylib.net]
- 7. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 8. wcms.uillinois.edu [wcms.uillinois.edu]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. sarponggroup.com [sarponggroup.com]
Technical Support Center: Potassium Hydride Spill Emergency Procedures
This guide provides immediate, actionable advice for researchers, scientists, and drug development professionals encountering a potassium hydride (KH) spill. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the immediate first actions I should take in the event of a this compound spill?
A1: Your immediate response should prioritize safety and containment:
-
Alert Personnel: Immediately notify everyone in the vicinity and your lab supervisor.[1][2]
-
Assess the Spill Size: Determine if it is a minor or major spill to inform the subsequent response.
-
Eliminate Ignition Sources: Turn off all nearby flames, hot plates, and spark-producing equipment.[3][4][5]
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.[2][6] For major spills, evacuate the immediate area and move upwind.[3]
-
Ensure Proper Ventilation: If the spill is contained within a fume hood, keep the hood running.
Q2: What Personal Protective Equipment (PPE) is mandatory when cleaning up a this compound spill?
A2: Always wear the following PPE when managing a this compound spill:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5][7]
-
Gloves: Impermeable, dry gloves (e.g., nitrile or latex).[1][4][5] Inspect gloves for any tears or perforations before use.[8]
-
Protective Clothing: A fire-retardant laboratory coat, long pants, and closed-toe shoes.[1][4][5] For large-scale or continuous use, consider non-static clothing.[3]
-
Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH/MSHA-approved respirator may be necessary.[4][5]
Q3: My this compound spill has ignited. What should I do?
A3: this compound is pyrophoric and can ignite on contact with moist air.[4][9]
-
DO NOT USE WATER, CO2, OR FOAM EXTINGUISHERS. [3][4][9] These will react violently with this compound and may intensify the fire or cause an explosion.[3][10][11]
-
Use a Class D Fire Extinguisher: These are specifically designed for combustible metal fires.[4][9]
-
Smother the Fire: If a Class D extinguisher is not available, smother the fire with dry sand, ground limestone, dry clay, or graphite.[4][7][9]
-
Evacuate if Necessary: For large fires, evacuate the area and contact emergency responders, informing them of the nature of the hazard.[3]
Q4: How do I safely neutralize and clean up a minor this compound spill?
A4: For small, manageable spills:
-
Containment: Cover the spill with a dry, inert material like sand, dry earth, or another non-combustible absorbent.[3][7]
-
Collection: Using non-sparking tools, carefully collect the absorbed material.[1][7]
-
Neutralization: Slowly and carefully add a weak proton source, such as tert-butanol (B103910) or isopropanol (B130326), to a suspension of the collected material in an inert solvent like toluene (B28343) under an inert atmosphere (e.g., argon).[4][9] This should be performed by experienced personnel due to the reactivity of this compound.[4][9]
-
Disposal: The resulting mixture should be placed in a clearly labeled, appropriate container for hazardous waste disposal according to your institution's guidelines.[4][9]
Q5: What are the procedures for a major this compound spill?
A5:
-
Evacuate: Clear all personnel from the area and move upwind.[3]
-
Emergency Services: Alert your institution's emergency responders immediately, providing the location and nature of the hazard.[3]
-
Isolate: Secure the area to prevent entry.[6]
-
Do Not Attempt to Clean Up: Allow trained emergency personnel to handle the cleanup of a major spill.
Q6: How should I dispose of waste material from a this compound spill?
A6:
-
Place all contaminated materials and neutralized this compound waste into a suitable, clearly labeled container under an inert atmosphere.[4][9]
-
The container for spill material that may still be reactive should be vented periodically as hydrogen gas may be generated.[3]
-
Follow your institution's specific guidelines for hazardous waste disposal.[4][9] Do not mix with other waste.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Extinguishing Agents (Approved) | Class D dry chemical, sand, ground limestone, dry clay, graphite, "Met-L-X" type solids. | [4][9] |
| Extinguishing Agents (Forbidden) | Water, Carbon Dioxide (CO2), Foam, Halogenated agents. | [3][4][9] |
| Neutralizing Agents (for disposal) | tert-butanol, isopropanol (added dropwise to a suspension in an inert solvent). | [4][9] |
| Emergency Evacuation Distance (Large Fire) | 800 meters in all directions for any large container involved in a fire. | [3] |
Detailed Experimental Protocol: Neutralization of a Minor this compound Spill
Objective: To safely neutralize a minor spill of this compound for disposal.
Materials:
-
Dry sand, ground limestone, or other suitable non-combustible absorbent.
-
Non-sparking scoop or spatula.
-
Dry, inert solvent (e.g., toluene).
-
Tert-butanol or isopropanol.
-
Appropriate reaction vessel (e.g., three-necked flask) equipped with a dropping funnel and a gas outlet bubbler.
-
Inert gas supply (e.g., argon).
-
Stir plate and stir bar.
-
Appropriate hazardous waste container.
Procedure:
-
Preparation: Ensure all necessary personal protective equipment is worn. The entire procedure must be conducted in a fume hood under an inert atmosphere.
-
Containment and Collection:
-
Inerting the System:
-
Neutralization:
-
Fill the dropping funnel with tert-butanol or isopropanol.
-
While stirring the slurry, add the alcohol dropwise at a very slow rate.[4][9] The reaction is exothermic and will generate hydrogen gas; a rapid addition can lead to an uncontrolled reaction and fire.[10][11]
-
Continue the slow addition until the evolution of hydrogen gas ceases.
-
-
Waste Collection:
-
Decontamination:
-
Rinse all glassware and equipment used in the neutralization process with an appropriate solvent (e.g., isopropanol) in the fume hood before washing.
-
Visual Workflow
Caption: Emergency procedure workflow for a this compound spill.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. offices.austincc.edu [offices.austincc.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 10. quora.com [quora.com]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Potassium Hydride Reactions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering unexpected color changes, specifically a black appearance, during reactions involving potassium hydride (KH).
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has turned black. What are the possible causes?
A black or dark coloration in a this compound reaction is a common indicator of undesired side reactions or the presence of impurities. Pure this compound is a white to gray crystalline powder.[1][2][3] Commercial preparations are typically sold as a grayish dispersion in mineral oil.[2][3][4] The appearance of a black color can be attributed to several factors:
-
Presence of Finely Divided Potassium Metal: Commercial grades of this compound can contain residual potassium metal as an impurity.[4][5] Finely divided potassium metal appears black. This can also form from the decomposition of this compound under certain conditions.
-
Solvent or Reagent Decomposition: this compound is a powerful base and reducing agent.[1][6] If the solvent or other reagents in your reaction are not scrupulously pure and anhydrous, KH can induce decomposition, leading to the formation of black, tar-like byproducts.
-
Reaction with Atmospheric Oxygen: If the reaction is not maintained under a strictly inert atmosphere (e.g., argon or nitrogen), residual potassium metal impurities can react with oxygen to form potassium superoxide (B77818) (KO2), which can have a yellowish to brownish-black appearance, or other dark-colored oxides.
-
Charring of Organic Substrates: The high reactivity of this compound can lead to the charring of sensitive organic substrates, particularly if the reaction temperature is not well-controlled.
Q2: What is the normal appearance of a this compound dispersion and how should I handle it?
This compound is typically supplied as a 30-35% dispersion in mineral oil, which appears as a grayish, slurry-like solid.[3][4] It is crucial to handle KH under an inert atmosphere at all times due to its pyrophoric nature, especially when the protective mineral oil is removed.[7][8]
Q3: Can impurities in my reagents cause the reaction to turn black?
Yes, impurities are a significant cause of discoloration. The following table summarizes common impurities and their potential impact:
| Impurity | Source | Potential Impact on Reaction |
| Water (Moisture) | Solvents, reagents, glassware, atmosphere | Violent reaction with KH to produce potassium hydroxide (B78521) (KOH) and hydrogen gas, which can ignite.[2][6][7] This can also promote side reactions and decomposition, leading to a dark appearance. |
| Oxygen | Atmosphere (air leak) | Reaction with potassium metal impurities to form potassium oxides and superoxides, which can be dark in color.[9] |
| Peroxides | Aged ether-based solvents (e.g., THF, diethyl ether) | Can react exothermically and potentially explosively with KH. |
| Acidic Residues | Improperly cleaned glassware | Neutralization reaction with KH, which can generate heat and promote side reactions. |
| Aldehydes/Ketones | Impurities in solvents | Can undergo condensation or decomposition reactions in the presence of a strong base like KH. |
Troubleshooting Guide
If your this compound reaction has turned black, follow this troubleshooting workflow to identify the potential cause.
.dot
Caption: Troubleshooting workflow for a black this compound reaction.
Experimental Protocols
Protocol 1: Washing this compound Dispersion
To remove the mineral oil and some surface impurities from commercial this compound, the following procedure should be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Place the desired amount of KH dispersion into a dry flask equipped with a magnetic stir bar and a septum.
-
Add anhydrous, deoxygenated hexane (B92381) via a cannula or syringe.
-
Stir the suspension for 5-10 minutes to dissolve the mineral oil.
-
Stop stirring and allow the grayish KH powder to settle.
-
Carefully remove the hexane supernatant via a cannula.
-
Repeat steps 2-5 two more times to ensure all mineral oil is removed.
-
After the final wash, remove any residual hexane under a stream of inert gas or by briefly applying a vacuum. The resulting fine, gray powder is highly pyrophoric and should not be allowed to come into contact with air.
Caution: Washed this compound is significantly more reactive and pyrophoric than the oil dispersion.[8] Handle with extreme care.
Protocol 2: Quenching a this compound Reaction
Properly quenching a reaction containing this compound is critical for safety.
-
Cool the reaction mixture in an ice bath.
-
Under an inert atmosphere, slowly and carefully add a less reactive alcohol, such as isopropanol (B130326) or tert-butanol, dropwise with vigorous stirring.[4][7] Be prepared for hydrogen gas evolution.
-
Once the gas evolution subsides, a more reactive alcohol like ethanol (B145695) can be slowly added, followed by a dropwise addition of water to ensure all residual KH is quenched.
-
Never quench with water directly, as the reaction is extremely violent and can lead to ignition of the evolved hydrogen gas.[7][10]
References
- 1. grokipedia.com [grokipedia.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Potassium_hydride [chemeurope.com]
- 7. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
Validation & Comparative
Potassium Hydride vs. Sodium Hydride: A Comparative Guide to Reactivity in Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable base is a critical decision that can define the success of a synthetic route. Among the strong, non-nucleophilic bases, potassium hydride (KH) and sodium hydride (NaH) are workhorses for a variety of chemical transformations, primarily deprotonation reactions. While both are ionic hydrides, their reactivity profiles exhibit significant differences. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process in a laboratory setting.
Physicochemical Properties at a Glance
Both sodium hydride and this compound are saline (salt-like) hydrides, composed of Na⁺/K⁺ and H⁻ ions.[1][2] They are typically sold as dispersions in mineral oil (e.g., 60% w/w for NaH, ~35% for KH) to mitigate their pyrophoric nature and improve handling safety.[1][2] Pure NaH is a white or grey solid, while pure KH appears as a white to gray crystalline powder.[1][2] A key distinction lies in their reactivity, with this compound generally being more reactive and presenting a greater fire hazard than sodium hydride.[3] Both are insoluble in organic solvents, meaning reactions occur at the surface of the solid.[1][2][4]
| Property | This compound (KH) | Sodium Hydride (NaH) | Citation |
| Molar Mass | 40.11 g/mol | 24.00 g/mol | [1][2] |
| Appearance | White to gray crystalline powder | White or grey solid | [1][2] |
| Density | 1.43 g/cm³ | 1.39 g/cm³ | [1][2] |
| Basicity | Stronger superbase | Strong base | [2][5] |
| Reactivity | More reactive, greater fire hazard | Less reactive than KH | [3][6] |
| Solubility | Insoluble in organic solvents; reacts with protic solvents | Insoluble in organic solvents; reacts with protic solvents | [1][2][4] |
| Common Form | ~35% dispersion in mineral oil or paraffin (B1166041) wax | 60% dispersion in mineral oil | [2][7] |
Comparative Reactivity and Performance
The primary role of both KH and NaH in organic synthesis is as a strong base to deprotonate a wide range of Brønsted acids, including alcohols, phenols, thiols, amines, and carbon acids like 1,3-dicarbonyl compounds.[1][2] The resulting potassium or sodium derivatives can then be used in subsequent reactions, such as alkylations or condensations (e.g., Claisen, Dieckmann).[1]
The superior reactivity of this compound can be attributed to factors including the lower crystal lattice energy of KH compared to NaH, which facilitates reactions at the crystal surface.[8][9] Potassium is also more electropositive than sodium, enhancing the basicity of the corresponding hydride.
Experimental Data: Deprotonation of Tertiary Alcohols
A clear demonstration of the enhanced reactivity of KH is observed in the deprotonation of sterically hindered substrates. For instance, the deprotonation of the tertiary alcohol, triethylcarbinol, highlights the significant difference in reaction rates between various alkali metal-based reagents.
| Reagent | Reaction Time | Conversion | Citation |
| This compound (KH) | 1 minute | 100% | [10] |
| Sodium Hydride (NaH) | 20 minutes | 5% | [10] |
| Potassium Metal (K) | 20 minutes | 80% | [10] |
| Lithium Hydride (LiH) | 20 minutes | No Reaction | [10] |
This data unequivocally shows that KH can achieve complete deprotonation of a challenging substrate in a fraction of the time required by NaH, which shows minimal conversion under the same conditions.[10] This makes KH the reagent of choice for reactions involving weakly acidic or sterically encumbered protons where NaH may be sluggish or entirely ineffective.[8]
Experimental Protocols
To provide a practical context, below is a general methodology for a deprotonation reaction using a metal hydride dispersion.
General Protocol for Deprotonation of an Alcohol
Objective: To generate a potassium or sodium alkoxide from a starting alcohol for use in a subsequent reaction (e.g., Williamson ether synthesis).
Materials:
-
This compound (35% dispersion in mineral oil) or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Starting alcohol
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon gas)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: Under an inert atmosphere, a reaction flask equipped with a magnetic stir bar is charged with the required amount of KH or NaH dispersion.
-
Washing (Optional): To remove the mineral oil, the dispersion can be washed with an anhydrous, non-reactive solvent like hexane (B92381).[11] Add dry hexane via syringe, stir the suspension, allow the hydride to settle, and then carefully remove the hexane supernatant via syringe.[11] Repeat this process 2-3 times. Caution: The hexane washings will contain residual hydride and should be quenched carefully.
-
Solvent Addition: Add the anhydrous reaction solvent (e.g., THF) to the washed hydride in the flask.
-
Substrate Addition: Dissolve the alcohol in the anhydrous solvent and add it dropwise to the stirred suspension of the metal hydride at a controlled temperature (often 0 °C to room temperature).
-
Reaction: The reaction is monitored by observing the evolution of hydrogen gas (H₂), which indicates the progress of the deprotonation. The reaction mixture is typically stirred for a period ranging from 30 minutes to several hours until gas evolution ceases.
-
Completion: The resulting alkoxide solution is now ready for the addition of an electrophile or for use in the next synthetic step.
Safety Note: Both this compound and sodium hydride react violently with water, liberating highly flammable hydrogen gas.[3] All manipulations must be performed under a dry, inert atmosphere using anhydrous solvents.[7] KH is particularly pyrophoric and can ignite spontaneously in moist air.[3] Appropriate personal protective equipment (PPE) must be worn at all times.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical two-step synthetic sequence involving deprotonation with a metal hydride followed by an alkylation reaction.
Caption: General workflow for an alcohol deprotonation and subsequent alkylation reaction.
Applications in Drug Discovery and Development
The synthesis of complex molecular architectures, which is central to drug discovery, frequently relies on the formation of carbon-carbon and carbon-heteroatom bonds. Strong bases like KH and NaH are indispensable tools for these transformations. They enable chemists to selectively deprotonate specific sites on a molecule, creating reactive intermediates (nucleophiles) that can be further functionalized. For example, the formation of enolates from ketones or esters using NaH or KH is a cornerstone of many synthetic strategies for building the carbon skeleton of active pharmaceutical ingredients (APIs).[1] The higher reactivity of KH allows for the synthesis of complex intermediates that may not be accessible using weaker or more sterically hindered bases.
Conclusion
In the comparison of this compound versus sodium hydride, a clear trade-off emerges between reactivity, safety, and cost.
-
This compound (KH) is the more powerful and faster-reacting base, making it the superior choice for deprotonating weakly acidic substrates or sterically hindered positions where NaH fails.[2][8][10] Its high reactivity, however, demands greater caution during handling.
-
Sodium Hydride (NaH) is a highly effective and widely used strong base that is sufficient for a vast range of common synthetic transformations.[1] It is less expensive and generally safer to handle than KH, making it the preferred reagent when its reactivity is adequate for the desired transformation.
The ultimate choice of reagent will depend on the specific requirements of the chemical reaction, including the pKa of the substrate, steric factors, and reaction kinetics. For challenging deprotonations critical to a drug development timeline, the enhanced reactivity of KH may be essential, while for routine, less demanding applications, NaH remains a reliable and economical option.
References
- 1. Sodium hydride - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Sodium Hydride [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Sciencemadness Discussion Board - Substitute sodium hydride for this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. tandfonline.com [tandfonline.com]
- 11. wcms.uillinois.edu [wcms.uillinois.edu]
A Comparative Guide to Lithium Hydride and Potassium Hydride as Reducing Agents
In the landscape of chemical synthesis, the choice of a reducing agent is critical to achieving desired molecular transformations. Among the simplest of these are the binary alkali metal hydrides, with lithium hydride (LiH) and potassium hydride (KH) being prominent members. While both serve as sources of the hydride ion (H⁻), their utility and reactivity profiles are markedly different. This guide provides an objective comparison of their performance, supported by physical data and typical experimental applications, to inform researchers in the selection of the appropriate reagent.
Physical and Chemical Properties at a Glance
A fundamental understanding of the physical and chemical properties of LiH and KH is essential for their safe handling and effective application. Key data for these compounds are summarized below.
| Property | Lithium Hydride (LiH) | This compound (KH) |
| Molar Mass | 7.95 g/mol | 40.11 g/mol |
| Appearance | Colorless-to-gray solid | White to gray crystalline powder |
| Density | 0.78 g/cm³ | 1.43 g/cm³ |
| Melting Point | 688.7 °C | Decomposes at ~400 °C |
| Solubility | Insoluble in organic solvents; reacts with protic solvents. | Insoluble in organic solvents; reacts violently with water. |
| Reactivity with Water | Highly reactive, produces H₂ gas. | Reacts violently and often ignites the H₂ gas produced. |
Comparative Analysis of Reactivity and Reducing Power
The primary difference between LiH and KH lies in their reactivity, which is governed by the nature of the metal-hydrogen bond and the lattice energy of the solid.
Lithium Hydride (LiH): A Stable Precursor
Lithium hydride is the most stable of the alkali metal hydrides, a characteristic attributed to its high lattice energy. This stability translates to lower reactivity compared to its heavier congeners.
-
Direct Reducing Agent: LiH is generally not used as a direct reducing agent for organic functional groups in laboratory synthesis. Its low reactivity and insolubility in common organic solvents mean that reductions often require harsh, high-temperature conditions.
-
Primary Role as a Precursor: The most significant application of LiH in the context of reductions is as a starting material for the synthesis of more powerful, soluble, and versatile complex metal hydrides, such as lithium aluminum hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄). These complex hydrides are staples in organic chemistry for the reduction of a wide array of functional groups.
This compound (KH): A Powerful Superbase and Reducing Agent
This compound is substantially more reactive and a more powerful base than both LiH and sodium hydride (NaH). This heightened reactivity makes it a highly effective reagent for specific and challenging transformations.
-
As a Superbase: KH excels as a non-nucleophilic superbase. It is capable of rapid and quantitative deprotonation of very weak acids, including tertiary alcohols and ketones (to form enolates), where other hydrides like NaH react slowly or not at all.
-
As a Reducing Agent: Beyond its basicity, KH functions as a potent reducing agent. Its reactivity allows it to participate in reactions that may proceed through a single-electron transfer (SET) mechanism. For instance, KH displays unique reactivity in the reduction of haloarenes, a transformation not typically achievable with less reactive hydrides. Due to its extreme reactivity with air and moisture, KH is pyrophoric and is commercially supplied as a dispersion in mineral oil (typically 30-35%) to ensure safer handling.
Caption: Logical relationship of LiH and KH in synthesis.
Experimental Protocols and Methodologies
The distinct reactivities of LiH and KH necessitate different experimental approaches. Below are representative protocols for their primary applications.
Protocol 1: Synthesis of Lithium Aluminum Hydride (LiAlH₄) from LiH
This procedure outlines the principal use of LiH as a precursor for a more powerful reducing agent.
Objective: To synthesize lithium aluminum hydride from lithium hydride and aluminum chloride.
Reaction: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl
Methodology:
-
An oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous diethyl ether under an argon or nitrogen atmosphere.
-
Finely powdered lithium hydride (4 equivalents) is carefully added to the flask.
-
Anhydrous aluminum chloride (1 equivalent) is added portion-wise to the stirred suspension. The addition is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for several hours to ensure the reaction goes to completion.
-
The resulting grey slurry contains insoluble LiCl and a solution of LiAlH₄ in diethyl ether. The concentration of the LiAlH₄ solution can be determined via titration before its use in subsequent reduction reactions.
Protocol 2: Deprotonation of a Ketone using this compound Dispersion
This protocol details the standard laboratory procedure for using KH as a strong base, accounting for its formulation as a mineral oil dispersion.
Objective: To generate a potassium enolate from a ketone for subsequent alkylation.
Methodology:
-
Preparation: A flame-dried flask under an inert atmosphere (argon) is charged with the desired amount of this compound (as a 35% dispersion in mineral oil).
-
Washing (Optional but Recommended): Anhydrous hexane (B92381) is added via cannula to the flask. The mixture is stirred briefly and then allowed to settle. The supernatant, containing the mineral oil, is carefully removed via cannula. This washing step is repeated two more times to yield oil-free KH.
-
Reaction Setup: Anhydrous tetrahydrofuran (B95107) (THF) is added to the washed KH, and the suspension is cooled in an ice bath (0 °C).
-
Deprotonation: A solution of the ketone (e.g., cyclohexanone) in anhydrous THF is added dropwise to the stirred KH suspension. Hydrogen gas evolution will be observed. The mixture is stirred for approximately one hour at 0 °C or room temperature to ensure complete enolate formation.
-
Subsequent Reaction: The resulting potassium enolate solution is now ready for reaction with an electrophile, such as an alkyl halide.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a protic solvent (e.g., ethanol (B145695) or saturated aqueous NH₄Cl) at 0 °C to neutralize any unreacted KH.
Caption: General experimental workflow for using KH.
Safety and Handling Comparison
The safe handling of these reagents is paramount due to their high reactivity, particularly with atmospheric moisture and protic solvents.
| Safety Aspect | Lithium Hydride (LiH) | This compound (KH) |
| Reactivity with Air/Moisture | Reacts vigorously with water to form LiOH and flammable H₂. Solid can expand in moist air. | Pyrophoric; may ignite spontaneously on contact with air/moisture. Reacts violently with water, often igniting the H₂ produced. |
| Handling | Must be handled under an inert, dry atmosphere. Avoid creating and inhaling dust. | Must be handled in an inert atmosphere (glovebox/Schlenk line). The mineral oil dispersion reduces pyrophoricity but complicates handling and weighing. |
| Personal Protective Equipment (PPE) | Standard PPE including safety glasses, lab coat, and impermeable gloves. | Fire-retardant lab coat, safety glasses/face shield, and impermeable gloves are essential. |
| Fire Extinguishing | Use Class D fire extinguisher (dry powder, e.g., Met-L-X, sand). DO NOT USE WATER, CO₂, or foam. | Use Class D fire extinguisher. Water or CO₂ extinguishers must never be used. |
| Storage | Store in a tightly sealed container under a dry, inert atmosphere, away from moisture and acids. | Store as a mineral oil dispersion in a tightly sealed container in a flammables-rated cabinet, away from ignition sources. |
Conclusion
Lithium hydride and this compound occupy distinct niches in chemical synthesis. The choice between them is not one of direct substitution but is dictated by the specific chemical transformation required.
-
Lithium Hydride (LiH) is best viewed as a stable, solid source of hydride for the production of other, more synthetically useful reducing agents like LiAlH₄. Its direct application as a reducing agent in organic synthesis is limited by its poor reactivity and solubility.
-
This compound (KH) is a highly reactive superbase and a powerful reducing agent. Its strength makes it the reagent of choice for difficult deprotonations that are sluggish or fail with other bases. While its pyrophoric nature demands rigorous handling procedures, its unique reactivity provides access to chemical pathways that are otherwise inaccessible.
For the researcher, LiH is the foundational block for complex hydride chemistry, whereas KH is the specialist's tool for challenging base-mediated reactions and specific reductions.
A Comparative Guide to Potassium Hydride and Potassium tert-Butoxide Basicity for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical decision that can significantly influence the outcome of a chemical synthesis. This guide provides an objective comparison of two commonly employed strong bases: potassium hydride (KH) and potassium tert-butoxide (KOtBu). By examining their fundamental properties, reactivity in key organic transformations, and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
At a Glance: Key Physicochemical and Basicity Data
The fundamental difference in the basicity of this compound and potassium tert-butoxide can be quantitatively understood by comparing the pKa values of their respective conjugate acids, dihydrogen (H₂) and tert-butanol (B103910) ((CH₃)₃COH). A higher pKa of the conjugate acid corresponds to a stronger base.
| Property | This compound (KH) | Potassium tert-Butoxide (KOtBu) |
| Appearance | White to gray solid, often supplied as a dispersion in mineral oil.[1] | White, crystalline powder. |
| Conjugate Acid | Dihydrogen (H₂) | tert-Butanol ((CH₃)₃COH) |
| pKa of Conjugate Acid | ~35-36[2] | ~16.5-19[2] |
| Basicity | Superbase[1] | Strong Base[3] |
| Solubility | Insoluble in organic solvents.[1] | Soluble in ethers (e.g., THF, diethyl ether) and DMSO. |
| Safety | Pyrophoric in air, reacts violently with water.[1] | Flammable solid, reacts with water, corrosive.[4] |
Understanding the Basicity and Reactivity Landscape
The significant difference in the pKa values of their conjugate acids establishes this compound as a substantially stronger base than potassium tert-butoxide. This disparity in basicity dictates their distinct applications in organic synthesis.
Caption: Comparative basicity and primary reactivity of KH and KOtBu.
This compound's "superbase" character allows it to deprotonate a wide range of weakly acidic protons, including those adjacent to carbonyl groups and on amines.[1] In contrast, potassium tert-butoxide, while a strong base, is sterically hindered by the bulky tert-butyl group. This steric bulk renders it a poor nucleophile and directs its reactivity towards abstracting sterically accessible protons, famously leading to the formation of the less substituted (Hofmann) alkene in elimination reactions.[5]
Experimental Data: A Head-to-Head Look at Performance
The choice between this compound and potassium tert-butoxide can dramatically alter the product distribution in a reaction. The following table presents data on the regioselectivity of an E2 elimination reaction, highlighting the influence of the base's steric properties.
| Substrate | Base | Product Distribution (Hofmann vs. Zaitsev) | Reference |
| 2-Bromo-2-methylbutane (B1582447) | Potassium tert-butoxide | 72% (Hofmann) / 28% (Zaitsev) | [4] |
| 2-Bromo-2-methylbutane | Potassium ethoxide (a less hindered base) | 30% (Hofmann) / 70% (Zaitsev) | [4] |
This data clearly illustrates that the sterically demanding nature of potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product) by abstracting a proton from the less hindered methyl group.
Key Experimental Protocols
For practical application, detailed and reliable experimental procedures are paramount. Below are representative protocols for key transformations utilizing this compound and potassium tert-butoxide.
Protocol 1: Synthesis of a Hindered Silyl (B83357) Ether using this compound
This procedure details the silylation of a sterically hindered alcohol, a reaction where a strong, non-nucleophilic base is essential.
Reaction Scheme:
Caption: Workflow for hindered silyl ether synthesis using KH.
Materials:
-
This compound (35% dispersion in mineral oil)
-
Hindered tertiary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A 35% suspension of this compound in mineral oil is washed with hexane (B92381) under an inert atmosphere to remove the oil.[6]
-
Anhydrous THF is added to the washed this compound.[6]
-
A solution of 18-crown-6 in THF is added to the this compound suspension.[6]
-
The mixture is cooled to 0°C, and a solution of the hindered tertiary alcohol in THF is added dropwise. Hydrogen gas evolution will be observed.[6]
-
After gas evolution ceases (typically around 5 minutes), a solution of TBDMSCl in THF is added.[6]
-
The reaction mixture is warmed to room temperature and stirred for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., CH₂Cl₂).[6]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[6]
Protocol 2: E2 Elimination of an Alkyl Halide using Potassium tert-Butoxide
This protocol describes a classic application of potassium tert-butoxide to favor the formation of the Hofmann elimination product.
Reaction Scheme:
Caption: E2 elimination favoring the Hofmann product with KOtBu.
Materials:
-
Potassium tert-butoxide
-
2-Bromo-2-methylbutane
-
Anhydrous tert-butanol
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol to create a 1.0 M solution.[4]
-
To this solution, add 2-bromo-2-methylbutane at room temperature while stirring.[4]
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours.[4]
-
After cooling to room temperature, add pentane to the reaction mixture.[4]
-
Wash the organic layer sequentially with water and brine in a separatory funnel.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the pentane via simple distillation.[4]
-
The alkene products can be separated by fractional distillation and the product ratio determined by gas chromatography (GC) or ¹H NMR spectroscopy.[4]
Conclusion: Making the Right Choice
The selection between this compound and potassium tert-butoxide is a clear-cut decision based on the required basic strength and steric considerations of the intended transformation.
-
Choose this compound when a "superbase" is required for the deprotonation of exceptionally weak acids where other strong bases may fail. Its non-nucleophilic nature is also advantageous in many applications. However, extreme caution is necessary for its handling due to its pyrophoric nature.
-
Choose Potassium tert-Butoxide when a strong, non-nucleophilic, and sterically hindered base is needed. It is the reagent of choice for promoting E2 elimination reactions to yield the less substituted (Hofmann) alkene. Its solid form and solubility in common organic solvents make it more convenient to handle than this compound, though it is still a hazardous reagent.
By understanding the distinct properties and applications of these two powerful bases, researchers can strategically design and execute their synthetic routes with greater precision and success.
References
A Comparative Guide to the Efficacy of Potassium Hydride and Other Alkali Metal Hydrides
For researchers and professionals in organic synthesis and drug development, the choice of a non-nucleophilic strong base is critical for the success of many chemical transformations. Among the available options, the alkali metal hydrides—particularly potassium hydride (KH), sodium hydride (NaH), and lithium hydride (LiH)—are staples in the chemist's toolkit. While all serve the primary function of deprotonating a wide range of substrates, their efficacy is not uniform. This guide provides an objective comparison of this compound against its lithium and sodium counterparts, supported by physicochemical data and specific reaction examples, to inform the selection of the optimal reagent for a given application.
Physicochemical and Reactivity Overview
Alkali metal hydrides are saline (salt-like) hydrides composed of a metal cation (Li⁺, Na⁺, K⁺) and a hydride anion (H⁻). Their primary function in organic chemistry is as powerful Brønsted bases. The conjugate acid of the hydride ion is molecular hydrogen (H₂), which has an estimated pKa of ~36, making these hydrides capable of deprotonating a vast array of even very weak carbon and heteroatom acids.
The reactivity and basicity of these hydrides follow a clear trend, increasing down the group in the periodic table: KH > NaH > LiH . This trend is inversely correlated with the lattice energy of the hydride crystal. This compound has the lowest lattice energy among the three, meaning less energy is required to break the ionic bond in the crystal lattice for the hydride ion to participate in a reaction. This results in KH being a more potent and kinetically faster base than NaH or LiH.[1]
Data Presentation: Physical and Chemical Properties
The fundamental properties of these hydrides dictate their handling and reactivity profiles. This compound is noted to be the most reactive and presents a more significant fire hazard than sodium hydride.[1]
| Property | Lithium Hydride (LiH) | Sodium Hydride (NaH) | This compound (KH) |
| Molar Mass ( g/mol ) | 7.95 | 24.00 | 40.11 |
| Appearance | Grayish-white crystalline solid | White to gray crystalline powder | White to gray crystalline powder |
| Density (g/cm³) | 0.78 | 1.396 | 1.43 |
| Decomposition Temp. (°C) | ~850 | ~800 | ~400 |
| Reactivity Trend | Least Reactive | Moderately Reactive | Most Reactive |
| Commercial Form | Powder | ~60% dispersion in mineral oil | ~35% dispersion in mineral oil |
| Safety | Reacts with water | Flammable solid, reacts violently with water | Pyrophoric, reacts violently with water |
Efficacy in Chemical Reactions: A Comparative Analysis
The superior reactivity of this compound translates to tangible advantages in various synthetic scenarios, including faster reaction times, milder reaction conditions, and the ability to effect transformations that are sluggish or fail with less reactive hydrides.
Deprotonation of Weakly Acidic Substrates
This compound's greater basicity makes it the reagent of choice for deprotonating substrates with high pKa values, such as hindered alcohols or certain carbon acids, where sodium hydride reacts slowly or not at all. While direct pKa limits are highly dependent on solvent and substrate, the kinetic advantage of KH often proves decisive. For instance, in the deprotonation of an indole (B1671886) nitrogen (pKa ≈ 17 in DMSO), KH is often preferred to ensure rapid and complete formation of the corresponding anion prior to subsequent reactions.[2]
Enolate Formation
In the formation of ketone enolates, the choice of base can be critical. While NaH is commonly used, its heterogeneous nature can lead to slow reaction rates. This compound, being more reactive, can generate enolates more rapidly and efficiently, which is particularly useful for subsequent alkylation or condensation reactions. The faster deprotonation can sometimes influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control), although this is more commonly controlled by factors like temperature and the use of bulky bases.
Condensation Reactions
In intramolecular Claisen reactions, such as the Dieckmann condensation, the base is critical for generating the initial ester enolate. While various bases can be used, their efficiencies differ. A benchmark study on the cyclization of diethyl adipate (B1204190) provides a point of comparison.
| Base Catalyst | Solvent | Yield of β-Keto Ester |
| Sodium Hydride (NaH) | Toluene | 72%[3] |
| Sodium Ethoxide (NaOEt) | Toluene | 82%[3] |
The logical relationship of factors influencing hydride reactivity is outlined below.
References
A Comparative Guide to Potassium Hydride (KH)-Promoted Synthesis: Validating Reaction Yields
For researchers, scientists, and drug development professionals, the choice of a suitable base is a critical parameter that can significantly influence the yield and selectivity of a chemical reaction. Potassium hydride (KH) has emerged as a powerful superbase in organic synthesis, often outperforming more common bases. This guide provides an objective comparison of KH's performance with alternative bases, supported by experimental data, detailed protocols, and mechanistic diagrams.
This compound is a highly reactive, non-nucleophilic base that is particularly effective in deprotonation reactions where other bases may be sluggish or ineffective. Its high reactivity, however, necessitates careful handling, as it is typically supplied as a pyrophoric slurry in mineral oil. To circumvent these handling challenges, a more stable and user-friendly formulation of KH dispersed in paraffin (B1166041) wax, denoted as KH(P), has been developed. This guide will explore the applications and advantages of both standard KH and its paraffin-coated counterpart.
Performance in Key Synthetic Transformations
To validate the efficacy of this compound, we present a comparative analysis of reaction yields in several key synthetic transformations, pitting KH against commonly used alternative bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA).
The Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, relies on the efficient generation of a phosphorus ylide. The choice of base for the deprotonation of the phosphonium (B103445) salt is crucial for the reaction's success. The following table summarizes the performance of KH in paraffin (KH(P)) in the Wittig olefination of various aldehydes.
| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Benzaldehyde | (CH₃)₃P⁺CH₂C₆H₅Br⁻ | KH(P) | THF | 25 | 1 | 95 | 93:7 |
| Cyclohexanecarboxaldehyde | (CH₃)₃P⁺CH₂C₆H₅Br⁻ | KH(P) | THF | 25 | 1 | 92 | 95:5 |
| Cinnamaldehyde | (CH₃)₃P⁺CH₂C₆H₅Br⁻ | KH(P) | THF | 25 | 1 | 88 | >98:2 |
| 4-Methoxybenzaldehyde | (CH₃)₃P⁺CH₂C₆H₅Br⁻ | KH(P) | THF | 25 | 1 | 96 | 94:6 |
| Dodecanal | (CH₃)₃P⁺CH₂C₆H₅Br⁻ | KH(P) | THF | 25 | 1 | 85 | 92:8 |
Data sourced from Taber and Nelson, J. Org. Chem. 2006, 71, 8973-8974.
As the data indicates, KH(P) consistently promotes high yields and excellent Z-selectivity in the Wittig reaction under mild conditions.
Enolate Formation and Alkylation
The formation of enolates from ketones is a fundamental transformation in C-C bond formation. The choice of base can dictate the regioselectivity of the deprotonation, leading to either the kinetic or thermodynamic enolate. While specific comparative yields are often system-dependent, KH is known to be a highly effective base for quantitative enolate formation.
| Ketone | Base | Solvent | Temperature (°C) | Product |
| 2-Methylcyclohexanone | KH | THF | 0 | Potassium enolate |
| Acetophenone | KH | DME | 25 | Potassium enolate |
Qualitative representation of effective enolate formation.
In comparison to LDA, which is a bulky base that typically favors the formation of the kinetic (less substituted) enolate, KH, being a smaller, highly reactive base, can be used to generate the thermodynamic (more substituted) enolate, especially at higher temperatures where equilibrium can be established. Sodium hydride (NaH) can also be used for enolate formation, but its lower reactivity often requires higher temperatures and longer reaction times compared to KH.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide. The first step, the deprotonation of an alcohol to form the alkoxide, is often accomplished using a strong base.
| Alcohol | Alkyl Halide | Base | Solvent | Yield (%) |
| Phenol | Benzyl bromide | KH | THF | High |
| 1-Butanol | Ethyl iodide | KH | THF | High |
| Phenol | Benzyl bromide | NaH | THF | Moderate to High |
| 1-Butanol | Ethyl iodide | NaH | THF | Moderate to High |
While both KH and NaH are effective for this transformation, the higher reactivity of KH often leads to faster reaction times and can be advantageous for the deprotonation of more sterically hindered or less acidic alcohols.
Experimental Protocols
Representative Procedure for Wittig Reaction using KH(P)
This protocol is adapted from the work of Taber and Nelson.
Materials:
-
Phosphonium salt (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound in Paraffin [KH(P)] (1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, the phosphonium salt and KH(P) are combined.
-
Anhydrous THF is added, and the resulting suspension is stirred vigorously at room temperature. The formation of the ylide is typically rapid, as indicated by a color change.
-
The aldehyde, dissolved in a small amount of anhydrous THF, is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Mechanistic Insights and Visualizations
To better understand the role of this compound in these transformations, we provide diagrams of the key reaction pathways.
Experimental Workflow for KH(P) Preparation and Use in Wittig Reaction
Caption: Workflow for the preparation of KH(P) and its subsequent use in a Wittig reaction.
Signaling Pathway for KH-Promoted Enolate Formation
Caption: Mechanism of this compound-promoted enolate formation from a ketone.
Conclusion
This compound is a highly effective base for a variety of synthetic transformations, often providing superior yields and reaction rates compared to other common bases. The development of paraffin-coated KH has significantly improved its handling and safety profile, making it a more accessible reagent for routine laboratory use. For researchers in drug development and other scientific fields, the judicious selection of KH as a base can be a powerful tool for optimizing synthetic routes and achieving desired chemical outcomes. The data and protocols presented in this guide provide a solid foundation for the validation and implementation of KH-promoted reactions in your research endeavors.
A Comparative Guide to the Spectroscopic Analysis of Potassium Enolates from KH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of potassium enolates generated using potassium hydride (KH) versus other common potassium bases, such as potassium tert-butoxide (KOtBu) and potassium hexamethyldisilazide (KHMDS). This document summarizes key spectroscopic data, outlines experimental protocols, and visualizes the underlying chemical principles to aid in the selection of an appropriate base for enolate formation and subsequent analysis.
Introduction to Potassium Enolate Generation
Potassium enolates are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The choice of the potassium base is critical as it influences the reaction conditions, the regioselectivity of enolate formation (kinetic vs. thermodynamic control), and the aggregation state of the resulting enolate, all of which have a direct impact on its spectroscopic signature.
This compound (KH): As a powerful, non-nucleophilic, and sterically unhindered base, KH is capable of irreversibly deprotonating ketones to form enolates.[1] Its heterogeneous nature, however, can sometimes lead to slower reaction times and challenges in achieving complete conversion.
Alternative Potassium Bases:
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base often used to favor the formation of the thermodynamic enolate. It is soluble in many organic solvents, facilitating homogeneous reactions.
-
Potassium hexamethyldisilazide (KHMDS): A very strong, non-nucleophilic, and sterically demanding base that is highly soluble in ethereal solvents. It is often the base of choice for generating the kinetic enolate with high regioselectivity.
Spectroscopic Comparison of Potassium Enolates
The spectroscopic properties of potassium enolates are significantly influenced by their aggregation state in solution. Studies have shown that potassium enolates, like those of other alkali metals, tend to form aggregates such as tetramers and hexamers.[2][3] This aggregation can lead to complex NMR spectra due to the presence of multiple, distinct chemical environments for the enolate carbons and protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for characterizing enolates. However, obtaining high-resolution spectra for potassium enolates can be challenging due to their aggregation and the quadrupolar nature of the potassium nucleus.[4]
¹H NMR Spectroscopy: The protons on the α-carbon of the parent ketone are absent in the enolate spectrum, and new signals for the vinylic protons of the enolate appear. The chemical shifts of these protons are dependent on the solvent, temperature, and the specific structure of the enolate. For enolates generated from KH, the resulting spectra may be complicated by the presence of any unreacted starting material due to the heterogeneous nature of the reaction. In contrast, the use of soluble bases like KHMDS often leads to cleaner spectra, assuming complete deprotonation.
¹³C NMR Spectroscopy: The carbonyl carbon signal of the starting ketone is replaced by two new signals in the enolate spectrum: the O-bearing carbon (C-O) and the carbon at the other end of the double bond. The C-O signal is typically found further downfield. The chemical shifts are sensitive to the degree of aggregation and the nature of the counterion.
| Carbon Environment | Starting Ketone (Typical δ) | Potassium Enolate (Typical δ) |
| Carbonyl Carbon (C=O) | 190 - 220 ppm | N/A |
| Enolate Carbon (C-O) | N/A | 160 - 175 ppm |
| Enolate Carbon (C=C) | N/A | 80 - 100 ppm |
Note: The precise chemical shifts can vary significantly based on the ketone structure, solvent, and aggregation state.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the bonding within the enolate. The strong carbonyl (C=O) stretching band of the starting ketone is absent in the IR spectrum of the enolate. It is replaced by a characteristic C=C stretching vibration and a C-O stretching vibration.
| Vibrational Mode | Starting Ketone (Typical Frequency) | Potassium Enolate (Typical Frequency) |
| C=O Stretch | 1680 - 1750 cm⁻¹ | Absent |
| C=C Stretch | N/A | 1550 - 1650 cm⁻¹ |
| C-O Stretch | ~1200 cm⁻¹ (weaker) | 1250 - 1350 cm⁻¹ (stronger) |
The use of KH as a heterogeneous base may result in IR spectra showing residual starting material if the reaction does not go to completion. Soluble bases like KOtBu and KHMDS are more likely to yield spectra of the pure enolate.
Experimental Protocols
General Considerations for Handling this compound
This compound is a pyrophoric solid that reacts violently with water and other protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood. KH is typically supplied as a dispersion in mineral oil, which must be washed away with a dry, inert solvent (e.g., hexanes) before use.
Protocol for Generation of a Potassium Enolate with KH for NMR Analysis
-
Preparation of KH: In a glovebox or under a stream of inert gas, a desired amount of KH dispersion is placed in a flame-dried flask. The mineral oil is removed by washing with anhydrous hexanes (3x), followed by decantation of the solvent. The remaining KH is dried under a high vacuum.
-
Enolate Formation: The flask containing the washed KH is backfilled with inert gas. Anhydrous tetrahydrofuran (B95107) (THF) is added via syringe, and the suspension is cooled to 0 °C. The ketone (1 equivalent) is then added dropwise to the stirred suspension.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C or room temperature. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.
-
NMR Sample Preparation: Once the reaction is deemed complete, the mixture is allowed to settle. An aliquot of the supernatant is carefully transferred via a filter cannula to a flame-dried NMR tube, which is then sealed under an inert atmosphere. The sample should be analyzed promptly.
Visualizing the Process
References
A Comparative Guide to Kinetic Studies of Deprotonation with Potassium Hydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium hydride (KH) with other common deprotonating agents, focusing on the kinetic aspects of these reactions. By understanding the rate and efficiency of deprotonation, researchers can optimize reaction conditions, improve yields, and gain deeper insights into reaction mechanisms. This document summarizes key performance indicators, presents detailed experimental protocols for kinetic analysis, and offers visual representations of experimental workflows.
Performance Comparison of Deprotonating Agents
This compound (KH) is a powerful, non-nucleophilic base widely used in organic synthesis for deprotonation reactions.[1] Its high reactivity, particularly when compared to other alkali metal hydrides like sodium hydride (NaH), makes it a valuable tool for generating carbanions, enolates, and other anionic species. The reactivity of alkali metal hydrides in deprotonation generally increases down the group, making KH more reactive than NaH.[2] This enhanced reactivity can be attributed to the larger size and greater ionic character of the K-H bond compared to the Na-H bond.[2]
The following table presents illustrative kinetic data for the deprotonation of a generic ketone (e.g., acetophenone) with various bases. While direct side-by-side quantitative kinetic data for KH is sparse in publicly available literature, this data is compiled based on the established principles of its higher reactivity.
| Deprotonating Agent | Substrate | Solvent | Temperature (°C) | Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Rate (vs. NaH) | Notes |
| This compound (KH) | Acetophenone | THF | 25 | 1.2 x 10⁻² | ~10 | Rapid reaction, often complete in minutes. Reactivity can be further enhanced with 18-crown-6. |
| Sodium Hydride (NaH) | Acetophenone | THF | 25 | 1.1 x 10⁻³ | 1 | Slower reaction, may require elevated temperatures for complete conversion. |
| Lithium Diisopropylamide (LDA) | Acetophenone | THF | -78 | > 1 x 10⁻¹ | > 100 | Very fast, kinetically controlled deprotonation at low temperatures.[3][4] |
| Potassium tert-butoxide (KOtBu) | Acetophenone | t-BuOH | 25 | 5.0 x 10⁻⁴ | ~0.5 | Reversible deprotonation, often used for thermodynamic control. |
Note: The data presented are illustrative and intended for comparative purposes. Actual reaction rates will vary depending on the specific substrate, solvent, temperature, and purity of reagents.
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetics of deprotonation reactions, a robust experimental protocol is essential. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that utilizes in situ monitoring of reaction progress under synthetically relevant conditions to determine reaction orders and rate constants.[3][5][6]
General Experimental Protocol for Kinetic Monitoring of Deprotonation
This protocol outlines a general procedure for monitoring the deprotonation of a ketone using an in situ analytical technique like FT-IR or NMR spectroscopy.
1. Preparation of Reagents and Glassware:
-
All glassware should be rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
The solvent (e.g., THF) must be anhydrous. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) or by passing it through a column of activated alumina.
-
This compound, typically supplied as a dispersion in mineral oil, must be washed to remove the oil. This is done by suspending the KH dispersion in anhydrous hexane, allowing the KH to settle, and decanting the hexane. This process should be repeated three times under an inert atmosphere. The resulting oil-free KH should be dried under a stream of nitrogen. Caution: this compound is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
The substrate (e.g., ketone) should be purified and dried before use.
2. Reaction Setup:
-
The reaction is performed in a reaction vessel equipped with an in situ probe (e.g., FT-IR or NMR tube). The vessel should be under a positive pressure of an inert gas (nitrogen or argon).
-
For FT-IR monitoring, an attenuated total reflectance (ATR) probe is inserted directly into the reaction mixture.
-
For NMR monitoring, the reaction can be carried out directly in an NMR tube, with spectra acquired at regular intervals.[7] For very fast reactions, a stopped-flow NMR technique may be necessary.[2][8]
-
Reaction calorimetry can also be employed to monitor the heat evolved during the reaction, which is proportional to the reaction rate.[5][7]
3. Data Acquisition:
-
A background spectrum (for FT-IR) or an initial spectrum (for NMR) of the substrate in the chosen solvent is recorded before the addition of the base.
-
The deprotonating agent (e.g., a suspension of washed KH in the reaction solvent) is rapidly added to the stirred solution of the substrate at a constant temperature.
-
The analytical instrument is set to acquire data at regular time intervals throughout the course of the reaction. The frequency of data collection should be sufficient to accurately capture the concentration changes.
4. Data Analysis:
-
The concentration of the reactant (ketone) and/or the product (enolate) is determined from the spectral data at each time point. For FT-IR, this is typically done by monitoring the disappearance of the carbonyl stretch of the ketone and the appearance of the enolate C=C stretch. For NMR, the integration of characteristic peaks is used.
-
The data (concentration vs. time) is then plotted.
-
The initial rate of the reaction can be determined from the initial slope of the concentration vs. time plot.
-
By performing a series of experiments where the initial concentrations of the substrate and the base are systematically varied, the reaction order with respect to each component and the rate constant can be determined using the principles of Reaction Progress Kinetic Analysis.[6]
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for conducting a kinetic study of deprotonation and the general mechanism of ketone deprotonation.
Caption: Workflow for a kinetic study of deprotonation.
Caption: General mechanism of ketone deprotonation.
References
- 1. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. NMR Stopped-Flow Archives - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. Furman Chemistry 120: Organic / Kinetic versus Thermodynamic Deprotonation of Carbonyl Groups [furmanchm120.pbworks.com]
- 5. The Use of Calorimetry to Study Reaction Kinetics : LSBU Open Research [openresearch.lsbu.ac.uk]
- 6. erpublications.com [erpublications.com]
- 7. syrris.com [syrris.com]
- 8. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
A Researcher's Guide to Potassium Hydride: A Comparative Analysis of Its Role in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable hydride reagent is critical for the success of many synthetic routes. Potassium hydride (KH), a powerful and highly reactive base, offers distinct advantages in various organic transformations. This guide provides a comprehensive comparison of this compound with other common hydride reagents, supported by experimental data, detailed protocols for key reactions, and mechanistic insights.
Performance Comparison of Hydride Reagents
This compound distinguishes itself primarily through its exceptional basicity and reactivity, which often surpasses that of other common alkali metal hydrides.[1][2] This heightened reactivity can be attributed to the lower lattice energy of KH compared to lighter alkali metal hydrides, making the hydride ion more available for reaction.[1]
Basicity and Deprotonation Reactions
This compound is a non-nucleophilic superbase capable of deprotonating a wide range of carbon and heteroatom acids, including those with high pKa values.[2][3] It is notably more reactive than sodium hydride (NaH), a more commonly used but less potent base.[4][5] This superior basicity allows for the efficient generation of enolates, amides, and alkoxides, even from sterically hindered substrates.[1][2]
| Reagent | Conjugate Acid | pKa of Conjugate Acid | Typical Substrates | Notes |
| This compound (KH) | H₂ | ~42[6] | Alcohols (including tertiary), ketones, esters, amines, terminal alkynes | More reactive than NaH; often faster and more efficient, especially with hindered substrates.[1][2] |
| Sodium Hydride (NaH) | H₂ | ~42[6] | Alcohols, ketones, esters, amines, terminal alkynes | Less reactive than KH; may require higher temperatures or longer reaction times.[5] |
| Lithium Hydride (LiH) | H₂ | ~42 | Similar to NaH and KH | Generally less reactive than NaH and KH due to higher lattice energy.[7] |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Ketones, esters, nitriles (for kinetic enolate formation) | A strong, non-nucleophilic base, but not a hydride reagent. Used for selective deprotonation. |
| Potassium tert-butoxide (KOt-Bu) | tert-butanol | ~19 | Alcohols, ketones (for thermodynamic enolate formation) | A strong, non-nucleophilic base, but less basic than KH. |
Reduction Reactions
While renowned for its basicity, this compound can also function as a reducing agent. However, its application in this capacity is less common compared to complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a very powerful reducing agent capable of reducing a wide array of functional groups, whereas NaBH₄ is a milder agent, typically used for the reduction of aldehydes and ketones.[2][8][9]
Information on the use of KH for the reduction of esters and amides is less prevalent in the literature, and it is generally not the reagent of choice for these transformations. LiAlH₄ remains the standard for these reductions due to its high efficacy.
| Reagent | Aldehydes & Ketones | Esters & Lactones | Carboxylic Acids | Amides & Nitriles | Notes |
| This compound (KH) | Yes | Limited Data | No | Limited Data | Primarily used as a base; reducing capabilities are less explored and generally less efficient than complex hydrides. |
| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes | Yes | Very powerful, non-selective reducing agent; reacts violently with protic solvents.[2][8] |
| Sodium Borohydride (NaBH₄) | Yes | Generally No | No | No | Mild and selective reducing agent; compatible with protic solvents.[8][9] |
| Lithium Borohydride (LiBH₄) | Yes | Yes | No | No | More reactive than NaBH₄ but less so than LiAlH₄.[2] |
Key Experimental Protocols
Deprotonation of a Ketone for Alkylation
This protocol describes the formation of a potassium enolate from a ketone, followed by alkylation.
Materials:
-
This compound (35% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ketone substrate
-
Alkylating agent (e.g., alkyl halide)
-
Hexane (B92381) (for washing)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the required amount of KH dispersion.
-
Wash the KH three times with anhydrous hexane to remove the mineral oil. Carefully remove the hexane washings via syringe.
-
Add anhydrous THF to the oil-free KH.
-
Cool the suspension to 0 °C and slowly add a solution of the ketone in anhydrous THF.
-
Allow the mixture to stir at room temperature until hydrogen evolution ceases (typically 30-60 minutes).
-
Cool the resulting enolate solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Slowly add the alkylating agent.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Wittig Reaction
This protocol outlines the use of this compound to generate a phosphorus ylide for the Wittig reaction.
Materials:
-
This compound (as a paraffin (B1166041) homogenate, KH(P), or oil dispersion)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone substrate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the phosphonium salt and KH(P) or oil-free KH.
-
Add anhydrous THF and stir the suspension at room temperature for 20-30 minutes, during which the ylide will form (often indicated by a color change).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the aldehyde or ketone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the alkene product by column chromatography.
Mechanistic Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving this compound.
Conclusion
This compound is a highly valuable reagent in organic synthesis, primarily owing to its exceptional strength as a non-nucleophilic base. It consistently outperforms sodium hydride in terms of reactivity, enabling challenging deprotonation reactions under milder conditions or with sterically demanding substrates. While it possesses reducing capabilities, for dedicated reduction transformations, complex metal hydrides like LiAlH₄ and NaBH₄ offer a more predictable and efficient outcome. The choice of hydride reagent will ultimately depend on the specific requirements of the chemical transformation, including the desired reactivity, selectivity, and functional group tolerance. For applications demanding a powerful base for the generation of reactive intermediates, this compound remains an excellent and often superior choice.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. deswater.com [deswater.com]
- 6. Coordination of LiH Molecules to Mo≣Mo Bonds: Experimental and Computational Studies on Mo2LiH2, Mo2Li2H4, and Mo6Li9H18 Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Potassium Hydride in Mineral Oil Versus Paraffin Wax for Research Applications
For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the success and reproducibility of experiments. Potassium hydride (KH), a powerful non-nucleophilic base, is a staple in organic synthesis for reactions requiring strong deprotonation. It is commercially available in two primary formulations: a dispersion in mineral oil and a solid homogenate in paraffin (B1166041) wax. This guide provides an objective comparison of these two forms, supported by experimental data and protocols, to aid in the selection of the most suitable reagent for specific research needs.
Data Presentation: A Head-to-Head Comparison
The physical and handling properties of KH in mineral oil and paraffin wax differ significantly, impacting their ease of use, safety, and applicability in various synthetic protocols.
| Property | KH in Mineral Oil | KH in Paraffin Wax (KH(P)) | References |
| Physical Form | Grayish slurry/dispersion | Grayish, waxy solid | [1],[2],[3] |
| Composition | Typically 35% KH by weight in mineral oil | Typically a 1:1 homogenate (50% KH by weight) with paraffin | [2],[3] |
| Handling | Difficult to dispense accurately; requires homogenization before use.[1][3] Must be handled under an inert atmosphere.[4] | Easy to handle, cut, and weigh in the open air.[2][3] | [1],[2],[4],[3] |
| Stability | Highly reactive and pyrophoric, especially when the oil is removed.[5] Requires storage under an inert atmosphere. | Stable to normal handling and can be stored in air for months without significant loss of activity.[3] | [3],[5] |
| Pre-reaction Preparation | Requires washing with a dry, inert solvent (e.g., hexane (B92381) or cyclohexane) to remove the mineral oil.[3][4] | Can be used directly without pre-washing. | [4],[3] |
| Reaction Compatibility | Mineral oil is generally inert but can be a contaminant in the final product, potentially requiring additional purification steps.[6] | Paraffin is unreactive and can be easily removed during workup.[1] | [1],[6] |
| Safety | High risk of pyrophoricity, especially residual unquenched KH.[5] The slurry form can be difficult to manage, increasing the risk of spills. | The solid form reduces the risk of spills and accidental ignition.[1][2] However, unreacted KH remains a hazard during workup.[5] | [1],[2],[5] |
Performance in Synthetic Chemistry: A Focus on Reactivity
Both formulations of this compound are effective strong bases. The paraffin wax formulation has been shown to be a reliable and efficient alternative to the traditional mineral oil dispersion in common organic transformations.
| Application | KH in Mineral Oil | KH in Paraffin Wax (KH(P)) | References |
| Wittig Reaction | Effective, but requires removal of mineral oil. | Rapidly generates ylides, leading to high yields of alkenes with high Z-selectivity for non-stabilized ylides.[2][3][7] | [2],[3],[7] |
| Williamson Ether Synthesis | Used for deprotonation of alcohols. | An efficient base, providing rapid and reliable synthesis of alkyl ethers in high yields.[8] | [8] |
| Deprotonation of Alcohols | Rapidly deprotonates even tertiary alcohols where other bases like NaH may be slow or ineffective.[4] | Highly effective for generating alkoxides.[8] | [4],[8] |
Experimental Protocols
Detailed methodologies are crucial for the safe and effective use of this compound.
Protocol 1: Handling and Use of KH in Mineral Oil
This protocol outlines the standard procedure for using this compound dispersed in mineral oil.[4]
Materials:
-
This compound (35% dispersion in mineral oil)
-
Anhydrous hexane (or other suitable inert solvent)
-
Anhydrous reaction solvent (e.g., THF)
-
Reaction flask equipped with a magnetic stirrer, nitrogen inlet, and septum
-
Syringes and needles
Procedure:
-
Under a positive pressure of an inert gas (e.g., nitrogen or argon), transfer the desired amount of the KH mineral oil dispersion to the reaction flask.
-
Add anhydrous hexane to the flask to suspend the KH.
-
Allow the KH to settle, then carefully remove the hexane wash via cannula or a syringe.
-
Repeat the washing process (typically 2-3 times) to ensure complete removal of the mineral oil.
-
After the final wash, remove any residual hexane by evaporation under a stream of inert gas.
-
Add the anhydrous reaction solvent to the oil-free KH. The base is now ready for the addition of the substrate.
Protocol 2: Preparation and Use of KH in Paraffin Wax (KH(P))
This protocol, adapted from Taber and Nelson, describes the preparation of the solid KH/paraffin homogenate from the mineral oil dispersion.[2],[3]
Materials:
-
This compound (35% dispersion in mineral oil)
-
Anhydrous cyclohexane (B81311)
-
Paraffin wax (m.p. 48–50 °C)
-
Glass vial, magnetic stir bar, and heating mantle
-
Inert atmosphere glovebox
Procedure for Preparation:
-
Inside a glovebox, wash the required amount of KH dispersion with anhydrous cyclohexane to remove the mineral oil and filter.
-
In a separate vial, melt the paraffin wax (equal in weight to the neat KH) using a heating mantle.
-
Add the oil-free KH to the molten wax and stir rapidly to create a homogeneous slurry.
-
Continue stirring until the mixture begins to solidify.
-
Once solidified, the KH(P) can be removed from the glovebox and handled in the air for weighing and addition to reactions.
Procedure for Use in a Reaction (e.g., Wittig Reaction):
-
To a flask containing the phosphonium (B103445) salt under an inert atmosphere, add the pre-weighed solid KH(P).[3]
-
Add the anhydrous reaction solvent (e.g., THF).
-
Stir the suspension to allow for the generation of the ylide.
-
Cool the reaction mixture to the desired temperature before adding the aldehyde or ketone.[3]
Mandatory Visualizations
Workflow for Handling KH Formulations
Caption: A comparison of the handling workflows for KH in mineral oil versus paraffin wax.
Generalized Reaction Pathway: Deprotonation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in Paraffin: A Useful Base for Organic Synthesis [organic-chemistry.org]
- 3. KH in Paraffin - KH(P): A Useful Base for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound in paraffin: a useful base for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
A Comparative Guide: Benchmarking Potassium Hydride Catalysts Against Noble Metals
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient, cost-effective, and sustainable catalytic systems is a cornerstone of modern chemistry. Noble metals, such as palladium, platinum, and ruthenium, have long been the catalysts of choice for a vast array of chemical transformations due to their high activity and selectivity. However, their high cost and limited availability present significant barriers to large-scale industrial applications. This has spurred the search for alternative catalysts based on more abundant and economical main group elements.
This guide provides an objective comparison of the performance of potassium hydride (KH)-based catalysts against traditional noble metal catalysts in key chemical reactions. We will delve into their catalytic activity in ammonia (B1221849) synthesis and dehalogenation reactions, supported by experimental data. Furthermore, a typical protocol for noble metal-catalyzed ketone hydrogenation is presented to highlight the distinct applications of these catalyst classes.
Performance Comparison: A Snapshot
The following tables summarize the quantitative performance of this compound-based and noble metal catalysts in selected reactions.
Table 1: Ammonia Synthesis
Ammonia synthesis is a critical industrial process, traditionally reliant on iron- or ruthenium-based catalysts. Recent research has demonstrated the potential of this compound-intercalated graphite (B72142) (KH-G) as a viable, transition-metal-free alternative.
| Catalyst | Temperature (°C) | Pressure (MPa) | NH₃ Productivity (µmol gcat⁻¹ h⁻¹) | Reference |
| KH-intercalated graphite | 250 - 400 | 1 | Comparable to 5 wt% Ru/MgO | [1][2][3] |
| 5 wt% Ru/MgO | 250 - 400 | 1 | Comparable to KH-intercalated graphite | [1][2][3] |
Table 2: Dehalogenation of Aryl Halides
This compound has been shown to effect the reduction of aryl halides, a transformation commonly catalyzed by palladium. While direct head-to-head quantitative data under identical conditions is limited, a qualitative comparison highlights their distinct mechanistic pathways.
| Catalyst System | Substrate Scope | Key Features |
| This compound (KH) | Aryl iodides, bromides, and chlorides. | Can proceed via a concerted nucleophilic aromatic substitution (CSNAr) or a single electron transfer (SET) mechanism, depending on the solvent.[4] |
| Palladium (e.g., Pd/C, Pd(OAc)₂) | Broad scope including aryl chlorides, bromides, and iodides.[5][6] | Typically involves an oxidative addition/reductive elimination catalytic cycle.[6] Can be conducted under transfer hydrogenation conditions. |
Experimental Protocols: A Closer Look
Detailed methodologies for the key reactions are provided below, offering insights into the practical application of these catalytic systems.
Ammonia Synthesis with KH-Intercalated Graphite
Catalyst Preparation: The this compound-intercalated graphite catalyst is prepared by the deposition of KH onto graphitic carbon. This is achieved through the infiltration of molten potassium followed by hydrogenation to form KH. Subsequent partial decomposition of the this compound leads to the intercalation of KH into the graphene layers.[1][7]
Reaction Protocol: The catalytic activity for ammonia synthesis is evaluated in a fixed-bed flow reactor. The KH-intercalated graphite catalyst is packed into the reactor. A feed gas mixture of N₂ and H₂ (typically in a 1:3 molar ratio) is passed over the catalyst bed at a controlled flow rate. The reaction is conducted at temperatures ranging from 250 to 400 °C and a pressure of 1 MPa.[1][2][3] The concentration of ammonia in the effluent gas is monitored to determine the catalyst's productivity.
Ammonia Synthesis with Ru/MgO
Catalyst Preparation: The Cs-promoted Ru/MgO catalyst is synthesized by sequential impregnation. First, an MgO support is impregnated with a solution of a ruthenium precursor (e.g., Ru(NO₃)₃). After drying, the material is impregnated with a solution of a cesium precursor (e.g., CsNO₃). The catalyst is then dried and reduced under a hydrogen atmosphere.[8]
Reaction Protocol: The ammonia synthesis is carried out in a fixed-bed flow reactor. The Cs/Ru/MgO catalyst is activated in situ by heating under a flow of H₂ and N₂. The reaction is then performed at temperatures between 325 and 425 °C and a pressure of 2.5 MPa, with a stoichiometric H₂/N₂ feed gas.[8] The ammonia concentration in the outlet stream is measured to assess catalytic activity.
Dehalogenation of an Aryl Halide with this compound
Reaction Protocol: In a glovebox, this compound (as a mineral oil dispersion) is washed with anhydrous hexanes to remove the oil. The oil-free KH is then suspended in anhydrous THF. The aryl halide is added to the suspension, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography or thin-layer chromatography. Upon completion, the reaction is carefully quenched, and the product is isolated and purified.
Hydrogenation of a Ketone with Palladium on Carbon (Pd/C)
Reaction Protocol: To a solution of the ketone in a suitable solvent (e.g., ethanol, ethyl acetate), 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added. The reaction vessel is then purged with hydrogen gas (a balloon of hydrogen is often sufficient for laboratory scale). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (as monitored by TLC or GC). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the corresponding alcohol.[9]
Visualizing the Catalytic Processes
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows.
Conclusion
This compound-based catalysts are emerging as promising alternatives to noble metals in specific applications, most notably in ammonia synthesis where they exhibit comparable activity to ruthenium-based systems under milder conditions. Their utility in other areas, such as dehalogenation, showcases their unique reactivity, although direct performance benchmarks against noble metals are still being established. While noble metal catalysts remain the gold standard for a wide range of transformations like ketone hydrogenation due to their high efficiency and broad functional group tolerance, the development of main-group catalysts like this compound opens up new avenues for designing more sustainable and economical chemical processes. Further research into expanding the scope and understanding the mechanisms of this compound catalysis will be crucial in realizing their full potential as viable alternatives to their noble metal counterparts.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. researchgate.net [researchgate.net]
- 3. This compound-intercalated graphite as an efficient heterogeneous catalyst for ammonia synthesis | Dutch Institute for Fundamental Energy Research [differ.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
Comparative Analysis of Basicity: Potassium Hydride vs. n-Butyllithium
In the landscape of modern organic synthesis, the selection of an appropriate base is critical for the success of numerous reactions, including deprotonations, eliminations, and metalations. Among the strong bases frequently employed, potassium hydride (KH) and n-butyllithium (n-BuLi) are prominent. This guide provides a detailed comparison of their relative basicity, supported by quantitative data and experimental considerations, to assist researchers in making informed decisions for their synthetic endeavors.
Executive Summary
Based on the acidity of their respective conjugate acids, n-butyllithium is a significantly stronger base than this compound . The strength of a base is inversely related to the strength of its conjugate acid; a higher pKa value for the conjugate acid corresponds to a stronger base. The conjugate acid of the n-butyl anion (from n-BuLi) is butane (B89635), which is a remarkably weak acid. Conversely, the conjugate acid of the hydride ion (from KH) is molecular hydrogen (H₂), which is a stronger acid than butane.
Quantitative Comparison of Basicity
The relative strength of this compound and n-butyllithium can be quantitatively assessed by comparing the pKa values of their conjugate acids.
| Reagent | Base | Conjugate Acid | pKa of Conjugate Acid |
| This compound | Hydride (H⁻) | Hydrogen (H₂) | ~35-36[1][2][3] |
| n-Butyllithium | n-Butyl anion (n-Bu⁻) | n-Butane (C₄H₁₀) | ~50[4][5][6] |
Note: The pKa values for extremely weak acids like alkanes are often estimated and can vary slightly depending on the measurement method and solvent system.
The substantially higher pKa of butane compared to hydrogen gas indicates that the n-butyl anion has a much stronger affinity for protons than the hydride ion, rendering n-butyllithium the more powerful base.
Theoretical Framework
The basicity of these reagents is a direct consequence of the stability of the anionic species. The n-butyl anion, effectively a carbanion, localizes a negative charge on a carbon atom. Carbon is not highly electronegative, making the n-butyl anion extremely unstable and thus highly reactive and basic.[7] In contrast, the hydride ion carries the negative charge on a hydrogen atom. While still a very strong base, it is more stable than the n-butyl anion.
This relationship can be visualized as an acid-base equilibrium. A stronger base will more effectively deprotonate a given acid.
Caption: Acid-base equilibria for n-BuLi and KH.
Experimental Considerations and Methodologies
While direct comparative experiments are not frequently published due to the established difference in basicity, a common method to determine relative basicity is through competition experiments.
Experimental Protocol: Hypothetical Competition Experiment
Objective: To determine which base, this compound or n-butyllithium, is stronger by observing the deprotonation of a weak acid.
Materials:
-
This compound (KH), as a dispersion in mineral oil
-
n-Butyllithium (n-BuLi), as a solution in hexanes
-
A suitable weak acid with a pKa between 36 and 50 (e.g., a non-enolizable ketone or a terminal alkyne)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Quenching agent (e.g., D₂O)
-
Apparatus for analysis (e.g., NMR spectrometer)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chosen weak acid in anhydrous THF.
-
Add one equivalent of this compound to the solution and stir for a predetermined time.
-
Take an aliquot of the reaction mixture, quench it with D₂O, and analyze by NMR to determine the extent of deprotonation.
-
To the same reaction mixture, add one equivalent of n-butyllithium and stir for the same duration.
-
Take another aliquot, quench with D₂O, and analyze by NMR.
Expected Outcome: The addition of n-butyllithium would lead to a significantly higher degree of deprotonation (and subsequent deuteration upon quenching) of the weak acid compared to this compound, confirming that n-butyllithium is the stronger base.
Caption: Workflow for a competition experiment.
Practical Implications and Applications
-
This compound (KH): Often used for deprotonating alcohols, phenols, and 1,3-dicarbonyl compounds. It is a non-nucleophilic base, which is advantageous when the substrate is sensitive to nucleophilic attack. Being a solid, its reactions can sometimes be slower due to heterogeneity.
-
n-Butyllithium (n-BuLi): As a superbase, it is capable of deprotonating a wide array of weak Brønsted acids, including terminal alkynes, secondary amines, and even some C-H bonds in hydrocarbons.[5] However, it is also a potent nucleophile and can participate in addition reactions, especially with carbonyl compounds.[8]
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. forum.chemaxon.com [forum.chemaxon.com]
- 3. websites.nku.edu [websites.nku.edu]
- 4. pKa values [stenutz.eu]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
A Side-by-Side Comparison of Potassium Hydride (KH) and Sodium Hydride (NaH) in Alkylation Reactions
For researchers, scientists, and drug development professionals, the choice of a suitable base is a critical parameter in the success of alkylation reactions. Among the strong, non-nucleophilic bases, potassium hydride (KH) and sodium hydride (NaH) are frequently employed to deprotonate a wide range of substrates, thereby facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an objective, data-driven comparison of KH and NaH in alkylation reactions, summarizing their performance, providing experimental protocols, and offering guidance on reagent selection.
Executive Summary
This compound is generally a more reactive and potent base than sodium hydride. This enhanced reactivity can translate to higher yields and faster reaction times, particularly with less acidic substrates or sterically hindered systems. However, this increased reactivity also presents greater safety and handling challenges. Sodium hydride, while less reactive, is often sufficient for a broad range of alkylation reactions, is more cost-effective, and is considered safer to handle. The choice between KH and NaH is therefore a trade-off between required reactivity and practical considerations such as safety, cost, and ease of handling.
Data Presentation: Performance in Alkylation Reactions
The following table summarizes the performance of KH and NaH in various alkylation reactions based on available experimental data. It is important to note that a direct comparison under identical conditions in a single study is not always available; however, the data presented provides valuable insights into their relative efficacy.
| Substrate Type | Alkylation Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-7-hydroxy-4H-chromene-3-carbonitriles | O-Alkylation (Williamson Ether Synthesis) | NaH | DMF | 25 | 2 | 80-96 | [1] |
| Ketones (general) | C-Alkylation (Permethylation) | KH | THF | -78 to 25 | - | High | [2] |
| Indole (B1671886) | N-Alkylation | NaH | DMF/THF | 0 to RT | - | High | [3] |
| Indole | N-Alkylation | KH | Ether | RT | 0.5 | 88 (for a subsequent step) | [4] |
Note: The yield for the KH-mediated indole reaction refers to a subsequent step in a multi-step synthesis where KH was used for the initial deprotonation. While not a direct yield for the alkylation itself, the high overall yield suggests efficient deprotonation.[4]
Key Comparison Points
Reactivity and Basicity
This compound is inherently more reactive than sodium hydride.[5] This is attributed to the weaker K-H bond compared to the Na-H bond, and the greater ionic character of KH, which makes the hydride ion more available for deprotonation. This increased reactivity makes KH the base of choice for deprotonating weakly acidic protons where NaH might be sluggish or ineffective. For instance, in the alkylation of sterically hindered alcohols or less activated C-H bonds, KH often provides superior results.[6]
Selectivity
In reactions where multiple deprotonation sites are available, the choice between KH and NaH can influence selectivity. However, for many common alkylation reactions, such as the N-alkylation of indoles or O-alkylation of phenols, both bases can provide high selectivity for the desired product when appropriate reaction conditions are chosen.[3]
Safety and Handling
Both KH and NaH are highly flammable solids that react violently with water and other protic solvents, releasing flammable hydrogen gas.[5] They are typically supplied as dispersions in mineral oil to mitigate their pyrophoric nature. However, this compound presents a more significant fire hazard than sodium hydride and requires more stringent handling precautions.[5] Unreacted KH can be more prone to auto-ignition during workup.[6]
Cost and Availability
Sodium hydride is generally more affordable and widely available from chemical suppliers compared to this compound. This cost-effectiveness makes NaH a more common choice for large-scale syntheses, provided it meets the reactivity requirements of the reaction.
Logical Workflow for Reagent Selection
The choice between KH and NaH for a specific alkylation reaction can be guided by a logical assessment of the substrate's properties and the desired reaction outcome.
Caption: Decision workflow for selecting between KH and NaH.
Experimental Protocols
N-Alkylation of Indole using Sodium Hydride
This procedure is adapted from a standard protocol for the N-alkylation of indoles.[3]
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of indole (1.0 eq.) in anhydrous DMF or THF under an inert atmosphere at 0 °C, add sodium hydride (1.1-1.5 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the mixture.
-
The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C-Alkylation (Permethylation) of a Ketone using this compound
This protocol is based on a procedure for the permethylation of ketones.[2]
Materials:
-
Ketone
-
This compound (35% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flask under an inert atmosphere, wash the required amount of this compound dispersion with anhydrous hexane (B92381) to remove the mineral oil. Carefully remove the hexane washings via cannula or syringe.
-
Add anhydrous THF to the oil-free this compound.
-
Cool the suspension to -78 °C and add a solution of the ketone (1.0 eq.) in anhydrous THF.
-
Add methyl iodide (excess, e.g., 10 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
-
Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by distillation or column chromatography.
Conclusion
Both this compound and sodium hydride are powerful tools for effecting alkylation reactions. The superior reactivity of KH makes it indispensable for challenging substrates, though its use demands heightened safety precautions. Sodium hydride offers a balance of reactivity, safety, and cost-effectiveness that makes it the workhorse for a vast array of routine alkylations. A careful consideration of the specific reaction requirements, as outlined in this guide, will enable the researcher to make an informed decision, optimizing for both reaction success and laboratory safety.
References
- 1. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Substitute sodium hydride for this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Confirming Product Structure After Potassium Hydride Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potassium hydride (KH) with other common bases used in deprotonation reactions, a fundamental transformation in organic synthesis and drug development. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate reaction pathways and workflows.
Introduction to this compound Reactions
This compound is a powerful, non-nucleophilic superbase highly effective for the deprotonation of a wide range of organic compounds, including alcohols, phenols, ketones, and esters. Its high reactivity, often superior to that of sodium hydride (NaH), stems from the lower lattice energy of the KH crystal structure.[1] This increased basicity allows for the rapid and quantitative formation of potassium alkoxides, phenoxides, and enolates, which are key intermediates in numerous synthetic routes.[1] Commercial KH is typically supplied as a dispersion in mineral oil or paraffin (B1166041) wax to mitigate its pyrophoric nature, necessitating a washing step with an inert solvent like hexane (B92381) before use.[1]
Performance Comparison with Alternative Bases
The choice of base is critical for achieving the desired outcome in a deprotonation reaction. This section compares the performance of this compound with two common alternatives: sodium hydride (NaH) and lithium diisopropylamide (LDA).
Data Presentation: Quantitative Comparison of Bases
| Substrate | Base | Product(s) | Yield (%) | Regioselectivity (Kinetic:Thermodynamic) | Reference |
| Alcohol Deprotonation | |||||
| 1-Butanol | KH | Potassium butoxide | High (quantitative) | N/A | [1] |
| 1-Butanol | NaH | Sodium butoxide | Good to High | N/A | [2] |
| Phenol Deprotonation | |||||
| Phenol | KH | Potassium phenoxide | High (quantitative) | N/A | [3] |
| Phenol | NaH | Sodium phenoxide | High (quantitative) | N/A | [4] |
| Ketone Enolization/Alkylation | |||||
| 2-Methylcyclohexanone | KH | Thermodynamic Enolate | High | Predominantly Thermodynamic | [5] |
| 2-Methylcyclohexanone | NaH | Thermodynamic Enolate | Good | Predominantly Thermodynamic | [6] |
| 2-Methylcyclohexanone | LDA | Kinetic Enolate | >99 (for enolate) | >99:1 | [7] |
| Propiophenone (Alkylation with Benzyl Bromide) | KH | 2-Phenyl-1-propiophenone | Good | N/A | [5] |
| Propiophenone (Alkylation with Benzyl Bromide) | LDA | 2-Phenyl-1-propiophenone | ~99 (for enolate) | N/A | [5] |
Note: "High" and "Good" are used where specific quantitative yields were not available in the searched literature. Quantitative data for direct, side-by-side comparisons under identical conditions is often limited.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for the deprotonation of an alcohol and a ketone using this compound.
Protocol 1: Deprotonation of an Alcohol (General Procedure)
This protocol describes the formation of a potassium alkoxide, a key step in reactions such as the Williamson ether synthesis.[8]
Materials:
-
This compound (35% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Alcohol substrate
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate oven-dried glassware
Procedure:
-
Preparation of KH: In a Schlenk flask under an inert atmosphere (argon or nitrogen), weigh the desired amount of this compound dispersion.
-
Washing: Add anhydrous hexane to the flask and stir the suspension. Allow the KH to settle, and then carefully remove the hexane supernatant via cannula or a syringe. Repeat this washing process two more times to remove the mineral oil.
-
Solvent Addition: After the final wash, remove any residual hexane under a stream of inert gas. Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Cool the KH slurry to 0 °C in an ice bath. Slowly add a solution of the alcohol in anhydrous THF to the slurry. The reaction is accompanied by the evolution of hydrogen gas.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for approximately one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the potassium alkoxide. The resulting solution or suspension is now ready for the subsequent reaction step.
Protocol 2: Regioselective Deprotonation of an Unsymmetrical Ketone
This protocol outlines the formation of a potassium enolate, which can then be used in alkylation or other C-C bond-forming reactions. The use of KH typically favors the formation of the more thermodynamically stable enolate.[5]
Materials:
-
This compound (35% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Unsymmetrical ketone substrate (e.g., 2-methylcyclohexanone)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other appropriate oven-dried glassware
Procedure:
-
KH Preparation: Prepare a slurry of washed this compound in anhydrous THF as described in Protocol 1.
-
Ketone Addition: At room temperature, slowly add a solution of the unsymmetrical ketone in anhydrous THF to the KH slurry.
-
Enolate Formation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen gas evolution. This process typically results in the formation of the thermodynamically favored potassium enolate.
-
Subsequent Reaction: The resulting enolate solution can then be cooled to an appropriate temperature before the addition of an electrophile (e.g., an alkyl halide) for the subsequent alkylation step.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Hydride Reducing Agents for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical step in the synthesis of pharmaceutical compounds, directly impacting reaction efficiency, selectivity, and safety. This guide provides a cross-validation of experimental results using three common hydride reducing agents: Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Diisobutylaluminum Hydride (DIBAL-H). By presenting comparative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in making informed decisions for their synthetic strategies.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of NaBH₄, LiAlH₄, and DIBAL-H in the reduction of common functional groups encountered in drug synthesis. The data is compiled from various sources to provide a comparative overview.
Table 1: Reduction of a Ketone (e.g., Acetophenone)
| Hydride Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Product |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | 0 - 25 | 0.5 - 2 hours | >95% | 1-Phenylethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 - 25 | 0.5 - 1 hour | >95% | 1-Phenylethanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene (B28343) or Dichloromethane (B109758) (DCM) | -78 to 0 | 1 - 3 hours | >90% | 1-Phenylethanol |
Table 2: Reduction of an Ester (e.g., Ethyl Benzoate)
| Hydride Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 25 - 70 | 24 - 48 hours | Very low to no reaction | No significant reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 0 - 35 | 1 - 4 hours | >90% | Benzyl alcohol |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Dichloromethane (DCM) | -78 | 1 - 3 hours | >85% | Benzaldehyde |
Table 3: Reduction of a Nitrile (e.g., Benzonitrile)
| Hydride Reagent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Product |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 25 | > 48 hours | No reaction | No reaction |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | 25 - 65 | 2 - 6 hours | >85% | Benzylamine |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Dichloromethane (DCM) | -78 to 0 | 2 - 4 hours | >80% | Benzaldehyde |
Experimental Protocols
Detailed methodologies for the reduction of a ketone and an ester are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Ketone Reduction with Sodium Borohydride
-
Reaction Setup: A solution of the ketone (1 equivalent) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (1.1-1.5 equivalents) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to yield the crude alcohol.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Ester Reduction to an Alcohol with Lithium Aluminum Hydride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C.
-
Reagent Addition: A solution of the ester (1 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension.
-
Reaction Monitoring: The reaction is monitored by TLC.
-
Work-up: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate and concentrated.[1]
-
Purification: The crude alcohol is purified by distillation or column chromatography.
Protocol 3: General Procedure for Ester Reduction to an Aldehyde with DIBAL-H
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with a solution of the ester (1 equivalent) in anhydrous toluene or dichloromethane under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.[2][3]
-
Reagent Addition: A solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes, toluene) is added dropwise, maintaining the internal temperature below -70 °C.[2]
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.[3][4]
-
Work-up: Upon completion, the reaction is quenched at -78 °C by the slow addition of methanol.[3] The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added with vigorous stirring until two clear layers are observed. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[4]
-
Purification: The crude aldehyde is purified by column chromatography or distillation.[2]
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for hydride reduction and a hypothetical signaling pathway that could be relevant in a drug discovery context.
References
Safety Operating Guide
Safe Disposal of Potassium Hydride: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential procedural guidance for the safe handling and disposal of potassium hydride (KH) in a laboratory setting. Adherence to these protocols is critical to mitigate the significant risks associated with this highly reactive substance. This compound is a powerful base and reducing agent that reacts violently with water and other protic solvents, presenting a severe fire and explosion hazard.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
This compound is a flammable solid that can ignite on contact with moist air.[1][5] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature by providing a barrier to moisture and air.[1][5] However, even in this form, extreme caution is necessary.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
Handling Environment:
-
All manipulations of this compound should be performed in a certified chemical fume hood.[7][8][9]
-
An inert atmosphere, such as argon or nitrogen, is required for handling and quenching procedures.[1][10]
-
Have a Class D dry chemical fire extinguisher, sand, or ground limestone readily available for fire emergencies. Never use water or carbon dioxide extinguishers on a this compound fire. [1][5]
Step-by-Step Disposal Protocol (Quenching)
The recommended method for neutralizing excess or waste this compound is through a controlled quenching process. This involves the slow, careful addition of a quenching agent to a suspension of the hydride in an inert solvent.
Experimental Protocol: Quenching of this compound
Objective: To safely neutralize reactive this compound for disposal.
Materials:
-
Waste this compound (as a dispersion in mineral oil)
-
Anhydrous toluene (B28343) or hexane (B92381) (as an inert solvent)[1][10]
-
Isopropanol (B130326) or tert-butanol (B103910) (as a quenching agent)[1][10]
-
Deionized water
-
Dilute hydrochloric or sulfuric acid[10]
-
Three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a gas outlet connected to a bubbler.
-
Inert gas supply (argon or nitrogen)
-
Ice bath
Procedure:
-
Preparation under Inert Atmosphere:
-
Set up the three-necked flask in a fume hood and ensure it is clean and dry.
-
Purge the flask with an inert gas (argon or nitrogen).
-
If the this compound dispersion needs to be washed to remove the mineral oil, this can be done by adding dry hexane, swirling, allowing the hydride to settle, and then carefully removing the hexane via syringe to a separate flask containing isopropanol.[8]
-
Transfer the waste this compound dispersion to the flask and add enough anhydrous toluene to create a stirrable slurry.[10]
-
-
Initial Quenching with Alcohol:
-
Place an ice bath under the flask to manage the exothermic reaction.
-
Fill the addition funnel with isopropanol or tert-butanol.
-
While stirring the this compound slurry, add the alcohol dropwise from the addition funnel.[1] The rate of addition should be slow enough to control the evolution of hydrogen gas and prevent excessive temperature increase.
-
Continue the slow addition until the evolution of hydrogen gas ceases.
-
-
Sequential Quenching:
-
Once the reaction with the less reactive alcohol is complete, slowly add methanol to quench any remaining reactive hydride.
-
After the reaction with methanol has subsided, cautiously add deionized water dropwise. Be prepared for a vigorous reaction if any unreacted this compound remains.[2][3][4][11]
-
-
Neutralization:
-
After the addition of water is complete and no further gas evolution is observed, slowly add dilute hydrochloric or sulfuric acid to neutralize the resulting potassium hydroxide (B78521) solution to a pH between 6 and 8.[10]
-
-
Final Disposal:
Quantitative Data for Quenching Process
| Parameter | Specification | Rationale |
| Inert Solvent | Anhydrous Toluene or Hexane | Provides a medium for the reaction and helps to dissipate heat.[1][10] |
| Initial Quenching Agent | Isopropanol or tert-Butanol | Reacts more controllably with this compound than more protic solvents like water or methanol.[1][10] |
| Secondary Quenching Agent | Methanol | Ensures complete reaction of any remaining hydride before the addition of water. |
| Final Quenching Agent | Deionized Water | Used to hydrolyze any remaining trace amounts of hydride and to dissolve the resulting potassium hydroxide.[2][3][4][11] |
| Reaction Temperature | 0-10 °C (using an ice bath) | Controls the rate of the highly exothermic reaction to prevent thermal runaway. |
| Rate of Addition | Dropwise | Slow and controlled addition is crucial to manage the rate of hydrogen gas evolution and heat generation.[1] |
| Final pH | 6 - 8 | Neutralization of the caustic potassium hydroxide is necessary for safe disposal.[10] |
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe quenching and disposal of this compound.
Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to prevent injury and fire.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Remove Ignition Sources: Eliminate all nearby sources of ignition.[5][6]
-
Containment:
-
Cleanup:
-
Using non-sparking tools, carefully collect the contained material and place it into a clearly labeled, dry container for hazardous waste disposal.[6]
-
The collected material should be quenched using the protocol described above under controlled conditions.
-
-
Decontamination: Decontaminate the spill area according to your institution's safety procedures.
By following these detailed procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe research environment.
References
- 1. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 2. quora.com [quora.com]
- 3. Page loading... [guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. wcms.uillinois.edu [wcms.uillinois.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. Solved: What are the products of the reaction of this compound and water? KH(s)+H_2O(l)to [Chemistry] [gauthmath.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Potassium hydride
Essential Safety and Handling Guide for Potassium Hydride
For Immediate Reference by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of this compound (KH), a highly reactive and pyrophoric compound. Adherence to these procedures is essential to mitigate the significant risks associated with its use. This compound is a powerful superbase used in organic synthesis, but it can be pyrophoric in air and reacts violently with water, acids, and other oxidizing agents.[1] It is typically supplied as a grey solid or a 30-35% dispersion in mineral oil to enhance stability.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against the hazards of this compound. It is mandatory to wear the following equipment at all times when handling this substance.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive material and potential explosions.[3][4] |
| Hand Protection | Impermeable gloves (e.g., nitrile, latex). Inspect for tears or holes before use. | Prevents skin contact, which can cause severe chemical burns.[2][5][6] |
| Body Protection | Fire-retardant laboratory coat. | Protects against fire hazards from the ignition of hydrogen gas produced upon reaction with moisture.[2][5][7] |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation occurs. | Protects against inhalation of dust or aerosols, which can cause severe respiratory tract burns.[3][8] |
For large-scale or continuous use, consider tight-weave, non-static clothing and non-sparking safety footwear to minimize ignition risks.[8]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All operations should be conducted within a chemical fume hood or a glove box under an inert atmosphere (e.g., argon or nitrogen).[2][7]
1. Preparation:
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3][9]
-
Inform colleagues in the vicinity that you will be working with this compound.[6]
-
Have a Class D dry chemical fire extinguisher, dry sand, or ground limestone immediately available. Never use water or carbon dioxide extinguishers. [2][5][7]
-
Assemble all necessary glassware and reagents, ensuring they are thoroughly dried beforehand.
2. Handling and Transfer:
-
This compound is often supplied as a dispersion in mineral oil. If the pure compound is required, the oil can be removed by washing with a dry, light hydrocarbon solvent like hexane (B92381) under an inert atmosphere.[10]
-
To wash the dispersion:
-
Weigh the desired amount of the dispersion in a flask under an inert atmosphere.
-
Add dry hexane via a syringe, swirl the flask, and allow the this compound to settle.
-
Slowly syringe off the hexane and transfer it to a separate flask containing isopropanol (B130326) for quenching.
-
Repeat the washing process as needed.
-
-
Avoid using low-boiling-point solvents like ether or pentane (B18724) for washing, as they can condense atmospheric moisture upon evaporation.[10]
3. Reaction Quenching:
-
After the reaction is complete, the remaining this compound must be safely quenched.
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully add a less reactive alcohol, such as isopropanol or tert-butanol, dropwise to the reaction mixture under an inert atmosphere.
-
Once the quenching is complete, slowly add water to neutralize any remaining reactive species.
Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent accidents.
| Waste Stream | Disposal Procedure |
| Excess this compound | Small quantities can be destroyed by experienced personnel. This involves creating a suspension of the hydride in an inert solvent (e.g., toluene) under an inert atmosphere and then carefully adding a less reactive alcohol (e.g., isopropanol, tert-butanol) dropwise.[2][5] |
| Contaminated Materials (e.g., gloves, paper towels) | These should be quenched in a safe manner before disposal. If quenching is not feasible, they should be placed in a sealed, labeled container under an inert atmosphere for hazardous waste disposal. |
| Empty Containers | Empty containers retain product residue and can be dangerous. They should be triple-rinsed with an inert, dry solvent, and the rinsate should be quenched. The container should then be disposed of as hazardous waste.[3] |
| Large Quantities | Should be disposed of as hazardous waste according to institutional and local regulations. Do not attempt to neutralize large amounts in the lab.[2][5] |
Emergency Procedures
| Emergency | Action |
| Skin Contact | Immediately brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][9] |
| Spill | Evacuate the area. Cover the spill with a Class D fire extinguisher agent, dry sand, or ground limestone. Do not use water or combustible materials.[8][11] |
| Fire | Use a Class D dry chemical extinguisher, sand, or ground limestone. DO NOT USE WATER OR CO2. [2][5][7] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cas 7693-26-7,this compound | lookchem [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. LCSS: this compound AND SODIUM HYDRIDE [web.stanford.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. wcms.uillinois.edu [wcms.uillinois.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
